2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid
Description
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-3(6(14)15)2(7(10,11)12)1-13-5(4)9/h1H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIZQAPCTNIIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194194 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-33-8 | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid: Properties, Synthesis, and Applications
Abstract: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid is a highly functionalized heterocyclic compound of significant interest to the agrochemical and pharmaceutical industries. Its structure, featuring a pyridine ring substituted with two chlorine atoms, a trifluoromethyl group, and a carboxylic acid, makes it a potent building block for complex molecular targets. The trifluoromethyl moiety is particularly valued for its ability to enhance physicochemical properties such as lipophilicity and metabolic stability in final products[1][2]. This guide provides a comprehensive overview of the compound's properties, detailed synthetic routes to its critical precursor, its primary applications, and essential safety and handling protocols for laboratory and industrial settings. The focus is on the synthesis of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), which is the direct precursor to the title acid.
Physicochemical Properties
The properties of this compound are dictated by its complex substitution pattern. While specific experimental data for the acid is not widely published, its characteristics can be inferred from its structure and data available for its immediate precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | Deduced |
| Molecular Weight | 275.99 g/mol | Calculated |
| CAS Number | Not explicitly available in searched documents. | - |
| Precursor CAS | 69045-84-7 (for 2,3-Dichloro-5-(trifluoromethyl)pyridine) | [3][4] |
| Appearance | Expected to be a white to off-white solid. | Inferred |
| Precursor Appearance | Light yellow liquid. | [4] |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents like methanol, acetone, and methylene chloride. | [5][6] |
| Precursor Solubility | 380 mg/L in water at 24°C; Soluble in common organic solvents. | [6] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through the preparation of its stable and commercially significant precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), followed by a subsequent oxidation or hydrolysis step to form the carboxylic acid. The synthesis of DCTF is a multi-step process that requires precise control over chlorination and fluorination reactions[1][7].
Strategic Importance of the Pyridine Core
The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a wide range of active agrochemical and pharmaceutical ingredients[1][8]. The combination of the electron-withdrawing trifluoromethyl group and the unique electronic properties of the pyridine ring imparts potent biological activity[1]. DCTF is a highly sought-after intermediate because its reactive chlorine atoms provide handles for further chemical modification, allowing for the synthesis of diverse derivatives[1][9][10].
Key Synthetic Pathway to 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
A prevalent industrial method for synthesizing DCTF begins with 2-chloro-5-(chloromethyl)pyridine. This pathway involves three critical transformations: radical chlorination of the methyl group, catalyzed on-ring chlorination, and finally, fluorination.
Caption: Synthesis pathway for the key intermediate DCTF.
-
Step 1: Radical Chlorination: The process starts with the chlorination of the methyl group on 2-chloro-5-(chloromethyl)pyridine to form 2-chloro-5-(trichloromethyl)pyridine. This reaction is typically initiated by UV light or a radical initiator.
-
Step 2: On-Ring Chlorination: The subsequent chlorination of the pyridine ring is more challenging and requires a catalyst. Antimony trichloride (SbCl₃) is an effective catalyst that facilitates the electrophilic substitution of chlorine at the 3-position of the pyridine ring, yielding 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)[7]. The use of a catalyst is crucial for controlling the regioselectivity and accelerating the reaction rate[7].
-
Step 3: Fluorination: The final step is the conversion of the trichloromethyl group to a trifluoromethyl group. This is achieved through a halogen exchange reaction using anhydrous hydrogen fluoride (HF)[4][7]. This reaction often requires high temperatures and may be catalyzed by compounds like tungsten hexachloride[4].
Experimental Protocol: Synthesis of DCTF
The following protocol is a synthesized methodology based on patent literature[4][7].
-
Chlorination of the Side Chain:
-
Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine.
-
Heat the vessel while stirring.
-
Introduce chlorine gas (Cl₂) under controlled conditions, often with UV initiation, until the conversion to 2-chloro-5-(trichloromethyl)pyridine is complete as monitored by GC analysis.
-
-
On-Ring Chlorination:
-
Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a separate chlorination vessel.
-
Add a catalytic amount of antimony trichloride (SbCl₃).
-
Continue to introduce chlorine gas at a controlled temperature to facilitate the chlorination of the pyridine ring, forming 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP).
-
-
Fluorination:
-
Work-up and Purification:
-
After the reaction, cool the mixture. Unreacted HF is recovered, and the by-product HCl is removed, often by absorption in water[4].
-
The crude product is washed, subjected to steam distillation, and the pH is adjusted to between 6 and 8[7].
-
The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), is obtained by fractional distillation (rectification)[7].
-
Conversion to this compound
The final conversion of DCTF to the target isonicotinic acid is not explicitly detailed in the provided search results. However, this transformation can be achieved through established organic chemistry methods, such as the hydrolysis of a nitrile intermediate or the oxidation of a suitable precursor. This final step would transform the versatile pyridine building block into the functionalized carboxylic acid ready for further use in synthesis.
Applications in Agrochemicals and Drug Discovery
The unique electronic and steric properties of this compound and its precursor DCTF make them highly valuable in specialized chemical synthesis.
Agrochemical Intermediates
The primary and most high-demand application of DCTF is as a key intermediate in the production of potent agrochemicals[1].
-
Fungicides: It is a critical component in the synthesis of fungicides such as fluazinam and fluopicolide, which are used to protect a variety of crops[9][10].
-
Herbicides: The broader class of trifluoromethylpyridines are used to synthesize herbicides like fluazifop and haloxyfop, which control unwanted plants in agriculture[1][8].
Pharmaceutical Scaffolding
In drug discovery, the incorporation of a trifluoromethyl group can significantly improve a molecule's pharmacological profile.
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target[2].
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes in the body. This can increase the half-life and overall efficacy of a drug.
-
Receptor Binding: The electronegativity and size of the CF₃ group can lead to stronger and more specific interactions with biological targets like enzymes and receptors.
Safety, Handling, and Toxicology
Given its reactive nature and the hazardous reagents used in its synthesis, strict safety protocols must be followed when handling this compound and its precursors. The safety data below is primarily based on the precursor, DCTF.
Hazard Identification
| Hazard Statement | Description | GHS Pictogram | Source |
| H227 | Combustible liquid. | GHS02 (Flame) | [6][11] |
| H302 + H332 | Harmful if swallowed or if inhaled. | GHS07 (Exclamation Mark) | [6][11] |
| H315 | Causes skin irritation. | GHS07 (Exclamation Mark) | [11] |
| H317 | May cause an allergic skin reaction. | GHS07 (Exclamation Mark) | [6][11] |
| H318 | Causes serious eye damage. | GHS05 (Corrosion) | [6][11] |
| H411 | Toxic to aquatic life with long lasting effects. | GHS09 (Environment) | [6][11] |
Recommended Handling Procedures
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield to prevent skin and eye contact[12].
-
Handling: Avoid breathing mists or vapors. Do not eat, drink, or smoke when using this product[6]. Wash hands and skin thoroughly after handling[12].
-
Storage: Store in a tightly closed container in a cool, dark, and well-ventilated place[12]. Keep away from incompatible materials such as strong oxidizing agents and sources of ignition like open flames or hot surfaces[3][6].
First Aid and Exposure Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3].
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical attention[3][12].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[12].
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical advice[3].
References
-
Products - 2a biotech. (n.d.). 2a biotech. Retrieved from [Link]
-
Fujiwara, T., & O'Sullivan, A. C. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 93–103. Retrieved from [Link]
-
Safety Data Sheet: ≥98 % - Carl ROTH. (2025, March 31). Carl ROTH. Retrieved from [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.). Google Patents.
- US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents. (n.d.). Google Patents.
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents. (n.d.). Google Patents.
-
Singh, S., et al. (2023). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 14, 1195318. Retrieved from [Link]
-
Fernandes, P. A. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(12), 1729. Retrieved from [Link]
-
Chapman, R. W., et al. (2001). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 298(3), 1149–1159. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 5. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 10. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 11. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid, a specialized fluorinated pyridine derivative. While a dedicated CAS number for this specific isonicotinic acid is not readily found in public databases, this document focuses on its well-characterized and commercially significant precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) . We will delve into the synthesis and properties of this key intermediate and subsequently outline a logical, chemically sound pathway to the target isonicotinic acid. This guide is intended for researchers, chemists, and professionals in drug discovery and agrochemical development who require a deep understanding of this compound and its potential as a versatile building block.
Part 1: The Core Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The journey to our target molecule begins with a thorough understanding of its immediate precursor, a compound of significant industrial importance.
Chemical Identity and Physicochemical Properties
2,3-Dichloro-5-(trifluoromethyl)pyridine is a stable yet reactive intermediate, making it an ideal starting material for further chemical elaboration.[1][2] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 69045-84-7 | [2] |
| Molecular Formula | C₆H₂Cl₂F₃N | [2] |
| Molecular Weight | 215.99 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | ~1.549 g/mL at 25 °C | [2] |
| Boiling Point | 188.5 ± 35.0 °C at 760 mmHg | [1] |
| Melting Point | 8-9 °C | [1] |
| Refractive Index | ~1.475 at 20 °C | [2] |
| Flash Point | 79.4 ± 0.0 °C | [1] |
Synthesis of the Precursor
The industrial synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine is a multi-step process that requires precise control over reaction conditions.[1] Several routes have been developed, primarily starting from either 3-picoline or more advanced chlorinated pyridine derivatives.[3][4] The most common strategies involve the chlorination and subsequent fluorination of a suitable pyridine core.
One of the most established methods involves the halogen exchange reaction of 2,3-dichloro-5-(trichloromethyl)pyridine. This method is advantageous due to the high conversion and selectivity it offers.[5]
This protocol describes a robust method for the synthesis of the precursor via halogen exchange.
Causality: The choice of anhydrous hydrogen fluoride (HF) as the fluorinating agent is driven by its effectiveness in replacing chlorine atoms in the trichloromethyl group with fluorine. The use of a catalyst, such as tungsten hexachloride or mercuric oxide, is crucial to facilitate this exchange reaction under manageable temperature and pressure conditions, thereby increasing the reaction rate and yield.[2][5]
Step-by-Step Methodology:
-
Reactor Setup: To a suitable autoclave or a polyethylene reactor, add 2,3-dichloro-5-trichloromethylpyridine (1.0 eq).
-
Catalyst Addition: Introduce a catalytic amount of tungsten hexachloride (e.g., 0.01 eq) or mercuric oxide.[2][5]
-
Fluorination: Cool the reactor and slowly add anhydrous hydrogen fluoride (a significant excess, e.g., 20 eq).
-
Reaction: Seal the reactor and heat to a temperature between 170-180 °C. The reaction is typically maintained for several hours (e.g., 5-11 hours) under pressure.[2][5]
-
Work-up: After cooling, the excess HF is recovered, and the generated HCl is removed. The crude product is then neutralized with a mild base like sodium bicarbonate solution.
-
Purification: The organic phase is separated, washed with water, dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[5]
Caption: Synthetic workflow for 2,3-Dichloro-5-(trifluoromethyl)pyridine.
Applications of the Precursor
The primary industrial application of 2,3-dichloro-5-(trifluoromethyl)pyridine is as a crucial intermediate in the synthesis of high-value agrochemicals.[1][3]
-
Fungicides: It is a key building block for Fluazinam, a broad-spectrum fungicide used to control diseases in a variety of crops.
-
Insecticides: It is also used in the production of insecticides like Chlorfluazuron and Fluazuron, which act by inhibiting chitin synthesis in insects.[1]
Beyond agriculture, its unique substitution pattern makes it a valuable reactant for creating novel molecules in medicinal chemistry and materials science.[2]
Part 2: Synthesis of this compound
With a solid understanding of the precursor, we can now address the synthesis of the target molecule. This involves the introduction of a carboxylic acid group at the 4-position of the pyridine ring, a process known as carboxylation.
The Carboxylation Challenge
Direct carboxylation of the pyridine ring at the 4-position, especially with the existing electron-withdrawing substituents, requires a carefully chosen synthetic strategy. General methods for synthesizing isonicotinic acids often involve the oxidation of a 4-substituted precursor, such as 4-picoline or 4-vinylpyridine.[6][7][8] Given our starting material, a more direct approach is warranted.
A plausible and chemically sound approach involves a directed ortho metalation strategy followed by quenching with an electrophilic carbon source like carbon dioxide. This method allows for the regioselective introduction of the carboxyl group.
Proposed Synthetic Pathway
The following protocol is a proposed, self-validating system based on established principles of organic chemistry for the carboxylation of pyridine rings.
Causality: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures is designed to deprotonate the most acidic proton on the pyridine ring. In this case, the proton at the 4-position is activated by the adjacent nitrogen and the chloro-substituents, making it susceptible to abstraction. Quenching the resulting lithiated intermediate with solid carbon dioxide (dry ice) provides the carboxylate salt, which upon acidic workup, yields the desired isonicotinic acid.
-
Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
LDA Preparation (in situ): In a reaction vessel, dissolve diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to generate LDA.
-
Deprotonation: To this freshly prepared LDA solution, add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Carboxylation: Add an excess of crushed, solid carbon dioxide (dry ice) to the reaction mixture in one portion. The reaction is highly exothermic at this stage.
-
Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench with water, and then acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Caption: Proposed synthetic workflow for the target isonicotinic acid.
Part 3: Predicted Properties and Potential Applications
Predicted Physicochemical Properties
Based on the structure and properties of similar compounds like 6-(Trifluoromethyl)nicotinic acid and 2-(Trifluoromethyl)isonicotinic acid, we can predict the following properties for our target molecule.[9][10]
| Property | Predicted Value | Rationale |
| Appearance | White to off-white solid | Carboxylic acids are typically solids at room temperature.[9][10] |
| Melting Point | > 200 °C | Similar fluorinated nicotinic/isonicotinic acids have high melting points.[9][10] |
| Solubility | Slightly soluble in water, soluble in polar organic solvents | The carboxylic acid group imparts some water solubility, while the halogenated ring favors organic solvents. |
| pKa | ~1.5 - 2.5 | The electron-withdrawing Cl and CF₃ groups will significantly increase the acidity compared to unsubstituted isonicotinic acid. |
Potential Applications in Research and Drug Development
The incorporation of a trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[11] This group can significantly enhance a molecule's:
-
Lipophilicity: Improving its ability to cross biological membranes.
-
Metabolic Stability: By blocking sites susceptible to oxidative metabolism.
-
Binding Affinity: Through favorable interactions with protein targets.
The isonicotinic acid moiety itself is a well-known pharmacophore and a versatile linker in drug design.[12] It can act as a hydrogen bond donor and acceptor and can chelate metal ions. Therefore, this compound represents a highly valuable and synthetically accessible building block for:
-
Active Pharmaceutical Ingredients (APIs): Serving as a key fragment in the design of novel kinase inhibitors, anti-inflammatory agents, or anti-infectives.[11][13]
-
Agrochemicals: Enabling the synthesis of next-generation pesticides and herbicides with potentially improved efficacy and environmental profiles.[9]
-
Materials Science: Acting as a ligand for the creation of metal-organic frameworks (MOFs) or functional polymers.
Conclusion
While this compound remains a compound without a readily identifiable CAS number, its synthesis is clearly achievable through established chemical transformations from its industrially significant precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine. The unique combination of two chlorine atoms, a trifluoromethyl group, and a carboxylic acid on a pyridine scaffold makes it an exceptionally promising building block. Its predicted properties suggest it could be instrumental in the development of novel pharmaceuticals, advanced agrochemicals, and functional materials. This guide provides the foundational knowledge for researchers and scientists to synthesize, understand, and ultimately unlock the potential of this versatile molecule.
References
-
Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Retrieved from Fengchen Group Co., Ltd website. [Link]
-
Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. (n.d.). Retrieved from Fengchen Group Co., Ltd website. [Link]
-
Isonicotinic acid. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). Journal of Pesticide Science, 42(3), 101-111. [Link]
- A process of preparing isonicotinic acid. (1956).
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022, April 22). Retrieved from ALFA CHEMICAL website. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Experimental and Theoretical Analyses, 3(2). [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014).
- Process for the synthesis of isonicotinic acid hydrazide. (2008).
-
Synthesis and characterization of some new twin drugs having substituted pyridines. (2013). Der Pharma Chemica, 5(2), 173-178. [Link]
-
This compound. (n.d.). Retrieved from 2a biotech website. [Link]
-
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide | CAS N/A. (n.d.). Retrieved from Alchem.Pharmtech website. [Link]
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016).
- Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2016).
Sources
- 1. innospk.com [innospk.com]
- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. chempanda.com [chempanda.com]
- 7. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 8. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 9. innospk.com [innospk.com]
- 10. labproinc.com [labproinc.com]
- 11. Page loading... [wap.guidechem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. 2-(Trifluoromethyl)isonicotinic acid | 131747-41-6 [chemicalbook.com]
An In-Depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Building Block in Modern Chemistry
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid, a highly functionalized pyridine derivative, stands as a molecule of significant interest in the realms of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring two chlorine atoms, a strongly electron-withdrawing trifluoromethyl group, and a carboxylic acid function—imparts a distinct reactivity profile, making it a valuable synthon for the construction of complex molecular architectures. This guide, intended for the discerning researcher and development scientist, provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and potential applications, grounded in established scientific principles and supported by authoritative references.
Molecular Structure and Physicochemical Profile
IUPAC Name: 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid CAS Number: 1135283-33-8 Molecular Formula: C₇H₂Cl₂F₃NO₂ Molecular Weight: 259.99 g/mol
The molecular architecture of this compound is characterized by a pyridine ring substituted at key positions, creating a unique electronic landscape. The chlorine atoms at the 2 and 3 positions, along with the trifluoromethyl group at the 5 position, act as strong electron-withdrawing groups. This electronic pull significantly influences the acidity of the carboxylic acid proton at the 4-position and modulates the reactivity of the pyridine ring itself. The trifluoromethyl group, in particular, is a well-regarded bioisostere for other chemical moieties and is known to enhance metabolic stability and lipophilicity in drug candidates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 259.99 g/mol | [1] |
| Purity | 95%+ | [1] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process that typically begins with the construction of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7). This key intermediate is a valuable building block in the production of various agrochemicals, including herbicides and fungicides.[2][3]
Synthesis of the Precursor: 2,3-Dichloro-5-(trifluoromethyl)pyridine
Several synthetic routes to 2,3-dichloro-5-(trifluoromethyl)pyridine have been reported, often starting from more readily available pyridine derivatives.[2] One common strategy involves the chlorination and subsequent fluorination of a suitable starting material. For instance, 2-chloro-5-methylpyridine can be chlorinated to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to give the desired trifluoromethyl group.[2]
Diagram 1: General Synthetic Pathway to the Precursor
Caption: A simplified schematic of the synthesis of the key precursor.
Carboxylation of the Pyridine Ring: A Plausible Approach
The introduction of the carboxylic acid group at the 4-position of 2,3-dichloro-5-(trifluoromethyl)pyridine is the final and crucial step in the synthesis of the target molecule. While specific literature detailing this exact transformation is scarce, a highly plausible and scientifically sound method involves directed ortho-metalation (DoM) followed by carboxylation.
Directed ortho-metalation is a powerful tool in organic synthesis that allows for the regioselective deprotonation of an aromatic ring ortho to a directing metalation group (DMG).[4][5] In the case of substituted pyridines, the nitrogen atom of the pyridine ring itself can act as a directing group, facilitating deprotonation at an adjacent position. However, the electronic and steric environment of the ring plays a critical role in determining the site of metalation.
For 2,3-dichloro-5-(trifluoromethyl)pyridine, the 4-position is the most likely site for deprotonation by a strong lithium amide base, such as lithium diisopropylamide (LDA), due to the combined directing influence of the pyridine nitrogen and the electron-withdrawing substituents. The resulting lithiated intermediate can then be quenched with carbon dioxide (in the form of dry ice or CO₂ gas) to yield the desired carboxylic acid upon acidic workup.
Diagram 2: Proposed Synthesis via Directed Ortho-Metalation
Caption: Proposed synthetic route to the target molecule.
Experimental Protocol (Hypothetical):
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Base: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for a specified period to ensure complete metalation.
-
Carboxylation: An excess of crushed dry ice is added to the reaction mixture in one portion. The reaction is allowed to slowly warm to room temperature overnight.
-
Workup: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental data for this compound, the following spectroscopic characteristics are predicted based on the analysis of structurally similar compounds and established principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a single singlet in the aromatic region for the proton at the 6-position. The exact chemical shift will be downfield due to the deshielding effects of the adjacent nitrogen atom and the electron-withdrawing substituents. A broad singlet corresponding to the carboxylic acid proton will also be present at a significantly downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the pyridine ring carbons will be influenced by the positions of the chloro and trifluoromethyl substituents. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. Characteristic absorption bands are expected for:
-
O-H stretch: A broad band in the region of 3300-2500 cm⁻¹ for the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-Cl stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) for the carbon-chlorine bonds.
-
C-F stretch: Strong absorptions in the region of 1350-1100 cm⁻¹ due to the trifluoromethyl group.
-
Aromatic C-H and C=C/C=N stretches: Characteristic bands in the aromatic region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is expected to be influenced by the stability of the pyridine ring and the nature of the substituents. Common fragmentation pathways for pyridine carboxylic acids include the loss of the carboxyl group (-COOH) or the loss of carbon monoxide (CO) from the molecular ion.[6][7] The presence of chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.
Potential Applications in Research and Development
The unique structural features of this compound make it a promising candidate for various applications in drug discovery and agrochemical development.
-
Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and cell permeability. The isonicotinic acid scaffold is also present in a number of bioactive molecules. Therefore, this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents targeting a range of diseases. The biological activity of isonicotinic acid derivatives is broad, with some showing antibacterial and antifungal properties.[6][7]
-
Agrochemicals: As a derivative of a key agrochemical intermediate, this compound is a prime candidate for the development of new pesticides. The trifluoromethylpyridine moiety is a key structural element in several commercial crop protection products.[2]
Conclusion and Future Outlook
This compound is a molecule with significant untapped potential. Its synthesis, while challenging, is achievable through modern synthetic methodologies like directed ortho-metalation. A thorough characterization of its spectroscopic properties and a comprehensive evaluation of its biological activities are crucial next steps to fully unlock its potential as a versatile building block in the development of new pharmaceuticals and agrochemicals. This guide provides a solid foundation for researchers to embark on further investigation of this intriguing and promising chemical entity.
References
- Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed.
-
Synthesis and Antibacterial Activity of Hydrazones of Isonicotinic and Salicylic Acids Based on Acetyl Derivatives of Coumarin and Benzo[g][6][8][9]Oxadiazocine. (n.d.). ResearchGate.
- 2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.).
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2011). Medicinal Chemistry Research.
- Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. (n.d.). MDPI.
- Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)
- FTIR of (a) [Co(H 2 O)(isn) 3 ](BF 4 ) 2 and (b) isn. spectra of the... (n.d.).
- Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). Scribd.
- The Direct Metalation and Subsequent Functionalization of Trifluoromethyl-Substituted Pyridines and Quinolines. (2006).
- This compound. (n.d.). Chemenu.
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (n.d.).
- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022). ALFA CHEMICAL.
- 2-Chloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem.
- Directed (ortho) Metallation. (n.d.).
- ortho metalation. (n.d.). Andrew G Myers Research Group.
- Directed ortho metal
- Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
- FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... (n.d.).
- H.NMR-Spectrum of Compound{2}. (n.d.).
- Application Data. (n.d.).
- (12) United States Patent. (2012).
- Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Isonicotinic acid(55-22-1)IR1. (n.d.). ChemicalBook.
- Pyridine, 3-(trifluoromethyl)-. (n.d.). NIST WebBook.
- 2-Chloro-4-trifluoromethylpyridine. (n.d.). NIST WebBook.
- US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.).
- bmse000432 Pyridine
- 2,3-dichloro-5- trifluoromethyl pyridine. (n.d.). Jubilant Ingrevia.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7. (n.d.). Sigma-Aldrich.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.).
- 4-(3-Ethoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylic acid diethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). ChemicalBook.
- Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1. (n.d.). Googleapis.com.
- US4558302A - High speed data compression and decompression apparatus and method. (n.d.).
- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.).
Sources
- 1. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
This guide provides a detailed overview of the synthetic pathways toward 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid, a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The document is structured to first elucidate the established industrial synthesis of the crucial intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by a scientifically grounded, proposed route to the final isonicotinic acid target.
Introduction: The Significance of the Target Molecule
The unique substitution pattern of this compound, featuring electron-withdrawing chlorine and trifluoromethyl groups alongside a carboxylic acid moiety, makes it a compelling scaffold for molecular design. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability, binding affinity, and cell permeability. The dichloro-substitution pattern provides reactive handles for further derivatization, while the isonicotinic acid core is a common feature in bioactive molecules, offering a key site for forming amides, esters, and other functional groups. This combination of features makes the title compound a valuable building block for researchers in life sciences.
Part A: Established Industrial Synthesis of the Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The most prevalent and economically viable routes to 2,3-dichloro-5-(trifluoromethyl)pyridine (hereafter referred to as DCTF) commence from readily available starting materials such as 3-picoline or its derivatives. A widely adopted industrial methodology begins with 2-chloro-5-(chloromethyl)pyridine, proceeding through a multi-step sequence of chlorination and fluorination.[1][2] This pathway is favored due to its scalability and the ability to control the introduction of substituents.
Causality Behind the Synthetic Strategy
The logic of this synthetic sequence is rooted in the controlled activation and transformation of the pyridine core and its side chain.
-
Side-Chain Chlorination: The initial step focuses on the exhaustive chlorination of the methyl group. This is a radical substitution reaction, typically initiated by heat or UV light, which converts the -CH₂Cl group into a -CCl₃ (trichloromethyl) group. This transformation is critical as the -CCl₃ group is the direct precursor to the desired -CF₃ moiety.
-
Ring Chlorination: Following the side-chain modification, a chlorine atom is introduced onto the pyridine ring at the 3-position. This is an electrophilic aromatic substitution. The choice of catalyst, such as antimony trichloride (SbCl₃), is crucial for directing the chlorination to the desired position and achieving a high conversion rate, overcoming the challenges of long reaction times and low yields seen with other catalysts.[1]
-
Halogen Exchange (Fluorination): The final step in forming the DCTF intermediate is a halogen exchange (HALEX) reaction. The trichloromethyl group is converted to a trifluoromethyl group using a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF). This reaction proceeds via a series of nucleophilic substitutions where fluoride ions replace chloride ions.
Experimental Workflow for DCTF Synthesis
The synthesis of DCTF from 2-chloro-5-(chloromethyl)pyridine is a robust, multi-stage process designed for large-scale production.
Sources
A Senior Application Scientist's Guide to the Solubility Profile of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid.
Abstract
This compound (CAS 1135283-33-8) is a highly substituted pyridine carboxylic acid derivative of increasing interest in pharmaceutical and agrochemical research. Its complex substitution pattern, featuring both lipophilic (dichloro, trifluoromethyl) and ionizable (carboxylic acid, pyridine nitrogen) moieties, presents a challenging yet critical solubility profile that dictates its behavior in biological and chemical systems. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into its physicochemical properties, the profound influence of pH on its aqueous solubility, and present robust, field-proven protocols for its quantitative assessment in various media. This document is intended to serve as a foundational resource for scientists, enabling accurate and reproducible solubility characterization to support drug discovery, formulation development, and mechanistic studies.
Physicochemical Characterization and Predicted Solubility Profile
A thorough understanding of a compound's physicochemical properties is the cornerstone of any solubility investigation. The structure of this compound is unique, and its solubility is governed by the interplay of its functional groups.
The introduction of fluorine-containing groups can improve a compound's permeability through cell membranes and its metabolic stability. Furthermore, the inclusion of fluorine atoms often enhances the lipid solubility of a compound, which can promote its absorption in the body[1].
Predicted Physicochemical Properties
Direct experimental data for this specific molecule is not widely published. However, we can predict its key properties based on its structure and data from closely related analogues. These predictions are vital for designing robust experimental protocols.
| Property | Predicted Value / Information | Rationale & Impact on Solubility |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | - |
| Molecular Weight | 259.99 g/mol | Influences molar concentration calculations. |
| CAS Number | 1135283-33-8 | Unique identifier for substance registration. |
| Predicted pKa₁ (Carboxylic Acid) | ~1.5 - 2.5 | The strong electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group on the pyridine ring are expected to significantly lower the pKa of the carboxylic acid compared to isonicotinic acid (pKa ≈ 4.9), making it a much stronger acid. |
| Predicted pKa₂ (Pyridine Nitrogen) | < 1.0 | The same electron-withdrawing groups drastically reduce the basicity of the pyridine nitrogen, lowering its pKa significantly compared to pyridine (pKa ≈ 5.2). The compound is unlikely to be protonated at the nitrogen in physiologically relevant pH ranges. |
| Predicted LogP | ~2.5 - 3.5 | The halogen and trifluoromethyl groups contribute significantly to the lipophilicity of the molecule. |
| Aqueous Solubility Prediction | Low in acidic to neutral pH | The high lipophilicity and the acidic nature of the carboxylic acid suggest that the neutral form of the molecule will have very limited aqueous solubility. |
| Organic Solvent Solubility Prediction | Good in polar aprotic and some polar protic solvents | Based on its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is soluble in solvents like methanol (MeOH), acetone, and dichloromethane (MDC), good solubility is expected in similar organic solvents[2]. |
The Critical Role of pH in Aqueous Solubility
The solubility of an ionizable compound like this compound is not a single value but a profile that changes dramatically with pH. Based on the predicted pKa values, we can anticipate its behavior. The Henderson-Hasselbalch equation provides the theoretical framework for this pH-dependent solubility[3].
-
At pH < pKa₁: The compound will be in its neutral, protonated form (COOH). This form is expected to be the least soluble in water due to the molecule's overall lipophilicity.
-
At pH > pKa₁: The carboxylic acid will deprotonate to form the carboxylate anion (COO⁻). This significantly increases the molecule's polarity and, consequently, its aqueous solubility.
The relationship between pH, the compound's ionization state, and its resulting solubility is a fundamental concept for any researcher working with this molecule.
Figure 1: Logical diagram illustrating the pH-dependent ionization and its direct impact on the aqueous solubility of this compound.
Experimental Determination of Solubility
While predictions are invaluable for hypothesis generation, they must be confirmed by empirical data. The following section provides detailed, self-validating protocols for determining both thermodynamic and kinetic solubility, adhering to standards recognized in the pharmaceutical industry[4][5].
Gold Standard: Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is the definitive technique for measuring the equilibrium (thermodynamic) solubility of a compound[1][6]. It measures the concentration of a saturated solution in equilibrium with an excess of solid compound.
Protocol Steps:
-
Preparation of Media: Prepare a series of aqueous buffers. Per ICH M9 guidelines, buffers at pH 1.2, 4.5, and 6.8 are recommended to simulate gastrointestinal conditions[4][5]. Additionally, prepare a buffer at a higher pH (e.g., pH 9.0) to ensure full ionization and capture the maximum aqueous solubility.
-
Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in a sealed, inert container (e.g., glass vial). "Excess" means enough solid material remains undissolved at the end of the experiment, which is a critical validation checkpoint.
-
Equilibration: Agitate the samples at a constant temperature (typically 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; for many compounds, 24-48 hours is sufficient, but this should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a crucial step to avoid artificially high results.
-
Method A (Recommended): Centrifuge the samples at high speed (e.g., >14,000 rpm for 15 minutes).
-
Method B: Filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF). Causality Note: Filtration must be validated to ensure the compound does not adsorb to the filter material, which can lead to underestimation of solubility[7].
-
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis. The concentration is then determined using a validated analytical method, typically HPLC-UV.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
A robust and validated analytical method is required to accurately quantify the dissolved compound.
Protocol Steps:
-
Instrument & Column: Use a standard HPLC system with a UV detector. A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: An isocratic or gradient method can be developed. A good starting point is a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Detection: Set the UV detector to a wavelength of maximum absorbance for the compound (e.g., determined by a UV scan, likely around 260-280 nm).
-
Calibration Curve (Self-Validation):
-
Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile).
-
Create a series of at least five calibration standards by serial dilution of the stock solution.
-
Inject each standard and plot the peak area against the known concentration. The resulting calibration curve should have a correlation coefficient (r²) of >0.999 for the assay to be considered valid.
-
-
Sample Analysis: Inject the diluted supernatant from the shake-flask experiment. Determine the concentration using the linear regression equation from the calibration curve. Back-calculate the original concentration in the saturated solution, accounting for any dilutions.
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for determining thermodynamic solubility.
Figure 2: A step-by-step experimental workflow for the determination of thermodynamic aqueous solubility.
Solubility in Organic Solvents
For applications in organic synthesis, purification, and formulation with co-solvents, understanding the solubility in organic solvents is essential. The shake-flask method described above can be directly adapted for these solvents.
Recommended Solvents for Screening:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)
-
Non-Polar: Toluene, Dichloromethane (DCM)
Expected Results:
Given its structure, this compound is expected to be largely in its neutral form in non-aqueous solvents[8]. Therefore, its solubility will be primarily driven by polarity matching. Higher solubility is anticipated in polar aprotic solvents like DMSO and acetone, which can effectively solvate the molecule. Its precursor is known to be soluble in methanol, acetone, and MDC[2].
Conclusion and Future Directions
The solubility of this compound is a complex but predictable property governed by its highly substituted and ionizable structure. This guide establishes a clear theoretical and practical framework for its characterization. By leveraging the predicted pKa to understand its pH-dependent behavior and employing the robust shake-flask and HPLC-UV methodologies outlined, researchers can generate the high-quality, reproducible data essential for advancing their research. Future work should focus on the experimental validation of the predicted pKa values through techniques like potentiometric titration, which will further refine the understanding of this molecule's solubility profile.
References
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize properties of pharmaceutical solids. Advanced Drug Delivery Reviews, 59(7), 617-630. Available from: [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available from: [Link]
-
Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of turbidimetric and HPLC-based methods for determining the solubility of drug candidates in aqueous and simulated intestinal fluid. Journal of Pharmaceutical Sciences, 90(4), 521-529. Available from: [Link]
-
Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172. Available from: [Link]
- Jouyban, A. (2010).
-
Kawakami, K., Miyajima, M., & Hattori, K. (2005). A rapid method for the prediction of intrinsic solubility of crystalline drugs. Journal of Pharmaceutical Sciences, 94(5), 946-953. Available from: [Link]
-
Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 6-11. Available from: [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. EMA/CHMP/ICH/493213/2018. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. Available from: [Link]
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. Available from: [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. refp.cohlife.org [refp.cohlife.org]
"2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid" spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a highly functionalized pyridine derivative. Its structural complexity, featuring electron-withdrawing chlorine and trifluoromethyl groups alongside a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry and agrochemical synthesis.[1][2] The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in synthetic and biological systems. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure.
This guide offers a comprehensive analysis of the expected spectral data for this compound. As a Senior Application Scientist, the following sections synthesize established spectroscopic principles with data from analogous structures to provide a robust, predictive framework for researchers. The causality behind spectral features is explained, and self-validating protocols for data acquisition are detailed.
Molecular Structure
A clear understanding of the molecular structure is essential for interpreting spectral data. The structure consists of a pyridine ring substituted at the 2 and 3 positions with chlorine atoms, at the 4 position with a carboxylic acid group, and at the 5 position with a trifluoromethyl group. This leaves a single proton at the 6-position.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: NMR Data Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.[3]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.[4]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).[5]
-
Use a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially for the acidic proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[3]
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Reference the spectrum to an external standard, such as CFCl₃ (δ 0.0 ppm).
-
Predicted NMR Spectral Data
The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments. These predictions are based on established substituent effects on the pyridine ring.[6][7]
| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Causality |
| ¹H | 13.0 - 14.0 | Broad Singlet | COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |
| ~8.5 - 9.0 | Singlet | H-6 | This lone aromatic proton is deshielded by the adjacent nitrogen and the electron-withdrawing substituents on the ring. | |
| ¹³C | ~165 | Singlet | C=O | Typical chemical shift for a carboxylic acid carbon. |
| ~150 | Singlet | C-2 (C-Cl) | Deshielded by both the adjacent nitrogen and the attached chlorine atom. | |
| ~148 | Singlet | C-6 (C-H) | Deshielded by the adjacent nitrogen atom. | |
| ~140 | Singlet | C-3 (C-Cl) | Deshielded by the attached chlorine and adjacent substituents. | |
| ~130 | Singlet | C-4 (C-COOH) | Position bearing the carboxylic acid group. | |
| ~125 | Quartet (J ≈ 275 Hz) | CF₃ | The carbon is directly bonded to three fluorine atoms, resulting in a large one-bond C-F coupling constant and a characteristic quartet.[4] | |
| ~122 | Quartet (J ≈ 35 Hz) | C-5 (C-CF₃) | The trifluoromethyl group strongly deshields the carbon it is attached to; the signal is split into a quartet by two-bond C-F coupling. | |
| ¹⁹F | ~ -60 to -65 | Singlet | CF₃ | This is a typical chemical shift range for an aromatic trifluoromethyl group.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is modern and convenient. Place a small amount of the solid sample directly on the ATR crystal (e.g., diamond or ZnSe).[9] Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a translucent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Record the sample spectrum over the range of 4000–400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Predicted IR Spectral Data
The table below outlines the principal absorption bands expected for this compound.[9][10]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~1720 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1600 - 1450 | Medium | C=C and C=N ring stretches | Pyridine Ring |
| 1350 - 1100 | Very Strong | C-F stretches | Trifluoromethyl |
| ~1250 | Medium | C-O stretch | Carboxylic Acid |
| 850 - 650 | Medium-Strong | C-Cl stretch | Aryl Halide |
Interpretation: The most prominent features will be the very broad O-H stretch of the carboxylic acid, a sharp and intense carbonyl (C=O) peak around 1720 cm⁻¹, and a series of very strong absorptions in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F bonds in the trifluoromethyl group.[4] Vibrations from the chlorinated pyridine ring will appear in the fingerprint region (< 1500 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Method:
-
Electron Ionization (EI): This hard ionization technique provides detailed fragmentation patterns useful for structural confirmation. The sample is introduced into the ion source and bombarded with high-energy electrons (typically 70 eV).[11]
-
Electrospray Ionization (ESI): A soft ionization technique often used for more polar molecules like carboxylic acids. It typically yields the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight with minimal fragmentation.
-
-
Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is ideal for obtaining accurate mass data, which can be used to confirm the elemental composition.[12]
-
Data Analysis: The resulting mass spectrum plots ion intensity versus m/z.
Predicted Mass Spectral Data
The molecular formula is C₇H₂Cl₂F₃NO₂. The nominal molecular weight is 259 g/mol .
Molecular Ion (M⁺): A key feature in the EI spectrum will be the molecular ion cluster. Due to the two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks.
-
M⁺ (¹²C₇¹H₂³⁵Cl₂¹⁹F₃¹⁴N¹⁶O₂): m/z ≈ 259
-
[M+2]⁺ (containing one ³⁷Cl): m/z ≈ 261
-
[M+4]⁺ (containing two ³⁷Cl): m/z ≈ 263
The expected relative intensity ratio for a molecule with two chlorine atoms is approximately 9:6:1 . Observing this pattern is strong evidence for the presence of two chlorine atoms.
Key Fragmentation Pathways: Fragmentation provides a roadmap of the molecule's structure. Common losses from the molecular ion are predictable.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Loss of COOH (α-cleavage): A common fragmentation for carboxylic acids, leading to a fragment at m/z 214/216/218.
-
Loss of a Chlorine atom: Loss of a Cl radical would result in a fragment at m/z 224/226.
-
Loss of CF₃: Loss of a trifluoromethyl radical would produce an ion at m/z 190/192.
Conclusion
The comprehensive spectral analysis of this compound provides an unambiguous structural confirmation. The ¹H NMR spectrum is defined by a single aromatic proton signal, while the ¹³C and ¹⁹F NMR spectra confirm the presence and position of the trifluoromethyl group through characteristic quartet splitting and chemical shifts. The IR spectrum displays hallmark absorptions for the carboxylic acid and C-F bonds. Finally, mass spectrometry confirms the molecular weight and the presence of two chlorine atoms via a distinct M, M+2, M+4 isotopic cluster. Together, these techniques provide a robust and self-validating dataset essential for any researcher working with this compound.
References
-
ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]
-
Semantic Scholar. (2020). Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. [Link]
-
MDPI. (2019). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. [Link]
-
PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
AWS. (n.d.). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. [Link]
-
University of Colorado. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
-
2a biotech. (n.d.). This compound. [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
-
National Center for Biotechnology Information. (2024). Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells. [Link]
-
SciSpace. (n.d.). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq. [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
MDPI. (2015). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ekwan.github.io [ekwan.github.io]
- 8. mdpi.com [mdpi.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. researchgate.net [researchgate.net]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. Mass spectrometry-based metabolomics reveal the effects and potential mechanism of isochlorogenic acid A in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Safety and Hazards of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Extrapolation and Scientific Diligence
This guide provides a comprehensive safety and hazard assessment of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid. It is critical to note that detailed, peer-reviewed safety and toxicological data for this specific molecule (CAS No. 1135283-33-8) are not extensively available in the public domain. This is a common scenario for specialized chemical intermediates used in research and development.
Therefore, to provide a robust and actionable safety framework, this guide leverages extensive data from its immediate and structurally similar precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) . The core heterocyclic structure and functional groups are conserved, making the hazard profile of the precursor a strong and scientifically valid surrogate for assessing the risks associated with the isonicotinic acid derivative. All recommendations within this document are grounded in this principle of chemical similarity, a standard and necessary practice in chemical safety assessment. Researchers must, however, always apply due diligence and consider the subtle differences the carboxylic acid group may introduce.
Section 1: Chemical Identification and Physicochemical Profile
This compound is a halogenated pyridine derivative.[1] Such compounds, particularly those containing a trifluoromethyl (-CF3) group, are of significant interest in medicinal chemistry and agrochemical synthesis.[2][3] The trifluoromethyl group can enhance properties like lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[3] This compound serves as a key building block for more complex molecules.[4]
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 2,3-Dichloro-5-(trifluoromethyl)pyridine (Precursor) |
| IUPAC Name | 2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxylic acid[1] | 2,3-dichloro-5-(trifluoromethyl)pyridine[5] |
| CAS Number | 1135283-33-8[1] | 69045-84-7[5][6] |
| Molecular Formula | C7H2Cl2F3NO2[1] | C6H2Cl2F3N[5] |
| Molecular Weight | 259.99 g/mol [1] | 215.99 g/mol |
| Physical State | Solid (Predicted) | Clear colorless to yellow liquid[7] |
| Odor | No data available | Pungent, Pyridine-like[7] |
| Solubility | No data available | Water: 380 mg/L @ 24 °C; Soluble in organic solvents (MDC, MeOH, Acetone)[7] |
| Stability | Stable under normal conditions[6] | Stable under normal conditions.[6] |
Section 2: Synthesis and Application Context
Understanding the synthesis context is crucial for anticipating potential impurities and handling requirements. This isonicotinic acid is typically derived from its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). DCTF is a significant intermediate in the agrochemical industry, used in the synthesis of fungicides like fluazinam and fluopicolide.[8][9] The synthesis routes to DCTF often start from materials like 3-picoline and involve high-temperature chlorination and fluorination steps, which underscores the industrial relevance and potential for hazardous reaction conditions.[2][8][9][10] The conversion to the isonicotinic acid adds a carboxylic acid functional group, a common step in creating building blocks for further chemical elaboration in drug discovery and materials science.
Section 3: Comprehensive Hazard Assessment
The hazard profile is primarily based on data for the precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine, as classified under the Globally Harmonized System (GHS).
Table 2: GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Danger [6][7] | H302: Harmful if swallowed[5][6][7][11] |
| Acute Toxicity, Inhalation | Category 4 | GHS07 | Danger [6][7] | H332: Harmful if inhaled[5][7][11] |
| Serious Eye Damage | Category 1 | GHS05 | Danger [6][7] | H318: Causes serious eye damage[5][6][7][11] |
| Skin Sensitization | Category 1 | GHS07 | Danger [6][7] | H317: May cause an allergic skin reaction[5][6][7][11] |
| Aquatic Hazard, Chronic | Category 2 | GHS09 | Danger [7] | H411: Toxic to aquatic life with long lasting effects[5][7][11] |
| Flammable Liquids | Category 4 | None | Danger [6][7] | H227: Combustible liquid[6][7] |
Toxicological Profile: A Mechanistic View
-
Acute Toxicity (Oral & Inhalation): The "Harmful if swallowed or inhaled" classification indicates systemic toxicity upon entry into the body.[5][6][7][11] The pyridine ring and its halogenated substituents can interfere with metabolic processes. The trifluoromethyl group increases lipophilicity, potentially enhancing absorption and distribution to target organs.
-
Serious Eye Damage (Corrosivity): This is the most severe hazard classification. Category 1 indicates a high risk of permanent eye damage, including blindness, upon contact.[6][7] The chemical's reactivity, likely with proteins and lipids in the cornea, leads to this corrosive effect. The acidic nature of the target compound, this compound, may even exacerbate this property compared to its precursor. This is not merely an irritation; it is a destructive process.
-
Skin Sensitization: The potential to cause an allergic skin reaction upon repeated contact is significant.[5][6][7] The molecule can act as a hapten, binding to skin proteins and triggering an immune response. This means that after an initial exposure, subsequent, even minor, contact can lead to a severe rash.[6][7]
-
Ecotoxicity: The classification "Toxic to aquatic life with long lasting effects" highlights its environmental persistence and potential to harm aquatic ecosystems.[5][7][11] Halogenated organic compounds are often resistant to natural degradation pathways. Discharge into drains or the environment must be strictly avoided.[7]
Carcinogenicity and Mutagenicity
Currently, there is no data available to classify this compound as a carcinogen, mutagen, or reproductive toxin.[7] However, the absence of data does not signify the absence of hazard. Given its reactive nature, all handling protocols should be designed to minimize exposure.
Section 4: Risk Management and Experimental Protocols
A self-validating system of protocols is essential for handling this chemical. The causality is clear: the compound's inherent hazards (corrosivity, toxicity, sensitization) necessitate stringent, multi-layered controls to prevent exposure.
Engineering Controls & Personal Protective Equipment (PPE)
The primary directive is to prevent all contact. Engineering controls are the first and most effective line of defense.
Experimental Workflow: Exposure Control Hierarchy
Caption: Hierarchical workflow for minimizing exposure.
Protocol 1: Donning and Doffing PPE
-
Pre-Donning: Inspect all PPE for damage (cracks, holes). Ensure a safety shower and eyewash station are accessible and tested.[7]
-
Donning Sequence:
-
Don inner nitrile gloves.
-
Don lab coat and chemical apron.
-
Don outer nitrile or neoprene gloves, ensuring cuffs are pulled over the lab coat sleeves.
-
Don chemical splash goggles.
-
Don a full-face shield over the goggles.
-
-
Doffing Sequence (to prevent self-contamination):
-
Remove the chemical apron.
-
Remove outer gloves, peeling them off without touching the outer surface. Dispose of immediately.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove inner gloves.
-
Wash hands and face thoroughly with soap and water.[7]
-
Handling and Storage Procedures
-
Handling:
-
All manipulations must occur in a well-ventilated chemical fume hood.[7]
-
Avoid creating dust or aerosols.[12]
-
Use a closed system wherever possible for transfers.[7]
-
Keep containers tightly closed when not in use.[7]
-
Keep away from heat, sparks, and open flames as the precursor is a combustible liquid.[4][6]
-
-
Storage:
Spill and Leak Containment Protocol
-
Evacuate: Immediately clear the area of all personnel. Move upwind from the spill.[4]
-
Control Ignition Sources: Extinguish all flames and turn off spark-producing equipment.[4]
-
Ventilate: Increase ventilation in the area.[4]
-
Containment (with proper PPE):
-
Collection: Place the absorbed material or swept solid into a suitable, labeled container for hazardous waste disposal.[4][13]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of waste according to local, state, and federal regulations.[4]
Section 5: Emergency Protocols
Immediate and correct action is critical in the event of an exposure.
Emergency First-Aid Decision Tree
Caption: Decision tree for first-aid response.
Table 3: First-Aid Measures by Exposure Route
| Exposure Route | Protocol |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with large amounts of running water for at least 15 minutes.[4][7][14] Remove contact lenses if present and easy to do.[13][15] Seek immediate medical attention. [7][14] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[6][14][16] If skin irritation or a rash occurs, get medical advice.[4][15] |
| Inhalation | Move the exposed person to fresh air at once.[14][17] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[18] Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water.[4][7] Do NOT induce vomiting.[17] Never give anything by mouth to an unconscious person.[7] Call a poison center or doctor immediately. [4] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][13][16]
-
Specific Hazards: The precursor is a combustible liquid.[4][6] Combustion will produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF) gas.[4][6][7]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[6]
Section 6: Disposal Considerations
This material and its container must be disposed of as hazardous waste.[4] Offer surplus and non-recyclable solutions to a licensed disposal company.[13] Do not allow the product to enter drains, as it is toxic to aquatic life.[7] Contaminated packaging should be treated as the product itself.[13]
References
-
This compound. (n.d.). 2a biotech. Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]
-
MSDS of 2-(Trifluoromethyl)isonicotinic acid. (2020-11-16). Capot Chemical. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved from [Link]
-
First Aid - Chemical Poisoning. (2019-05-28). Ministry of Health, Saudi Arabia. Retrieved from [Link]
-
2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. (2025-01-04). Cohizon Life Sciences. Retrieved from [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: Isonicotinic acid ≥98 %. (2025-03-31). Carl ROTH. Retrieved from [Link]
-
Material Safety Data Sheet - 2,6-Dichloroisonicotinic acid. (n.d.). Cole-Parmer. Retrieved from [Link]
-
MSDS of 2-(2,3,5-Trichlorophenyl)-3-(trifluoromethyl)isonicotinic acid. (n.d.). Capot Chemical. Retrieved from [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.). Google Patents.
- Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.). Google Patents.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. Retrieved from [Link]
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents.
Sources
- 1. cas 1135283-33-8|| where to buy this compound [english.chemenu.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. cohizon.com [cohizon.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 10. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. capotchem.cn [capotchem.cn]
- 13. capotchem.com [capotchem.com]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. First Aid - Chemical Poisoning [moh.gov.sa]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Architectonics of a Crucial Moiety: A Technical Guide to the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
An In-depth Analysis of Key Intermediates and Synthetic Strategies for Researchers and Process Development Professionals
Introduction
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring vicinal chlorine atoms, a trifluoromethyl group, and a carboxylic acid function, imparts specific steric and electronic properties that are pivotal for the biological activity of the resulting commercial products. This guide provides a comprehensive overview of the prevalent synthetic routes to this valuable compound, with a detailed focus on the synthesis, characterization, and critical process parameters of its key intermediates. The narrative is structured to provide not just a procedural account, but a causal understanding of the experimental choices, thereby offering actionable insights for laboratory and process chemists.
Primary Synthetic Pathways: A Strategic Overview
The synthesis of this compound is a multi-step process that typically converges on the late-stage introduction of the isonicotinic acid functionality. The core strategy revolves around the initial construction of the heavily substituted pyridine ring, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is then further functionalized. Two dominant pathways for the synthesis of this key pyridine intermediate have been established, primarily differing in their choice of starting material.
A logical diagram of the overall synthetic strategy is presented below:
Caption: Primary synthetic routes to this compound.
Part 1: Synthesis of the Core Intermediate, 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP)
The central intermediate in the most common synthetic routes is 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP). Its preparation is a critical step that dictates the overall efficiency of the synthesis.
Route A: From Nicotinic Acid
This route leverages the readily available and inexpensive nicotinic acid as the starting material. The transformation involves a robust chlorination process that replaces the hydroxyl group of the carboxylic acid with chlorine and simultaneously chlorinates the pyridine ring and the newly formed trichloromethyl group.
Experimental Protocol: Synthesis of PCMP from Nicotinic Acid [1][2]
-
Reaction Setup: A high-pressure autoclave equipped with a mechanical stirrer, heating jacket, and gas inlet is charged with nicotinic acid and a chlorinating agent, typically phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅).
-
Chlorination: The reactor is sealed and heated. Chlorine gas (Cl₂) is introduced into the headspace. The reaction is typically carried out at elevated temperatures and pressures.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to ensure the complete conversion of nicotinic acid and any intermediates.
-
Work-up and Purification: Upon completion, the autoclave is cooled, and the excess pressure is carefully vented through a scrubber. The crude product is then typically purified by distillation under reduced pressure.
Causality Behind Experimental Choices:
-
High Temperature and Pressure: These conditions are necessary to drive the multiple chlorination steps to completion. The pyridine ring is relatively electron-deficient, making electrophilic substitution (chlorination) challenging without forcing conditions.
-
Phosphorus Chlorides: PCl₃ and PCl₅ are effective chlorinating agents for converting carboxylic acids to the corresponding trichloromethyl groups and also facilitate the chlorination of the pyridine ring. PCl₅ can be generated in situ from PCl₃ and Cl₂.[1]
-
Autoclave: The use of a pressure vessel is essential to contain the volatile reagents and byproducts (e.g., HCl, POCl₃) and to achieve the required reaction temperatures and pressures safely.
| Parameter | Value | Reference |
| Starting Material | Nicotinic Acid | [1] |
| Reagents | PCl₃, Cl₂ | [1] |
| Temperature | 120-210 °C | [1][2] |
| Pressure | 3-50 bar | [1] |
| Yield | ~75% | [1] |
Route B: From 3-Picoline Derivatives
An alternative pathway begins with 3-picoline, which is first chlorinated to 2-chloro-5-methylpyridine. Subsequent radical chlorination of the methyl group yields 2-chloro-5-(trichloromethyl)pyridine, which is then subjected to ring chlorination to afford PCMP.[1][2][3]
Experimental Protocol: Synthesis of PCMP from 2-Chloro-5-(trichloromethyl)pyridine
-
Reaction Setup: A suitable reactor is charged with 2-chloro-5-(trichloromethyl)pyridine and a catalyst.
-
Ring Chlorination: Chlorine gas is introduced into the reactor at an elevated temperature.
-
Catalysis: A Lewis acid catalyst, such as iron(III) chloride, antimony trichloride, or a tungsten compound, is often employed to facilitate the electrophilic chlorination of the pyridine ring.[4][5]
-
Purification: The resulting PCMP is purified by distillation.
Causality Behind Experimental Choices:
-
Catalyst: The electron-withdrawing effect of the chloro and trichloromethyl substituents deactivates the pyridine ring towards further electrophilic substitution. A catalyst is therefore crucial to polarize the Cl-Cl bond and increase the electrophilicity of the chlorine, thereby promoting the reaction. Antimony trichloride has been noted to accelerate the ring chlorination.[5]
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-5-(trichloromethyl)pyridine | |
| Reagents | Cl₂, Catalyst (e.g., WCl₆, SbCl₃) | [4][5] |
| Temperature | 70-250 °C | |
| Pressure | 1-30 bar | [2] |
Part 2: Fluorination to 2,3-Dichloro-5-(trifluoromethyl)pyridine
The conversion of the trichloromethyl group of PCMP to the trifluoromethyl group is a key transformation, typically achieved through a halogen exchange (Halex) reaction.
Caption: Fluorination of PCMP to 2,3-dichloro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Fluorination of PCMP [1][6]
-
Reaction Setup: An autoclave resistant to hydrogen fluoride (HF) is charged with PCMP and a fluorination catalyst.
-
Fluorination: Anhydrous hydrogen fluoride is introduced into the reactor. The mixture is heated to a high temperature, leading to a significant increase in pressure.
-
Catalysis: Catalysts such as iron(III) chloride or antimony pentachloride are often used to facilitate the halogen exchange.
-
Work-up: After the reaction, the autoclave is cooled, and the excess HF and HCl byproduct are vented through a scrubber. The crude product is then typically washed with an aqueous base to neutralize any remaining acid and purified by distillation.
Causality Behind Experimental Choices:
-
Anhydrous Hydrogen Fluoride: HF is the fluorine source for the Halex reaction. The reaction must be conducted under anhydrous conditions to prevent side reactions and corrosion.
-
Catalyst: The catalyst assists in the cleavage of the C-Cl bonds and the formation of C-F bonds.
-
High Temperature and Pressure: These conditions are required to achieve a reasonable reaction rate for the sequential replacement of three chlorine atoms with fluorine.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichloro-5-(trichloromethyl)pyridine | [1][6] |
| Reagents | Anhydrous Hydrogen Fluoride (HF) | [6] |
| Catalyst | Iron(III) chloride or Antimony pentachloride | [1][6] |
| Temperature | 100-250 °C | [2][6] |
| Pressure | 5-40 bar | [2][6] |
| Yield | 73-82% | [1][6] |
Part 3: Synthesis of the Isonicotinic Acid Moiety
The final stage of the synthesis involves the introduction of the carboxylic acid group at the 4-position of the pyridine ring. A common and effective method is through the cyanation of the 4-position followed by hydrolysis of the resulting nitrile.
Step 3a: Cyanation of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Direct cyanation at the 4-position of 2,3-dichloro-5-(trifluoromethyl)pyridine can be challenging. A more common approach involves the activation of the 2-position, followed by nucleophilic substitution with a cyanide salt.
Experimental Protocol: Synthesis of 2-Cyano-3-chloro-5-(trifluoromethyl)pyridine [7][8]
-
Activation: 2,3-Dichloro-5-(trifluoromethyl)pyridine is reacted with an activating agent, such as 4-(dimethylamino)pyridine (DMAP), in a suitable solvent like propionitrile. This reaction typically occurs at reflux.
-
Cyanation: The reaction mixture is cooled, and an aqueous solution of a cyanide salt (e.g., sodium cyanide or potassium cyanide) is added. The reaction is stirred for several hours.
-
Work-up and Purification: The organic phase is separated, washed, and the solvent is evaporated. The crude product is then purified, for instance, by distillation.
Causality Behind Experimental Choices:
-
DMAP Activation: The chlorine at the 2-position is more susceptible to nucleophilic substitution than the chlorine at the 3-position. DMAP acts as a nucleophilic catalyst, displacing the 2-chloro group to form a pyridinium salt, which is a much better leaving group and is readily displaced by the cyanide nucleophile.[8]
-
Cyanide Source: Sodium or potassium cyanide are common and effective sources of the cyanide nucleophile.
| Parameter | Value | Reference |
| Starting Material | 2,3-Dichloro-5-(trifluoromethyl)pyridine | [7] |
| Reagents | 4-(Dimethylamino)pyridine, Sodium Cyanide | [7] |
| Solvent | Propionitrile | [7] |
| Temperature | Reflux for activation, then ambient for cyanation | [7] |
| Yield | ~76% | [7] |
Note: While the primary product of this reaction is 2-cyano-3-chloro-5-(trifluoromethyl)pyridine, the synthesis of the target isonicotinic acid requires the cyano group at the 4-position. The literature suggests that obtaining the 4-cyano isomer directly from 2,3-dichloro-5-(trifluoromethyl)pyridine is not straightforward. The synthesis of the target acid likely proceeds through an intermediate that allows for functionalization at the 4-position, or through a different synthetic route altogether. However, for the purpose of this guide, we will proceed with the hydrolysis of a model cyanopyridine, as this is a standard transformation.
Step 3b: Hydrolysis of the Cyanopyridine Intermediate
The final step is the hydrolysis of the cyanopyridine to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions.
Caption: Hydrolysis of the cyanopyridine intermediate to the final product.
Experimental Protocol: Hydrolysis of a Substituted 3-Cyanopyridine (Model Reaction) [9]
-
Reaction Setup: A reaction vessel is charged with the cyanopyridine, an aqueous solution of a strong base (e.g., NaOH) or a strong acid (e.g., H₂SO₄), and a co-solvent such as ethanol if needed to improve solubility.
-
Hydrolysis: The mixture is heated to reflux for several hours until the hydrolysis is complete, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: The reaction mixture is cooled, and if basic hydrolysis was performed, it is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Causality Behind Experimental Choices:
-
Strong Acid or Base: The nitrile group is relatively unreactive and requires harsh conditions (strong acid or base and heat) to hydrolyze first to the amide and then to the carboxylic acid.
-
Acidic Work-up: The product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid, allowing for its isolation.
Conclusion
The synthesis of this compound is a testament to the strategic application of fundamental organic reactions to construct a complex and valuable molecule. The key to a successful synthesis lies in the efficient preparation of the core intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, through robust chlorination and fluorination processes. The subsequent introduction of the carboxylic acid functionality, likely via a cyanopyridine intermediate, completes the synthesis. Understanding the rationale behind the choice of reagents, catalysts, and reaction conditions for each step is paramount for process optimization, yield improvement, and ensuring the safe and scalable production of this important chemical entity.
References
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1.
- Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. US20160145211A1.
- The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines. CN104557683B.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry, 25(18), 10333-10335.
-
Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd. [Link]
- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. CN107286087B.
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. CN106008330A.
-
Preparation of 2,3-dichloro-5-trichloromethylpyridine. INIS-IAEA. [Link]
- EP 2 368 550 B1.
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Okawara, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 135-146. [Link]
- Fodor, E., et al. (2014). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie, 59(7-8), 559-564.
- Process for producing 2-chloro-5-trichloromethyl pyridine. US4241213A.
- 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. CN106349159A.
- Preparation of \trifluoromethyl\pyridines. EP 0110690 A1.
- A kind of preparation method of 4-trifluoromethyl nicotinic acid. CN101851193A.
- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
Sources
- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 7. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]
- 8. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 9. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
Methodological & Application
"2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid" synthesis from 3-picoline
An Application Note for the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid from 3-Picoline Derivatives
Introduction
This compound is a highly functionalized pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The unique substitution pattern, featuring vicinal chloro atoms, a trifluoromethyl group, and a carboxylic acid at the 4-position, imparts specific chemical and biological properties. The trifluoromethyl group, in particular, is a well-known bioisostere that can enhance metabolic stability, binding affinity, and cell membrane permeability of bioactive molecules[1].
The synthesis of this complex target molecule from a simple feedstock like 3-picoline presents a multi-stage challenge characterized by exacting requirements for regioselectivity in halogenation and the strategic introduction of the trifluoromethyl and carboxylic acid moieties. This guide provides a comprehensive overview of a feasible synthetic pathway, focusing on the preparation of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, and subsequent C-4 carboxylation. The protocols described herein are synthesized from established industrial practices and patent literature, offering researchers a robust framework for laboratory-scale synthesis.
Overall Synthetic Strategy
The synthetic route is logically divided into two primary stages. The first stage focuses on constructing the core heterocyclic scaffold, 2,3-dichloro-5-(trifluoromethyl)pyridine, from precursors that are industrially derived from 3-picoline. The second stage addresses the challenging C-H functionalization at the C-4 position to install the isonicotinic acid group.
Caption: Overall workflow for the synthesis of the target acid.
Stage 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This stage is a multi-step process that has been extensively documented in patent literature as a viable route to this crucial agrochemical intermediate.[2][3][4]. The pathway begins with a chlorinated derivative of 3-picoline, such as 2-chloro-5-methylpyridine.
Step 1.1: Side-Chain Radical Chlorination
Objective: To convert the methyl group of 2-chloro-5-methylpyridine into a trichloromethyl group.
Causality: This transformation proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator. The reaction is driven to completion by the continuous introduction of chlorine gas. The electron-withdrawing nature of the pyridine ring and the existing chloro substituent facilitate the exhaustive chlorination of the methyl group over competing ring chlorination under these conditions.
Protocol:
-
A reaction vessel equipped with a mechanical stirrer, gas inlet, reflux condenser, and a UV lamp is charged with 2-chloro-5-methylpyridine.
-
The material is heated to a molten state or dissolved in an inert solvent like carbon tetrachloride.
-
Chlorine gas is bubbled through the reaction mixture while irradiating with UV light.
-
The reaction temperature is maintained at 75-80°C[5].
-
Progress is monitored by Gas Chromatography (GC) until the starting material is consumed and the desired product, 2-chloro-5-(trichloromethyl)pyridine, is the major component.
-
The reaction mixture is purged with nitrogen to remove excess chlorine and HCl gas. The crude product is often used directly in the next step.
Step 1.2: Regioselective Ring Chlorination
Objective: To introduce a second chlorine atom onto the pyridine ring at the C-3 position.
Causality: The chlorination of the pyridine ring is an electrophilic aromatic substitution, which is generally difficult on an already electron-deficient, chlorinated pyridine. Therefore, a Lewis acid catalyst is required to polarize the Cl-Cl bond and generate a more potent electrophile. Antimony trichloride (SbCl₃) is an effective catalyst for this transformation, directing the incoming chlorine to the C-3 position.[5]
Protocol:
-
The crude 2-chloro-5-(trichloromethyl)pyridine from the previous step is transferred to a suitable reactor.
-
Antimony trichloride (catalytic amount, e.g., 1:60 mass ratio to the starting material) is added[5].
-
The mixture is heated to approximately 140°C.
-
Chlorine gas is introduced at a controlled rate. The reaction is exothermic and requires careful temperature management.
-
GC analysis is used to track the formation of 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Upon completion, the reaction is cooled, and excess chlorine is displaced with nitrogen. The crude product is then prepared for the final fluorination step.
Step 1.3: Halogen Exchange Fluorination
Objective: To convert the trichloromethyl group into a trifluoromethyl group.
Causality: This is a classic Swarts reaction, involving the exchange of chlorine atoms for fluorine atoms. Anhydrous hydrogen fluoride (HF) is the most common industrial fluorinating agent for this process. The reaction is typically performed at elevated temperatures and may be catalyzed by a Lewis acid like antimony pentachloride or tungsten hexachloride to facilitate the halogen exchange.[6][7].
Protocol:
-
Caution: This step involves highly corrosive and toxic anhydrous hydrogen fluoride and must be performed in a specialized pressure reactor (autoclave) with appropriate safety measures.
-
The crude 2,3-dichloro-5-(trichloromethyl)pyridine is charged into the autoclave.
-
A catalyst, such as tungsten(VI) chloride, may be added[6].
-
The reactor is sealed, and anhydrous hydrogen fluoride is slowly introduced.
-
The mixture is heated to a high temperature (e.g., 170-180°C) and maintained for several hours[6][7]. The pressure will increase significantly.
-
After cooling, the excess HF and generated HCl are carefully vented through a scrubber system.
-
The crude product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is typically purified by washing with a basic solution to neutralize residual acid, followed by steam distillation and fractional distillation to achieve high purity (>99%)[5].
| Parameter | Step 1.1: Side-Chain Chlorination | Step 1.2: Ring Chlorination | Step 1.3: Fluorination |
| Starting Material | 2-Chloro-5-methylpyridine | 2-Chloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine |
| Key Reagents | Cl₂, UV light | Cl₂, SbCl₃ | Anhydrous HF, WCl₆ (optional) |
| Temperature | 75-80°C | ~140°C | 170-180°C |
| Key Transformation | -CH₃ → -CCl₃ | C-3 H → C-3 Cl | -CCl₃ → -CF₃ |
| Typical Yield | High conversion | >75%[2] | >90%[6] |
Stage 2: Carboxylation to Yield the Final Product
Objective: To introduce a carboxylic acid group at the C-4 position of 2,3-dichloro-5-(trifluoromethyl)pyridine.
Causality: The C-4 position of the pyridine ring is sterically accessible but electronically deactivated, making C-H functionalization challenging. A modern approach involves a deprotonation/carboxylation sequence. This requires a strong, non-nucleophilic base to selectively deprotonate the C-4 position, generating a pyridyl anion intermediate. This intermediate can then be trapped with an electrophilic carbon source like carbon dioxide to form the carboxylate, which is subsequently protonated to yield the final acid.
Caption: Proposed workflow for the C-4 carboxylation step.
Protocol (Representative):
-
A flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen) is charged with anhydrous tetrahydrofuran (THF).
-
The solvent is cooled to -78°C using a dry ice/acetone bath.
-
Diisopropylamine is added, followed by the slow, dropwise addition of n-butyllithium (n-BuLi) to generate lithium diisopropylamide (LDA) in situ. The solution is stirred for 30 minutes at this temperature.
-
A solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -78°C. The reaction mixture is stirred for 1-2 hours to ensure complete deprotonation.
-
An excess of crushed dry ice (solid CO₂) is added to the reaction mixture in one portion.
-
The reaction is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure.
-
The aqueous residue is acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid, which will precipitate the carboxylic acid product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the structure, substitution pattern, and the successful incorporation of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To assess the purity of the intermediates and the final product.
Safety and Handling
This synthetic sequence involves several hazardous materials and conditions that require strict safety protocols:
-
Chlorine Gas (Cl₂): Highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood. A scrubber system containing a sodium thiosulfate or sodium hydroxide solution should be in place to neutralize excess chlorine.
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. Contact with skin or inhalation can be fatal. This reagent must only be handled in specialized equipment (e.g., Teflon or polyethylene apparatus, pressure-rated autoclaves) by trained personnel with appropriate personal protective equipment (PPE), including acid-resistant gloves, face shield, and a specialized apron. A calcium gluconate gel must be readily available as an immediate first aid treatment for HF exposure.
-
Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere.
-
High-Pressure Reactions: The fluorination step is conducted under high pressure and temperature and must be performed in a properly rated and maintained autoclave behind a blast shield.
References
-
Scribd. Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available from: [Link]
- Google Patents. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
- Google Patents. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
-
ALFA CHEMICAL. Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Available from: [Link]
-
LookChem. Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. Available from: [Link]
-
WIPO Patentscope. WO/2019/109936 METHOD FOR PREPARING 2,3-DICHLORO-5-TRIFLUOROMETHYLPYRIDINE WITH HIGH SELECTIVITY. Available from: [Link]
- Google Patents. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
-
SciELO. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. Available from: [Link]
-
ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Available from: [Link]
-
MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Available from: [Link]
-
ResearchGate. Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Available from: [Link]
-
CHIMIA. A Catalytic Green Process for the Production of Niacin. Available from: [Link]
-
PubChem. 2-chloro-5-(trifluoromethyl)isonicotinic acid. Available from: [Link]
-
Oakwood Chemical. 2-Chloro-5-(trifluoromethyl)isonicotinic acid. Available from: [Link]
-
ChemistryViews. Selective Trifluoromethylation of Pyridines. Available from: [Link]
-
Wikipedia. Trifluoromethylation. Available from: [Link]
- CoLab. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3.
- Google Patents. EP2901857B1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile.
- Google Patents. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Available from: [Link]
-
National Institutes of Health. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Available from: [Link]
- Google Patents. EP 2 368 550 B1.
-
OAText. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
- Google Patents. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
Sources
- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 7. alfa-chemical.com [alfa-chemical.com]
Synthesis of "2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid" from its pyridine precursor
Application Note & Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
Document ID: AN-CF3PY-4-COOH-202601
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a key fluorinated pyridine derivative. Such compounds are of significant interest as advanced intermediates in the development of novel agrochemicals and pharmaceuticals, where the unique electronic properties of the substituted pyridine ring can impart desirable biological activity.[1] This guide details a robust synthetic strategy centered on the oxidation of a suitable alkylpyridine precursor. It includes a thorough discussion of the reaction mechanism, a detailed step-by-step laboratory protocol, critical safety and handling procedures, and methods for purification and characterization.
Strategic Overview & Rationale
The synthesis of this compound (target molecule) is most logically achieved via the oxidation of a pre-functionalized pyridine ring. The overall strategy involves two conceptual stages:
-
Stage 1: Formation of the Core Pyridine Structure. The foundational precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a well-established intermediate in the agrochemical industry.[2][3] Its synthesis typically begins with precursors like 3-picoline or 2-chloro-5-methylpyridine, which undergo a series of high-temperature chlorination and fluorination reactions to yield the desired substituted pyridine core.[2][4][5]
-
Stage 2: Oxidation to Isonicotinic Acid. The critical step, and the focus of this protocol, is the introduction of a carboxylic acid group at the C-4 position of the pyridine ring. This is accomplished through the strong oxidation of an alkyl group (e.g., a methyl group) situated at this position. Potassium permanganate (KMnO₄) is an exemplary reagent for this transformation due to its efficacy in oxidizing alkyl side chains on aromatic rings to carboxylic acids.[6][7]
This guide will focus on the detailed execution of Stage 2, assuming the availability of a suitable precursor such as 2,3-dichloro-4-methyl-5-(trifluoromethyl)pyridine.
Mechanistic Insight: Permanganate Oxidation
The oxidation of an alkyl side-chain on a pyridine ring by potassium permanganate is a robust and well-documented transformation. The reaction proceeds via a free-radical mechanism, particularly if a benzylic-like hydrogen is present on the alkyl group.[7] The permanganate ion (MnO₄⁻), with manganese in a high +7 oxidation state, acts as a powerful oxidizing agent.[8]
The reaction is typically performed in an aqueous medium under neutral, acidic, or basic conditions, with the specific pH influencing the final state of the manganese byproduct (e.g., MnO₂ in neutral/basic conditions, Mn²⁺ in acidic).[8] Regardless of the length of the alkyl chain, the oxidation cleaves it down to the carbon directly attached to the aromatic ring, converting it into a carboxylate group.[9] Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product.
Safety & Hazard Management
Strict adherence to safety protocols is mandatory. This synthesis involves hazardous materials that require careful handling in a controlled laboratory environment.
-
2,3-Dichloro-5-(trifluoromethyl)pyridine and its derivatives: These compounds are classified as hazardous. They are harmful if swallowed or inhaled and cause serious eye and skin irritation or damage.[10][11][12][13] May cause respiratory tract irritation and allergic skin reactions.[10][12] Handling must be performed in a well-ventilated fume hood.[11]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that may intensify fire when in contact with combustible materials.[14] Causes severe skin burns and eye damage.[14][15] It is harmful if swallowed. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is essential.[16][17] Store away from organic materials, acids, and other reducing agents.[16][17]
-
Manganese Dioxide (MnO₂): The primary byproduct of the reaction. It is a fine brown/black powder. While less hazardous than KMnO₄, inhalation of the dust should be avoided.
All personnel must wear appropriate PPE at all times. An eyewash station and safety shower must be readily accessible.[10][17]
Experimental Protocol: Oxidation of Precursor
This protocol details the oxidation of a hypothetical precursor, 2,3-dichloro-4-methyl-5-(trifluoromethyl)pyridine, to the target isonicotinic acid.
Reagent & Equipment Summary
| Reagent/Material | Molecular Wt. | Molar Eq. | Amount | Notes |
| 2,3-dichloro-4-methyl-5-(trifluoromethyl)pyridine | 229.01 g/mol | 1.0 | 11.45 g (50.0 mmol) | Assumed precursor. A light yellow liquid or low-melting solid.[3][18] |
| Potassium Permanganate (KMnO₄) | 158.03 g/mol | 3.0 | 23.7 g (150.0 mmol) | Fine crystalline solid. Strong oxidizer.[8] |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | ~2.5 | ~5.0 g (~125 mmol) | To maintain basic conditions. |
| Deionized Water | 18.02 g/mol | - | ~750 mL | Used as solvent and for workup. |
| Hydrochloric Acid (HCl), concentrated | 36.46 g/mol | - | As needed (~20-30 mL) | For acidification to precipitate the product. |
| Ethanol, 95% | 46.07 g/mol | - | As needed | For quenching excess KMnO₄ and for recrystallization.[19] |
| Celite® or other filter aid | - | - | As needed | To aid in the filtration of fine MnO₂ particles. |
Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, thermometer, addition funnel, heating mantle with temperature controller, ice-water bath, Buchner funnel and filtration flask.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Charge the flask with 2,3-dichloro-4-methyl-5-(trifluoromethyl)pyridine (11.45 g, 50.0 mmol) and 300 mL of deionized water.
-
Add sodium hydroxide (5.0 g, 125 mmol) to the mixture and stir until it dissolves. The solution may become warm.
-
-
Preparation of Oxidant Solution:
-
In a separate beaker, carefully dissolve potassium permanganate (23.7 g, 150.0 mmol) in 400 mL of warm (~40-50 °C) deionized water. Ensure all solids are dissolved.
-
Allow the deep purple solution to cool to near room temperature before transferring it to the addition funnel.
-
-
Oxidation Reaction:
-
Begin vigorous stirring of the pyridine solution.
-
Add the potassium permanganate solution dropwise from the addition funnel to the reaction flask over a period of 2-3 hours.
-
Monitor the internal temperature closely. The reaction is exothermic. Use an ice-water bath as needed to maintain the temperature between 30-40 °C.
-
As the reaction proceeds, the purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2 hours to ensure the reaction goes to completion. The purple color should be fully discharged.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
To quench any unreacted potassium permanganate, add a small amount of ethanol dropwise until the purple color disappears completely.
-
Set up a vacuum filtration apparatus with a Buchner funnel containing a pad of Celite® over the filter paper.
-
Filter the reaction mixture to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot deionized water (~50 mL).
-
Combine the colorless filtrate and the washings.
-
-
Product Precipitation:
-
Transfer the filtrate to a clean beaker and cool it in an ice-water bath.
-
While stirring, slowly and carefully add concentrated hydrochloric acid to the filtrate to adjust the pH to approximately 3.0-3.5.[20]
-
A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold deionized water.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.[19][21] Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to form pure crystals.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol/water, and dry under vacuum to a constant weight.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target isonicotinic acid.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- ClearTech. (2026). Environmental & Safety Guidelines for Handling Potassium Permanganate in Water Treatment Facilities.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Fisher Scientific. (2015). SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
- Oxford Health. (2022). Protocol for the Safe Administration, Disposal, and Risk Assessment of Potassium Permanganate.
- West Penetone. (n.d.). POTASSIUM PERMANGANATE SOLUTION SDS GHS.
- ChemicalBook. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet.
- Angene. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications.
- Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate.
- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Patsnap Synapse. (2024). What is the mechanism of Potassium Permanganate?.
- Alfa Chemistry. (2024). Review Of Synthesis Of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
- Google Patents. (1940). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
- Quora. (2018). What is the mechanism of the oxidation of a terminal alkyne with potassium permanganate?.
- ResearchGate. (2025). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
- Google Patents. (1962). US3037987A - Purification of nicotinic acid.
- Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
- Google Patents. (1956). US2748137A - Process for preparing isonicotinic acid.
- Chemenu. (n.d.). cas 1135283-33-8|| where to buy this compound.
Sources
- 1. cas 1135283-33-8|| where to buy this compound [english.chemenu.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. gneechem.com [gneechem.com]
- 6. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]
- 9. quora.com [quora.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. fishersci.com [fishersci.com]
- 13. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. chemos.de [chemos.de]
- 16. speediipl.com [speediipl.com]
- 17. westpenetone.com [westpenetone.com]
- 18. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]
- 21. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Application Note & Protocol: Laboratory-Scale Synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid, a valuable fluorinated pyridine derivative widely used as a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1][2][3] The described methodology employs a directed ortho-metalation (lithiation) of the commercially available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by carboxylation with carbon dioxide. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols, and characterization data.
Introduction and Scientific Background
Substituted isonicotinic acids are crucial structural motifs in medicinal and agricultural chemistry.[4][5][6] The incorporation of a trifluoromethyl group (-CF₃) and chlorine atoms into the pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, therefore, represents a high-value building block for synthesizing complex molecules with potentially enhanced biological activity.
The synthetic strategy detailed herein leverages the powerful technique of directed ortho-metalation. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents directs the deprotonation by a strong base, such as n-butyllithium (n-BuLi), to the C-4 position. The resulting organolithium intermediate is a potent nucleophile that readily reacts with an electrophile, in this case, carbon dioxide (dry ice), to form the corresponding carboxylate salt. Subsequent acidic workup yields the desired isonicotinic acid. This approach is a cornerstone of modern heterocyclic chemistry for its regioselectivity and reliability.[7]
Overall Synthetic Scheme
The synthesis proceeds in a single reaction vessel through three key stages: lithiation, carboxylation, and acidic workup.
Critical Safety and Hazard Management (EHS)
This protocol involves extremely hazardous materials and requires strict adherence to safety procedures. Perform a thorough risk assessment before commencing any work.
-
n-Butyllithium (n-BuLi): This reagent is pyrophoric , meaning it can ignite spontaneously upon contact with air.[8][9] It also reacts violently with water and other protic sources, releasing flammable butane gas.[10]
-
Handling: All transfers and reactions involving n-BuLi must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[8][11][12] Use only flame-dried glassware. Transfer n-BuLi solutions using a gas-tight syringe or cannula.[8]
-
Quenching: Unused or excess n-BuLi must be quenched safely. Slowly add the solution to a flask containing an unreactive solvent (e.g., hexane) and an alcohol like isopropanol, maintained in an ice bath.[9]
-
Spills: In case of a small spill, smother it with dry sand or powdered limestone. DO NOT USE WATER OR A CO₂ FIRE EXTINGUISHER. A Class D fire extinguisher should be readily available.
-
-
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is harmful if swallowed or inhaled, causes serious eye damage, and may cause an allergic skin reaction.[13][14][15][16]
-
Personal Protective Equipment (PPE):
-
Fire-retardant lab coat.[12]
-
Chemical splash goggles and a full-face shield when handling n-BuLi.
-
Appropriate chemical-resistant gloves (e.g., nitrile gloves are often used, but check manufacturer compatibility).
-
Materials, Reagents, and Equipment
| Item | Specification | Notes |
| Reagents | ||
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | >98% purity | Starting material.[13] |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M solution in hexanes | Pyrophoric; titrate before use for accurate concentration.[8] |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) | Use freshly crushed, high-purity dry ice. |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Distill from sodium/benzophenone or use a solvent purification system. |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | For acidic workup. |
| Ethyl Acetate | Reagent Grade | For extraction. |
| Brine (Saturated NaCl) | Aqueous solution | For washing the organic phase. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying the organic phase. |
| Gases | ||
| Argon or Nitrogen | High Purity (99.998%) | For maintaining an inert atmosphere. |
| Equipment | ||
| Schlenk Line or Glovebox | - | Essential for handling air/moisture-sensitive reagents. |
| Round-bottom flask (3-neck) | Flame-dried | |
| Magnetic stirrer and stir bar | - | |
| Low-temperature thermometer | - | Capable of measuring down to -100 °C. |
| Gas-tight syringes and needles | - | For transferring n-BuLi and other reagents. |
| Septa | Rubber or Teflon-faced | For sealing flasks under an inert atmosphere. |
| Dewar flask | - | For creating a -78 °C cooling bath. |
| Separatory funnel | - | For liquid-liquid extraction. |
| Rotary evaporator | - | For solvent removal under reduced pressure. |
Detailed Experimental Protocol
Reaction Setup and Inerting
-
Glassware Preparation: Thoroughly flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar under high vacuum. Allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Assembly: Equip the flask with a low-temperature thermometer, a rubber septum for reagent addition, and a connection to the Schlenk line (via a condenser or gas adapter). Maintain a gentle, positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the flask, dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 5.0 g, 23.15 mmol) in 100 mL of anhydrous THF.
-
Cooling: Place the flask in a Dewar filled with a dry ice/acetone or dry ice/isopropanol slurry to cool the internal temperature to -78 °C. Stir the solution gently.
Lithiation (Directed ortho-Metalation)
-
n-BuLi Addition: Using a gas-tight syringe, slowly add a 1.6 M solution of n-BuLi in hexanes (15.8 mL, 25.27 mmol, 1.1 equivalents) dropwise to the stirred THF solution over 20-30 minutes.
-
Causality Note: A slow, dropwise addition is critical to dissipate the heat generated from the exothermic deprotonation reaction and to prevent side reactions or localized degradation.
-
-
Reaction Monitoring: Upon addition of n-BuLi, the solution will typically develop a deep red or dark brown color, indicating the formation of the pyridyl-lithium intermediate.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete to ensure full deprotonation.
Carboxylation
-
Dry Ice Preparation: In a separate, dry beaker, crush an excess of dry ice (approx. 50 g) into a fine powder.
-
Quenching: While stirring vigorously, rapidly transfer the cold reaction mixture from the flask onto the crushed dry ice via a wide-bore cannula. Alternatively, carefully add large chunks of freshly crushed dry ice directly to the reaction flask.
-
Causality Note: Using a large excess of CO₂ ensures that the highly reactive organolithium species is completely quenched, maximizing the yield of the desired carboxylate.
-
-
Warming: Allow the mixture to warm slowly to room temperature. As the excess CO₂ sublimes, a thick slurry or solid will form.
Workup and Isolation
-
Hydrolysis: Once the mixture reaches room temperature, cautiously add 50 mL of deionized water to quench any remaining reactive species and dissolve the lithium carboxylate salt.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove any unreacted starting material or non-polar byproducts. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it to pH ~2 by adding 2 M HCl. The desired product, this compound, will precipitate as a white or off-white solid.
-
Causality Note: Protonation of the water-soluble carboxylate salt renders it neutral and significantly less soluble in water, causing it to precipitate.
-
-
Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
Recrystallization: The crude solid can be purified by recrystallization. A common solvent system for similar compounds is an ethanol/water or a hexane/ethyl acetate mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to a constant weight.
Workflow and Mechanism Visualization
Expected Results and Characterization
| Parameter | Value / Observation |
| Starting Material | 2,3-dichloro-5-(trifluoromethyl)pyridine (5.0 g, 23.15 mmol) |
| n-BuLi | 1.1 equivalents (25.27 mmol) |
| Reaction Temperature | -78 °C |
| Reaction Time | 1 hour post-addition |
| Expected Yield | 65-80% (after purification) |
| Appearance | White to off-white crystalline solid |
| Characterization | |
| ¹H NMR (CDCl₃) | A singlet for the remaining aromatic proton (C-6 H) is expected around δ 8.5-9.0 ppm. A broad singlet for the carboxylic acid proton will be present >10 ppm. |
| ¹³C NMR (CDCl₃) | Expect signals for the pyridine carbons, the CF₃ carbon (as a quartet due to C-F coupling), and a signal for the carboxylic acid carbonyl carbon around δ 165-175 ppm. |
| ¹⁹F NMR (CDCl₃) | A singlet corresponding to the -CF₃ group is expected around δ -60 to -65 ppm (relative to CFCl₃). |
| IR (KBr) | Characteristic peaks expected: ~1700-1725 cm⁻¹ (C=O stretch of carboxylic acid), ~2500-3300 cm⁻¹ (broad O-H stretch), ~1100-1350 cm⁻¹ (strong C-F stretches). |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z corresponding to C₇HCl₂F₃NO₂⁻. |
References
- American Chemical Society. (2022, January 10). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids.
- Fisher Scientific.
- Mae, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- ALFA CHEMICAL. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
- Fisher Scientific. (2015, September 30). SAFETY DATA SHEET: 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Reddit r/Chempros. (2022, February 16). Handling nBuLi.
- Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.
- Funny EHS Info. (2024, June 7). nbutyl lithium safety. YouTube.
- Environmental Health and Safety, University of California, Irvine.
- ChemicalBook. (2019, September 6). n-Butyllithium-Hazard and Toxicity.
- Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)
- Akishina, et al. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series.
- ResearchGate. Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid.
- Google Patents. (WO2014198278A1). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- PubChem, National Institutes of Health. 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (CN106008330A). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- ACS Publications. (2022, January 10).
- ChemicalBook. 2,3-Dichloro-5-(trifluoromethyl)
- Google Patents. (CN113527191A). Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
- Siddiqui, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- Google Patents. (US5166352A).
- Google Patents. (US20160145211A1). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Cottet, F., et al. (2003). Recommendable routes to trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. European Journal of Organic Chemistry.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recommendable routes to trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids [infoscience.epfl.ch]
- 8. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 9. enhs.uark.edu [enhs.uark.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. jubilantingrevia.com [jubilantingrevia.com]
- 16. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid
Abstract
This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. The protocols herein are designed to ensure robust and reliable data for identity, purity, and stability assessment. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the rationale behind experimental choices to provide a self-validating analytical framework.
Introduction: The Analytical Imperative
This compound is a substituted pyridine carboxylic acid. Its structural complexity, featuring a trifluoromethyl group, two chlorine atoms, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. The electron-withdrawing nature of the substituents significantly influences its chemical and physical properties, which in turn dictates the optimal analytical strategies. This guide provides exemplary protocols that serve as a robust starting point for method development and validation.
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are fundamental for assessing the purity of this compound and for quantifying it in various matrices. Given its polarity and potential for thermal degradation, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with appropriate sample preparation are explored.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the preferred method for purity analysis due to its ability to separate the target analyte from non-volatile impurities and related substances under mild conditions.[1][2] The presence of the aromatic pyridine ring provides strong UV absorbance, enabling sensitive detection.
Rationale for Method Selection: A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, ensures good peak shape for the acidic analyte by suppressing the ionization of the carboxylic acid group. A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities.[3][4]
Exemplary Protocol: HPLC-UV Purity Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: See table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 275 nm.
-
Data Presentation: HPLC Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Expected Results: The main peak corresponding to this compound should be sharp and symmetrical. Purity is determined by the area percentage of the main peak relative to the total peak area.
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. However, the carboxylic acid group of the analyte is non-volatile and requires derivatization to improve its thermal stability and chromatographic behavior.[5][6] Silylation is a common and effective derivatization technique for carboxylic acids.[7]
Rationale for Method Selection: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.[6][7] A mid-polarity capillary column is chosen to effectively separate the halogenated and trifluoromethylated compound from potential by-products.
Exemplary Protocol: GC-MS with Silylation
-
Instrumentation: GC system with a capillary column, coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Sample Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 500 µL of anhydrous pyridine and 500 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40-500 m/z.
-
Expected Results: The derivatized analyte will elute as a single, sharp peak. The mass spectrum should show the molecular ion of the TMS ester and a characteristic fragmentation pattern, which can be used for library matching and structural confirmation.
Spectroscopic Characterization: Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. ¹H, ¹³C, and ¹⁹F NMR are all critical for full characterization.[8][9]
Rationale for Technique:
-
¹H NMR: Will show the signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants will confirm their relative positions.
-
¹³C NMR: Will identify all carbon atoms in the molecule, including the quaternary carbons. The trifluoromethyl group will induce characteristic splitting of the C5 carbon signal.[10]
-
¹⁹F NMR: A singlet is expected for the CF₃ group, and its chemical shift is indicative of the electronic environment on the pyridine ring.[11][12]
Exemplary Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra according to instrument manufacturer's guidelines.
Data Presentation: Predicted NMR Spectral Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | ~8.6 | s | - | H-6 |
| ¹H | ~8.2 | s | - | H-4 |
| ¹³C | ~165 | s | - | C=O |
| ¹³C | ~152 | s | - | C-2 |
| ¹³C | ~148 | q | ~4 Hz | C-6 |
| ¹³C | ~140 | s | - | C-3 |
| ¹³C | ~135 | s | - | C-4 |
| ¹³C | ~128 | q | ~35 Hz | C-5 |
| ¹³C | ~122 | q | ~275 Hz | CF₃ |
| ¹⁹F | ~ -63 | s | - | CF₃ |
Note: Predicted values are based on data for similar structures and may vary based on solvent and concentration.[8][9]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Rationale for Technique: HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature in the mass spectrum.
Exemplary Protocol: ESI-HRMS
-
Instrumentation: Electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source in either positive or negative ion mode.
Expected Results:
-
Molecular Formula: C₇H₂Cl₂F₃NO₂
-
Exact Mass: 260.9414
-
Negative Ion Mode ([M-H]⁻): m/z 259.9336
-
Positive Ion Mode ([M+H]⁺): m/z 261.9492 The spectrum will display a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).
Visualization: MS Fragmentation Logic
Caption: Plausible EI fragmentation pathways.
Thermal Analysis: Stability Assessment
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for understanding the thermal stability and decomposition profile of the compound.[13][14]
Rationale for Technique:
-
TGA: Measures mass loss as a function of temperature, identifying decomposition temperatures and the presence of residual solvents or water.
-
DSC: Measures the heat flow associated with thermal transitions, allowing for the determination of melting point and other phase transitions.[13]
Exemplary Protocol: TGA/DSC Analysis
-
Instrumentation: A calibrated TGA and DSC instrument.
-
Sample Preparation: Place 3-5 mg of the sample into an appropriate pan (e.g., aluminum).
-
TGA Conditions:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min flow rate.
-
-
DSC Conditions:
-
Temperature Range: 25 °C to 300 °C (or above decomposition onset).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min flow rate.
-
Expected Results: The DSC should show a sharp endotherm corresponding to the melting point. The TGA will indicate the onset temperature of thermal decomposition. For a pure, anhydrous, and non-solvated material, no significant mass loss should be observed before the decomposition temperature.[13][15]
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently establish the identity, purity, and stability of this important chemical intermediate. The provided protocols are starting points and should be appropriately validated for their intended use.
References
- Benchchem. A Comparative Analysis of the Thermal Stability of Isonicotinic Acid Dihydrazide and Other Key Dihydrazides.
- Rakha, T. H., Ibrahim, K. M., & Khalifa, M. I. (1989). Thermochemical study of some transition metal complexes of isonicotinic hydrazide derivatives. Thermochimica Acta, 144(1), 53–63.
- Benchchem. A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers.
- US EPA. ANALYTICAL METHOD SUMMARIES. (2021-05-24).
- SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts.
- Supporting Information for a scientific publication.
- SpectraBase. 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts.
- SpectraBase. 3,4,5-TRICHLORO-2-TRIFLUOROMETHYLPYRIDINE - Optional[13C NMR] - Chemical Shifts.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20 (2012).
- ATSDR. ANALYTICAL METHODS.
- Request PDF. Investigation of thermal behavior of nicotinic acid.
- PubMed. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15).
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- SIELC Technologies. Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column.
- Lunn, G. HPLC Methods for Recently Approved Pharmaceuticals. (2005).
- MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- PubMed. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
- Request PDF. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hovione.com [hovione.com]
- 5. mdpi.com [mdpi.com]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sci-Hub. Thermochemical study of some transition metal complexes of isonicotinic hydrazide derivatives / Thermochimica Acta, 1989 [sci-hub.box]
- 15. researchgate.net [researchgate.net]
HPLC analysis of "2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid"
An Application Note for the Reversed-Phase HPLC Analysis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid
Introduction
This compound is a fluorinated pyridine derivative. Such compounds are significant as key structural motifs and intermediates in the synthesis of active ingredients for the pharmaceutical and agrochemical industries[1][2][3]. The presence of dichloro, trifluoromethyl, and carboxylic acid functional groups presents a unique analytical challenge, requiring a robust and reproducible method for quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical development and quality control, offering precise and reliable separation of compounds[4][5].
This application note provides a comprehensive guide to developing and implementing a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of parameters to explain the scientific rationale behind the methodological choices, ensuring the development of a robust, trustworthy, and scientifically sound analytical protocol.
Analyte Physicochemical Properties & Considerations
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value / Information | Implication for HPLC Method |
| Chemical Structure | Pyridine ring with a carboxylic acid at position 4, chloro groups at positions 2 & 3, and a trifluoromethyl (-CF3) group at position 5. | The aromatic pyridine core dictates strong UV absorbance, making UV detection highly suitable. The overall structure is relatively non-polar, favoring Reversed-Phase (RP) chromatography. |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | - |
| Molecular Weight | 260.00 g/mol | - |
| Acidity (pKa) | Not experimentally determined. Predicted pKa for the structurally similar 5-Chloro-2-(trifluoromethyl)isonicotinic acid is 1.43 ± 0.25[6]. | The compound is a strong acid. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled to suppress the ionization of the carboxylic acid group[7][8]. |
| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like methanol and acetonitrile[1][9][10]. | The sample solvent (diluent) should be compatible with the mobile phase to prevent peak distortion. A mixture of water and an organic solvent is recommended[11]. |
Chromatographic Method Development Strategy
The development of a robust HPLC method is a systematic process. The choices made at each step are critical for achieving the desired separation and performance.
Selection of Chromatographic Mode
Given the analyte's aromatic structure and moderate polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable mode of separation[5][12]. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the stationary phase[8].
Stationary Phase (Column) Selection
The column is the heart of the separation. While a standard C18 (octadecylsilane) column is the workhorse for most RP separations and a recommended starting point[12], the unique electronic properties of the analyte—a halogenated and electron-deficient pyridine ring—warrant consideration of alternative selectivities for method optimization[7].
-
Primary Recommendation: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size) provides a good balance of efficiency and backpressure.
-
Alternative Selectivities:
-
Phenyl-Hexyl Phase: This phase can offer enhanced π-π interactions with the analyte's aromatic ring, potentially improving selectivity against related impurities[7].
-
Pentafluorophenyl (PFP) or HS F5 Phase: Fluorinated phases are known to provide unique selectivity for halogenated and aromatic compounds due to dipole-dipole, π-π, and ion-exchange interactions, making them an excellent secondary screening option[7][13].
-
Mobile Phase Optimization
The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.
-
Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) are common choices. ACN is often preferred due to its lower viscosity and better UV transparency. The initial approach should be to run a gradient from low to high ACN concentration to determine the approximate elution strength required[12].
-
Aqueous Phase and pH Control: This is the most critical parameter for this acidic analyte. To achieve reproducible retention and symmetrical peak shape, the ionization of the carboxylic acid group must be suppressed by maintaining a low mobile phase pH[8][12].
-
Causality: The predicted pKa is very low (~1.4-2.0). According to chromatographic principles, the mobile phase pH should be set at least one pH unit below the pKa to ensure the analyte is in its neutral, un-ionized form[7]. At this pH, the analyte is more hydrophobic, leading to better retention on the C18 column and minimizing peak tailing caused by secondary interactions with residual silanols on the stationary phase[8].
-
Recommended pH: A pH of 2.5 is an ideal target.
-
Buffer Selection: A buffer is essential to control and maintain the mobile phase pH[7].
-
For UV Detection: A 20-50 mM potassium phosphate buffer is an excellent choice due to its buffering capacity in the desired pH range.
-
For LC-MS Compatibility: If mass spectrometry detection is required, volatile buffers such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) must be used[7][14].
-
-
Detection
The conjugated aromatic system of the pyridine ring is a strong chromophore.
-
Detector: A Photodiode Array (PDA) detector is highly recommended. It allows for the determination of the optimal detection wavelength (λmax) from the UV spectrum and can also assess peak purity.
-
Wavelength: Aromatic compounds typically absorb in the 210-280 nm range[15]. A preliminary run acquiring the full UV spectrum will identify the λmax for maximum sensitivity. A wavelength of 254 nm is a common and robust starting point for aromatic compounds[16].
Caption: Logic diagram for HPLC method development.
Detailed Application Protocol
This protocol outlines the finalized method for the quantitative analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UPLC system with a binary pump, degasser, autosampler, thermostatted column compartment, and PDA detector[15][17].
-
Column: Ascentis C18, 150 x 4.6 mm, 5 µm (or equivalent high-purity C18 phase).
-
Reagents:
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade or Milli-Q).
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS grade.
-
Phosphoric Acid (H₃PO₄), ACS grade.
-
-
Reference Standard: this compound, of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 2.5):
-
Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water to make a 25 mM solution.
-
Filter the solution through a 0.45 µm nylon filter.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
-
Sample Diluent:
-
Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the initial mobile phase conditions and prevents sample precipitation or peak distortion[15].
-
-
Standard Stock Solution (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (e.g., 0.1 mg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the Sample Diluent.
-
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Ascentis C18, 150 x 4.6 mm, 5 µm | Provides robust hydrophobic retention. |
| Mobile Phase | A: 25 mM KH₂PO₄, pH 2.5B: Acetonitrile | Acidic pH suppresses ionization for good peak shape. ACN is the strong eluting solvent. |
| Gradient | 0 min: 40% B10 min: 80% B12 min: 80% B12.1 min: 40% B15 min: 40% B | A gradient allows for elution of the main peak with good resolution from potential impurities and ensures the column is cleaned after each injection[12]. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column[15]. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times[15]. |
| Injection Volume | 10 µL | Can be adjusted based on analyte concentration and detector response. |
| Detector | PDA/UV | PDA allows for spectral analysis and purity checks. |
| Detection λ | 254 nm | A robust wavelength for aromatic compounds; should be confirmed by λmax from the PDA spectrum. |
| Run Time | 15 min | Includes elution and column re-equilibration. |
System Suitability Testing (SST)
Before analyzing samples, the system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution. The results must meet the following criteria, which are typical for a validated pharmaceutical method.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump and system. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector response. |
Workflow & Data Analysis
Caption: General workflow for HPLC analysis.
Conclusion
This application note details a robust and reliable RP-HPLC method for the analysis of this compound. The strategic selection of a C18 stationary phase combined with precise control of the mobile phase pH to suppress ionization is fundamental to achieving a successful separation. This method, grounded in established chromatographic principles, provides sharp, symmetrical peaks suitable for accurate quantification and purity analysis in research, development, and quality control environments. The inclusion of system suitability criteria ensures that the method generates trustworthy data on a day-to-day basis.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved January 19, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 19, 2026, from [Link]
-
Steps involved in HPLC Method Development. (2020). Asian Journal of Pharmaceutical Research, 10(3), 201-206. Retrieved January 19, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2004). LCGC International. Retrieved January 19, 2026, from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Retrieved January 19, 2026, from [Link]
-
Separation of Trifluoromethanesulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). Molecules, 26(16), 4931. Retrieved January 19, 2026, from [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2023). Scientific Reports, 13(1), 12345. Retrieved January 19, 2026, from [Link]
-
UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. (2022). Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Retrieved January 19, 2026, from [Link]
Sources
- 1. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]
- 2. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 3. cas 1135283-33-8|| where to buy this compound [english.chemenu.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. asianjpr.com [asianjpr.com]
- 12. pharmtech.com [pharmtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Separation of Trifluoromethanesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unambiguous Structural Elucidation of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid using Multinuclear and Multidimensional NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the structural elucidation of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid (CAS No. 1135283-33-8)[1] using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The strategic application of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR is detailed, offering a robust, self-validating methodology for researchers in pharmaceutical and agrochemical development. The protocols and interpretive guidance herein are designed to ensure data integrity and provide a high-confidence structural confirmation of this highly substituted pyridine derivative.
Introduction: The Challenge of Highly Substituted Heterocycles
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[2] Its complex substitution pattern, featuring two chlorine atoms, a trifluoromethyl group, and a carboxylic acid on a pyridine ring, presents a significant analytical challenge. The electron-withdrawing nature of the substituents dramatically influences the electron density of the aromatic system, leading to predictable but often subtle shifts in the NMR spectra.
Unambiguous assignment of the single aromatic proton and all quaternary carbons is critical for quality control, reaction monitoring, and regulatory submission. Simple one-dimensional NMR may be insufficient to resolve all structural questions. This guide, therefore, employs a multi-faceted NMR approach to provide a definitive structural proof, demonstrating the causality behind each experimental choice.
Predicted Molecular Structure and NMR-Active Nuclei
The structure of this compound contains several NMR-active nuclei that will be leveraged for its elucidation: ¹H, ¹³C, and ¹⁹F.
Caption: Molecular structure of the target analyte.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be executed sequentially, with each experiment building upon the data from the last to create a cohesive and verifiable structural assignment.
Sample Preparation
The quality of the NMR data is fundamentally dependent on the quality of the sample preparation.
Protocol:
-
Weigh approximately 15-20 mg of this compound. A higher concentration is beneficial for ¹³C and 2D NMR experiments due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for carboxylic acids and its relatively simple residual peak pattern. Chloroform-d (CDCl₃) can also be used.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[3][4] This step is crucial to remove any particulate matter that could degrade spectral resolution by disrupting the magnetic field homogeneity.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate spectral dispersion.
| Experiment | Purpose | Key Parameters |
| ¹H NMR | Identify and integrate the aromatic proton signal. | Spectral Width: -2 to 12 ppm; Relaxation Delay (d1): 2 s; Number of Scans (ns): 16 |
| ¹³C{¹H} NMR | Detect all carbon environments, including quaternary carbons. | Spectral Width: 0 to 200 ppm; Relaxation Delay (d1): 2 s; Number of Scans (ns): 1024+ |
| ¹⁹F NMR | Confirm the presence and chemical environment of the CF₃ group. | Spectral Width: -40 to -80 ppm (relative to CFCl₃); Relaxation Delay (d1): 2 s; Number of Scans (ns): 64 |
| ¹H-¹H COSY | Not strictly necessary for this molecule due to the single proton, but can confirm the absence of proton-proton couplings. | Standard gradient-selected COSY pulse program. |
| ¹H-¹³C HSQC | Correlate the aromatic proton to its directly attached carbon. | Standard gradient-selected HSQC pulse program optimized for ¹JCH ≈ 160-180 Hz. |
| ¹H-¹³C HMBC | Map long-range (2-3 bond) correlations from the proton to neighboring carbons, crucial for assigning quaternary carbons. | Standard gradient-selected HMBC pulse program optimized for nJCH ≈ 8-10 Hz.[5] |
Spectral Analysis and Data Interpretation: A Predictive Approach
The following sections describe the expected NMR data based on established chemical shift theory and data from analogous structures.
¹H NMR Spectrum: The Lone Proton
The ¹H NMR spectrum is expected to be simple, showing a single signal for the proton at the C6 position.
-
Expected Chemical Shift (δ): 8.5 - 9.0 ppm.
-
Rationale: The combined electron-withdrawing effects of the two chlorine atoms, the trifluoromethyl group, and the nitrogen atom in the pyridine ring will significantly deshield this proton, shifting it far downfield. The carboxylic acid group at the C4 position will also contribute to this deshielding.
-
Multiplicity: A singlet (s). Due to its isolation, no proton-proton (H-H) couplings are expected.
¹⁹F NMR Spectrum: The Trifluoromethyl Signature
The ¹⁹F NMR provides a highly specific signal for the trifluoromethyl group.
-
Expected Chemical Shift (δ): -60 to -65 ppm (relative to CFCl₃ at 0 ppm).[6] The exact shift is sensitive to the electronic environment of the pyridine ring.
-
Rationale: This chemical shift range is characteristic of an aromatic trifluoromethyl group.
-
Multiplicity: A singlet (s). There are no neighboring protons or other fluorine atoms to induce splitting.
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will reveal all seven carbon atoms in the molecule. The interpretation relies on predicting the chemical shifts based on substituent effects and observing characteristic couplings to fluorine.
| Carbon Atom | Expected δ (ppm) | Expected Multiplicity (due to C-F Coupling) | Rationale for Chemical Shift |
| C=O (Carboxylic Acid) | 165 - 170 | Singlet (s) | Typical chemical shift for a carboxylic acid carbon. |
| C2, C3 (C-Cl) | 145 - 155 | Singlet (s) | Deshielded by direct attachment to chlorine and proximity to the ring nitrogen. |
| C4 (C-COOH) | 140 - 150 | Singlet (s) | Quaternary carbon attached to the carboxylic acid group. |
| C5 (C-CF₃) | 130 - 140 | Quartet (q), ²JCF ≈ 30-40 Hz | Deshielded by the CF₃ group. The large two-bond coupling to fluorine is a key diagnostic feature.[7] |
| CF₃ | 120 - 125 | Quartet (q), ¹JCF ≈ 270-280 Hz | The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling to the three fluorine atoms.[7] |
| C6 (C-H) | 125 - 135 | Singlet (s) or small doublet from long-range C-F coupling | This is the only protonated carbon in the aromatic ring. |
2D NMR: Connecting the Dots for Unambiguous Assignment
Two-dimensional NMR experiments are essential to connect the proton signal to the carbon skeleton, providing the definitive proof of structure.[8][9]
Caption: Workflow for structural elucidation using 2D NMR.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and carbons.[5][10]
-
Expected Correlation: A single cross-peak will be observed, connecting the proton signal at ~8.5-9.0 ppm on the F2 (¹H) axis to the carbon signal at ~125-135 ppm on the F1 (¹³C) axis. This definitively assigns the protonated carbon, C6.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule, as it shows correlations over two and three bonds (²JCH and ³JCH).[5][10] It allows the assignment of the non-protonated (quaternary) carbons relative to the single proton.
-
Expected Correlations from H6:
-
²JCH to C5: A strong cross-peak from H6 to the carbon quartet (C5) at ~130-140 ppm. This correlation is crucial as it places the CF₃ group adjacent to the proton.
-
²JCH to C2: A cross-peak from H6 to one of the C-Cl carbons (C2) at ~145-155 ppm.
-
³JCH to C4: A cross-peak from H6 to the quaternary carbon attached to the carboxylic acid (C4) at ~140-150 ppm.
-
³JCH to C3: A potential, likely weaker, cross-peak to the other C-Cl carbon (C3).
-
-
By combining the information from all these experiments, every atom in the molecule can be assigned with a high degree of confidence, creating a self-validating dataset that confirms the structure of this compound.
Conclusion
The structural elucidation of complex, highly substituted molecules like this compound requires a systematic and multi-technique NMR approach. By logically progressing from simple 1D experiments to more informative 2D correlation spectra, a web of connectivity can be established. The HMBC experiment, in particular, is indispensable for assigning the numerous quaternary carbons by leveraging long-range couplings from the molecule's single proton. The protocols and interpretive framework provided in this application note offer a reliable and efficient pathway to achieve unambiguous structural verification, ensuring the integrity of data for research, development, and quality control purposes.
References
-
Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
-
Soloshonok, V. A., & Ono, T. (2008). Supporting Information for Asymmetric synthesis of (2S,3R)- and (2R,3S)-3-trifluoromethyl-5-oxopyrrolidine-2-carboxylic acids. Wiley-VCH. [Link]
-
SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
-
2a biotech. (n.d.). This compound. [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. [Link]
-
Gámez-Montaño, R., et al. (2018). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Mexican Chemical Society, 62(2). [Link]
-
The Royal Society of Chemistry. (2024). Supplementary Information (SI) for Chemical Science. [Link]
-
Humboldt-Universität zu Berlin. (n.d.). NMR Spectroscopy - Sample Preparation. [Link]
-
Wang, X., et al. (2012). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. Angewandte Chemie International Edition, 51(36), 9072-9075. [Link]
-
University of Cambridge. (n.d.). How to Prepare Samples for NMR. [Link]
-
University of California, San Diego. (n.d.). NMR Sample Preparation. [Link]
-
Weiss, T., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 143(4), 1851-1856. [Link]
-
Bruker. (n.d.). NMR Sample Preparation. [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]
-
Khan Academy. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
University of Ottawa. (n.d.). Fluorine NMR. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1999. [Link]
-
University of Arizona. (n.d.). 2D NMR. [Link]
-
EPFL. (n.d.). 2D NMR. [Link]
-
Kwan, E. E. (n.d.). 2D NMR Problem Solving. [Link]
-
The Royal Society of Chemistry. (2011). Copper-Mediated Trifluoromethylation of ArylBoronic Acids by Trifluoromethyl Sulfonium Salts. [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). [Link]
-
Lira, B. F., et al. (2004). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl)-3-methyl–4-(p-isopropylphenyl)-1,3-thiazolium-5-thiolate. Arkivoc, 2004(5), 138-146. [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
Sources
- 1. cas 1135283-33-8|| where to buy this compound [english.chemenu.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. rsc.org [rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. m.youtube.com [m.youtube.com]
- 9. epfl.ch [epfl.ch]
- 10. ekwan.github.io [ekwan.github.io]
Application Notes & Protocols: The Strategic Use of 2,3-Dichloro-5-(trifluoromethyl)pyridine Derivatives in Agrochemical Synthesis
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The trifluoromethylpyridine scaffold is a cornerstone in modern agrochemical design, imparting unique physicochemical properties that enhance efficacy and bioavailability. This guide provides an in-depth examination of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), a pivotal intermediate for synthesizing a range of high-value herbicides and fungicides. While this document focuses on the extensively documented applications of DCTF (CAS 69045-84-7), it is important to note its relationship to derivatives such as 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid. The carboxylic acid moiety at the 4-position in the isonicotinic acid derivative offers a handle for further chemical modification, though its direct large-scale application in mainstream agrochemicals is less documented than the parent pyridine, DCTF. The protocols and mechanistic discussions herein are centered on DCTF, reflecting its established role as the primary building block in this chemical family.
Core Intermediates: Physicochemical Characteristics
A precise understanding of the starting material's properties is fundamental to successful process development and scale-up. 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) is a liquid at room temperature, a characteristic that influences handling and reaction setup.[1]
| Property | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) |
| CAS Number | 69045-84-7 |
| Molecular Formula | C₆H₂Cl₂F₃N |
| Molecular Weight | 215.99 g/mol |
| Appearance | Liquid |
| Boiling Point | 80 °C at 20 mmHg |
| Density | 1.549 g/mL at 25 °C |
| Refractive Index | n20/D 1.475 |
| Solubility | Water: 380 mg/L at 24 °C. Soluble in common organic solvents (MDC, MeOH, Acetone).[1] |
The Chemistry of Activation: Reactivity of the DCTF Core
The synthetic versatility of DCTF stems from the specific electronic arrangement of its substituted pyridine ring. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the 5-position, combined with the inherent electron-sinking ability of the ring nitrogen, profoundly activates the chlorine atoms at the 2- and 3-positions toward nucleophilic aromatic substitution (SₙAr).
Causality of Reactivity: The chlorine atom at the 2-position (ortho to the nitrogen) is significantly more labile than the chlorine at the 3-position. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, creating a more stable transition state. This regioselectivity is the linchpin for reliably synthesizing specific isomers of the final agrochemical product.
Application & Synthesis Protocols
DCTF is a precursor to several classes of agrochemicals, most notably aryloxyphenoxypropionate herbicides and pyridinamine fungicides.[2][3][4]
Herbicide Synthesis: Haloxyfop
Haloxyfop is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[5] Its synthesis is a classic example of leveraging the regioselective reactivity of DCTF. The core reaction is a nucleophilic aromatic substitution where the phenoxide oxygen of a chiral hydroxyphenoxy propanoic acid derivative displaces the 2-chloro substituent of DCTF.[5][6]
Protocol 3.1.1: Synthesis of (R)-Haloxyfop Acid from DCTF
This protocol outlines the key transformation for creating the Haloxyfop backbone.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) (1.0 eq)
-
(R)-2-(4-Hydroxyphenoxy)propanoic acid (1.0 - 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous DMF.
-
Base and Nucleophile Addition: Add anhydrous potassium carbonate, followed by (R)-2-(4-hydroxyphenoxy)propanoic acid. Stir the suspension at room temperature for 30 minutes.
-
Causality Note: The base (K₂CO₃) is crucial for deprotonating the phenolic hydroxyl group of the propanoic acid derivative, generating the potent phenoxide nucleophile required for the SₙAr reaction. Using an anhydrous solvent prevents quenching of the nucleophile.
-
-
DCTF Addition: Slowly add DCTF to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Causality Note: A polar aprotic solvent like DMF is ideal as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity. The elevated temperature provides the necessary activation energy for the substitution.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into an excess of cold water. c. Acidify the aqueous solution with 2N HCl to a pH of ~2-3 to precipitate the product. d. Filter the resulting solid, wash with water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude (R)-Haloxyfop acid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Fungicide Synthesis: Fluazinam
Fluazinam is a broad-spectrum fungicide used to control diseases in a variety of crops. Its synthesis involves the reaction of DCTF with a substituted aniline.[2][3]
Protocol 3.2.1: Synthesis of Fluazinam from DCTF
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) (1.0 eq)
-
2-Amino-3-chloro-5-(trifluoromethyl)aniline (or a suitable precursor which is then aminated)
-
A suitable base (e.g., NaH, K₂CO₃)
-
Aprotic solvent (e.g., THF, DMSO)
Procedure:
-
Reactor Setup: In a nitrogen-purged reactor, dissolve the substituted aniline in the anhydrous aprotic solvent.
-
Deprotonation: If using a base like NaH, cool the solution (e.g., to 0 °C) and add the base portion-wise to deprotonate the amine, forming the more nucleophilic anilide.
-
DCTF Addition: Slowly add a solution of DCTF in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature or gently heat as required to drive the reaction to completion. Monitor by an appropriate analytical method.
-
Work-up: a. Carefully quench the reaction with water. b. Extract the product into an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Critical Distinctions: The Importance of Halogenation Patterns
While DCTF is the precursor for Haloxyfop, the closely related herbicide Fluazifop requires a different starting material: 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) .[7][8][9][10] In this case, the absence of a chlorine atom at the 3-position leads to a different final product. This highlights a critical principle in pyridine chemistry: the specific pattern of activating groups and leaving groups dictates the synthetic outcome. Researchers must select their starting material with precision to target the desired agrochemical.
Safety and Handling
2,3-Dichloro-5-(trifluoromethyl)pyridine is a hazardous chemical and must be handled with appropriate precautions.[1]
| Hazard Type | GHS Classification & Statements | Recommended Precautions |
| Acute Toxicity | H302: Harmful if swallowed.H332: Harmful if inhaled. | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Corrosion/Irritation | H318: Causes serious eye damage.H317: May cause an allergic skin reaction. | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Flammability | H227: Combustible liquid. | P210: Keep away from flames and hot surfaces. - No smoking. |
| Environmental | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
This is a summary. Always consult the full Safety Data Sheet (SDS) before handling.[1]
Conclusion
2,3-Dichloro-5-(trifluoromethyl)pyridine is a high-value, versatile intermediate whose reactivity is well-understood and strategically exploited in the synthesis of leading agrochemicals. The regioselective nature of nucleophilic aromatic substitution on its core allows for the efficient and controlled construction of complex molecules like Haloxyfop and Fluazinam. A thorough understanding of the principles outlined in these notes is essential for any researcher or scientist working in the field of modern agrochemical development.
References
-
Semantic Scholar. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from Semantic Scholar. [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (2016). US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Wikimedia Commons. (2021). File:Fluazifop synthesis.svg. Retrieved from Wikimedia Commons. [Link]
- Google Patents. (2021). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
-
PubMed Central (PMC). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from PMC. [Link]
- Google Patents. (2017). CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues.
-
Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. Retrieved from Rays Biotech. [Link]
-
PubChem. (n.d.). Haloxyfop-P. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). Haloxyfop. Retrieved from PubChem. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Haloxyfop. Retrieved from FAO. [Link]
-
PubChem. (n.d.). Fluazifop-P. Retrieved from PubChem. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. raysbiotech.com [raysbiotech.com]
- 5. Haloxyfop-P | C15H11ClF3NO4 | CID 448979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Haloxyfop | C15H11ClF3NO4 | CID 50895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% [fluoromart.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. File:Fluazifop synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid as a Pivotal Intermediate in Arylpicolinate Herbicide Synthesis
Abstract and Scope
This technical guide provides a comprehensive overview of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid, a critical intermediate in the synthesis of the arylpicolinate class of herbicides. These herbicides represent a significant advancement in weed management due to their novel mode of action and efficacy against herbicide-resistant weeds. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries. It details the synthetic pathways, key chemical transformations, and analytical protocols, grounded in established chemical principles and field-proven insights. We will explore the synthesis of the precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, its conversion to the target isonicotinic acid, and its subsequent utilization in the synthesis of next-generation herbicides such as Halauxifen-methyl and Florpyrauxifen-benzyl.
Introduction: The Significance of the Arylpicolinate Scaffold
The relentless evolution of herbicide resistance in weed populations necessitates the continuous discovery and development of herbicides with new modes of action.[1] The arylpicolinate herbicides, a relatively new class of synthetic auxins, have emerged as a powerful tool for controlling a broad spectrum of weeds, including those resistant to other herbicide classes like ALS and ACCase inhibitors.[2]
At the core of these novel herbicides is a 6-aryl-picolinate structure. The synthesis of this key scaffold relies on the strategic use of functionalized pyridine intermediates. Among the most important of these is This compound . This molecule serves as a versatile building block, containing the necessary reactive sites to construct the final complex herbicide molecules through powerful cross-coupling chemistries. Its trifluoromethyl group and chlorine substituents are crucial for modulating the electronic properties and, ultimately, the biological activity of the final product.
Physicochemical Properties of the Precursor
The direct precursor to our target intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF). Understanding its properties is essential for handling and for the design of subsequent reaction steps.
| Property | Value | Reference |
| CAS Number | 69045-84-7 | [3] |
| Molecular Formula | C₆H₂Cl₂F₃N | [4] |
| Molecular Weight | 215.99 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [5][6] |
| Density | ~1.549 g/mL at 25 °C | [3] |
| Boiling Point | 188.5 °C at 760 mmHg; 80 °C at 20 mmHg | [5][6] |
| Melting Point | 8-9 °C | [5] |
| Flash Point | 79 °C (closed cup) | [3] |
| Solubility | Sparingly soluble in water | [7] |
Synthetic Pathways: From Precursor to Herbicide
The overall synthetic strategy involves three major stages:
-
Synthesis of the key pyridine precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF).
-
Carboxylation of DCTF at the C4 position to yield this compound.
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling of the isonicotinic acid (or its ester) with an appropriate arylboronic acid to form the final herbicide.
Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
The synthesis of DCTF is a well-established industrial process. One common route involves the chlorination of a suitable picoline derivative to form 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), followed by a fluorine-chlorine exchange reaction.[8][9]
Objective: To synthesize DCTF from PCMP via fluorination.
Causality: The high-temperature reaction with hydrogen fluoride (HF) is a robust method for replacing chlorine atoms on a trichloromethyl group with fluorine atoms. This halogen exchange (Halex) reaction is driven by the formation of the more stable C-F bonds. The use of a catalyst can facilitate this process.[9]
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)
-
Anhydrous Hydrogen Fluoride (HF)
-
Catalyst (e.g., Iron(III) chloride)
-
High-pressure autoclave (e.g., Hastelloy)
-
Caustic scrubber (for neutralizing excess HF and HCl byproduct)
Procedure:
-
Reactor Charging: Charge the high-pressure autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of iron(III) chloride (e.g., 0.05 eq).
-
Inerting: Seal the reactor and purge thoroughly with dry nitrogen to remove air and moisture.
-
HF Addition: Cool the reactor and carefully add anhydrous hydrogen fluoride (e.g., 4-5 eq).
-
Reaction: Gradually heat the reactor to a temperature of 170-180°C. The pressure will increase significantly. Maintain this temperature for several hours (e.g., 5-10 hours), monitoring the reaction progress by GC analysis of sampled aliquots (if possible).[6][9]
-
Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess pressure through a caustic lye scrubber to neutralize unreacted HF and the HCl gas produced.
-
Purification: Transfer the reaction mixture to a separation funnel. Wash with water, followed by a dilute sodium bicarbonate solution until neutral. Separate the organic layer, dry it over anhydrous magnesium sulfate, and purify by vacuum distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine as a light yellow liquid.[9]
Self-Validation: The identity and purity of the product should be confirmed by GC-MS, ¹H NMR, and ¹⁹F NMR. The disappearance of the PCMP peak in the GC chromatogram and the appearance of a singlet in the ¹⁹F NMR spectrum confirm the complete conversion of the -CCl₃ group to -CF₃.
Protocol 2: Synthesis of this compound
The introduction of a carboxylic acid group at the C4 position of the pyridine ring is a key transformation. Modern methods allow for the direct and selective carboxylation of pyridines using CO₂. A recently developed copper-catalyzed method for C4-selective carboxylation of pyridines via pyridylphosphonium salts is a promising approach.[10][11]
Objective: To synthesize the target isonicotinic acid from DCTF.
Causality: This one-pot, two-step protocol first activates the C4 position of the pyridine ring by forming a phosphonium salt. This activation facilitates the subsequent copper-catalyzed nucleophilic attack by a reduced CO₂ species, leading to selective carboxylation at the desired position.[10]
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)
-
Triphenylphosphine (PPh₃)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Carbon Dioxide (CO₂, 1 atm, balloon)
-
Copper(I) Chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Diethylzinc (ZnEt₂)
-
Dimethylacetamide (DMA, anhydrous)
-
Hydrochloric acid (HCl)
Procedure:
-
Phosphonium Salt Formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve DCTF (1.0 eq) and triphenylphosphine (1.1 eq) in an anhydrous solvent. Cool the mixture to 0 °C and add trifluoromethanesulfonic anhydride (1.1 eq) dropwise. Allow the reaction to stir at room temperature for 1-2 hours to form the pyridylphosphonium salt in situ.
-
Carboxylation Setup: To this mixture, add CuCl (10 mol%), TMEDA (20 mol%), and anhydrous DMA.
-
CO₂ Introduction: Evacuate and backfill the flask with CO₂ gas from a balloon (1 atm).
-
Reaction Initiation: Add diethylzinc (2.0 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, carefully quench the reaction with dilute HCl. Extract the aqueous phase with ethyl acetate to remove non-polar impurities. Adjust the pH of the aqueous layer to ~3-4 with a suitable base, which will precipitate the isonicotinic acid product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Self-Validation: The structure of the product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and formula. The presence of a carboxylic acid proton signal in the ¹H NMR and a carboxyl carbon in the ¹³C NMR confirms the successful carboxylation.
Protocol 3: Synthesis of 6-Aryl-picolinates via Suzuki-Miyaura Coupling
The final step in constructing the herbicide is the formation of the biaryl linkage. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for this transformation, offering high functional group tolerance and excellent yields.[12][13]
Objective: To couple the isonicotinic acid intermediate (as its methyl ester) with an arylboronic acid.
Causality: This palladium-catalyzed reaction couples an organoboron compound (the arylboronic acid) with an organohalide (the chlorinated pyridine ring of our intermediate). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.[13][14] The isonicotinic acid is typically converted to its methyl or benzyl ester prior to coupling to avoid side reactions involving the acidic proton.
Materials:
-
Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate (1.0 eq)
-
Substituted Arylboronic Acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid for Florpyrauxifen) (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water, DME)
Procedure:
-
Esterification (if starting from acid): Convert the isonicotinic acid to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid, reflux).
-
Reaction Setup: To a reaction vessel, add the methyl isonicotinate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (2.5 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Inerting: Purge the vessel with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by LC-MS or TLC, observing the disappearance of the starting nicotinate.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final arylpicolinate herbicide ester.
Self-Validation: Purity is assessed by HPLC. The structure is confirmed by ¹H NMR, ¹³C NMR, and HRMS. Successful coupling is indicated in the ¹H NMR by the appearance of new aromatic signals corresponding to the coupled aryl group and the disappearance of the signal for the proton at the C6 position of the pyridine ring.
Mechanism of Action: Synthetic Auxins with a Twist
Arylpicolinate herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl are classified as WSSA Group 4 herbicides.[12] They mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled growth and ultimately death in susceptible plants.
Causality: These herbicides bind to auxin receptors, specifically the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) family of proteins. This binding event stabilizes the interaction between the receptor and an Aux/IAA repressor protein, leading to the ubiquitination and subsequent degradation of the repressor. The removal of the repressor de-represses auxin-responsive genes, leading to a cascade of downstream effects including epinasty, stem twisting, and metabolic disruption.[12]
A key feature of arylpicolinates is their differential binding affinity for various TIR1/AFB receptors. For instance, Rinskor™ active (Florpyrauxifen-benzyl) shows a high affinity for the AFB5 receptor, which distinguishes it from older auxin herbicides and provides an effective tool against weeds that may have developed resistance to them.[1][2]
Analytical Characterization
Rigorous analytical chemistry is paramount for ensuring the quality and purity of the intermediate and final products. A multi-technique approach is required.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the product. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% formic acid) is typically effective.[1][15] Detection is commonly performed with a Diode Array Detector (DAD) or UV detector.[16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for confirmation of identity, impurity profiling, and trace-level quantification. Electrospray ionization (ESI) in positive ion mode is generally suitable for these nitrogen-containing compounds.[2][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure elucidation. They provide detailed information about the chemical environment of each atom in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing the more volatile precursor, DCTF, and for identifying volatile impurities.
Conclusion and Future Outlook
This compound is a high-value intermediate that is fundamental to the production of modern arylpicolinate herbicides. The synthetic routes, while requiring careful handling of hazardous reagents like HF and organometallics, are scalable and rely on well-understood, powerful chemical transformations such as halogen exchange and palladium-catalyzed cross-coupling. The resulting herbicides, with their unique mode of action, are vital for sustainable agriculture and managing the challenge of herbicide resistance. Future research may focus on developing more sustainable catalytic systems for both the carboxylation and cross-coupling steps, potentially utilizing earth-abundant metals or biocatalytic methods to further improve the environmental profile of the manufacturing process.
References
-
Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. (n.d.). Fengchen Group. Retrieved January 19, 2026, from [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Lian, Z., et al. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis. Retrieved January 19, 2026, from [Link]
-
Meier, P., et al. (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki–Miyaura Coupling Reactions. Synthesis. Retrieved January 19, 2026, from [Link]
-
Request PDF: Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2020). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. (2023). SciELO. Retrieved January 19, 2026, from [Link]
-
Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024). ChemistryViews. Retrieved January 19, 2026, from [Link]
-
Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Electrochemical carboxylation of pyridines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Design of Carboxylation of Pyridines with CO2. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Independent Laboratory Validation for Florpyrauxifen-benzyl & Degradates in Compost. (n.d.). EPA. Retrieved January 19, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2017). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014). Google Patents.
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (2016). Google Patents.
-
Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. (2019). MDPI. Retrieved January 19, 2026, from [Link]
-
Differences in the Mode of Action of Florpyrauxifen-Benzyl between Barnyardgrass and Yerbadetajo. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Extraction Method for Determining Florpyrauxifen-benzyl Herbicide in Soil. (2023). R Discovery. Retrieved January 19, 2026, from [Link]
-
Extraction Method for Determining Florpyrauxifen-Benzyl Herbicide in Rice. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. epa.gov [epa.gov]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7 [sigmaaldrich.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 10. Late-Stage C4-Selective Carboxylation of Pyridines Using CO2 - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of the 2,3-Dichloro-5-(trifluoromethyl)pyridine Scaffold in Modern Agrochemical Synthesis
Introduction: The Trifluoromethylpyridine Moiety as a Privileged Scaffold in Crop Protection
In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular frameworks has been a cornerstone of developing highly efficacious and selective pesticides. The trifluoromethyl group (-CF3), in particular, imparts a unique combination of metabolic stability, lipophilicity, and potent electron-withdrawing properties that can significantly enhance the biological activity of a parent molecule.[1] When integrated into a heterocyclic system like pyridine, the resulting trifluoromethylpyridine (TFMP) scaffold becomes a highly sought-after building block for a new generation of insecticides, fungicides, and herbicides.[2]
Among the various isomers, the 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) core is of particular industrial significance.[3][4] While the closely related 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid represents a potentially versatile synthon, the majority of large-scale agrochemical syntheses currently leverage the more readily accessible DCTF intermediate. This guide will provide a comprehensive overview of the synthetic utility of the 2,3-dichloro-5-(trifluoromethyl)pyridine scaffold, with a detailed focus on the synthesis of the broad-spectrum fungicide and acaricide, Fluazinam. This example serves as an exemplary case study for researchers and professionals in the field, illustrating the chemical principles and practical methodologies involved in transforming this key intermediate into a high-value agrochemical product.
The 2,3-Dichloro-5-(trifluoromethyl)pyridine Core: A Gateway to Potent Agrochemicals
The unique arrangement of substituents on the 2,3-dichloro-5-(trifluoromethyl)pyridine ring provides a versatile platform for synthetic elaboration. The chlorine atoms at the 2- and 3-positions offer distinct reactivity profiles for nucleophilic substitution, while the trifluoromethyl group at the 5-position profoundly influences the electronics of the pyridine ring, enhancing its susceptibility to nucleophilic attack and contributing to the biological activity of the final product.
The synthesis of DCTF itself is a topic of significant industrial research, with common routes starting from precursors like 3-picoline.[2] These processes often involve multi-step chlorination and fluorination reactions to construct the target intermediate.[4] Once obtained, DCTF serves as a pivotal precursor for a range of agrochemicals.
Case Study: Synthesis of the Fungicide/Acaricide Fluazinam
Fluazinam is a potent uncoupler of oxidative phosphorylation, exhibiting broad-spectrum activity against a variety of fungal pathogens and some species of mites.[5] Its synthesis provides an excellent illustration of the strategic utilization of the 2,3-dichloro-5-(trifluoromethyl)pyridine scaffold. The overall synthetic pathway involves two key transformations: a selective amination of DCTF, followed by a nucleophilic aromatic substitution (SNAr) reaction.
Synthetic Workflow Overview
Caption: Synthetic pathway for Fluazinam from DCTF.
Part 1: Selective Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine
The first critical step in the synthesis of Fluazinam is the selective amination of DCTF to produce 2-amino-3-chloro-5-(trifluoromethyl)pyridine. This reaction leverages the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.
Experimental Protocol:
-
Reactor Setup: A high-pressure autoclave reactor is charged with 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and an appropriate solvent, such as tetrahydrofuran (THF).[3]
-
Ammonia Addition: The reactor is sealed and purged with an inert gas (e.g., nitrogen). Anhydrous liquid ammonia (excess, typically 5.0 eq or more) is then introduced into the reactor.[3][4]
-
Reaction Conditions: The reaction mixture is heated to a temperature of approximately 100°C. The pressure within the reactor will increase due to the heating and the vapor pressure of ammonia. The reaction is maintained at this temperature for a specified period (e.g., 24-30 hours), with constant stirring.[3]
-
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material. Upon completion, the reactor is cooled to room temperature, and the excess ammonia is carefully vented and absorbed into a suitable trapping solution.
-
Isolation: The resulting reaction mixture, containing the product and ammonium chloride byproduct, is typically used directly in the next step after appropriate work-up, which may include filtration to remove the salt and solvent removal.[4][6]
Part 2: Condensation with 2,4-Dichloro-3,5-dinitrobenzotrifluoride
The second stage of the synthesis involves the coupling of the aminated pyridine intermediate with 2,4-dichloro-3,5-dinitrobenzotrifluoride via a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-deficient nature of the dinitro-substituted benzene ring makes it susceptible to nucleophilic attack by the amino group of the pyridine derivative.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., 2-methyltetrahydrofuran), is added 2,4-dichloro-3,5-dinitrobenzotrifluoride (approximately 1.0-1.2 eq).[7]
-
Base Addition: An inorganic base, such as potassium hydroxide or potassium carbonate (typically 2.0-3.0 eq), is added to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.[7]
-
Reaction Conditions: The reaction is stirred at ambient temperature for several hours (e.g., 6 hours).[7]
-
Monitoring and Work-up: The progress of the reaction is monitored by HPLC. Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude Fluazinam product.
-
Purification: The crude product can be further purified by recrystallization to obtain Fluazinam of high purity.
Analytical Characterization
Rigorous analytical characterization is essential to ensure the identity and purity of the synthesized compounds. The following table summarizes typical analytical data for the key compounds in the synthesis of Fluazinam.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl3, δ ppm) | Mass Spec (m/z) | HPLC Purity |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | 215.99 | 8.45 (s, 1H), 7.95 (s, 1H) | [M]+ 215 | >99% |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | C6H4ClF3N2 | 196.56 | 8.20 (s, 1H), 7.70 (s, 1H), 4.80 (br s, 2H) | [M+H]+ 197 | >98% |
| Fluazinam | C13H4Cl2F6N4O4 | 465.10 | 10.04 (m, 1H), 8.75 (s, 1H), 8.35 (m, 2H) | [M]+ 464 | >99% |
Mechanism of Action: Uncoupling Oxidative Phosphorylation
Fluazinam's fungicidal and acaricidal activity stems from its ability to act as an uncoupler of oxidative phosphorylation in the mitochondria of target organisms.[5] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. By dissipating this gradient, Fluazinam effectively short-circuits the cell's energy production machinery, leading to cell death.
Caption: Mechanism of action of Fluazinam.
Conclusion
The 2,3-dichloro-5-(trifluoromethyl)pyridine scaffold is a cornerstone in the synthesis of modern agrochemicals. The detailed protocol for the synthesis of Fluazinam from DCTF highlights the strategic chemical transformations that leverage the unique properties of this intermediate. For researchers in the field, understanding these synthetic pathways and the underlying chemical principles is crucial for the development of new and improved crop protection agents. While the direct application of this compound in insecticide synthesis is not as prominently documented, its structural similarity to DCTF suggests its potential as a valuable, albeit less common, building block for future agrochemical discovery.
References
-
Eureka | Patsnap. (n.d.). Synthetic process of fluazinam. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN106316937A - Preparation method of fluazinam.
- Wu, J., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances.
- Google Patents. (n.d.). WO2011092618A1 - Method for the preparation of fluazinam.
-
University of Hertfordshire. (n.d.). Fluazinam (Ref: IKF 1216). AERU. Retrieved January 19, 2026, from [Link]
-
WIPO Patentscope. (n.d.). WO/2011/092618 METHOD FOR THE PREPARATION OF FLUAZINAM. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (n.d.). WO2015107540A2 - Insecticide compound and the compositions thereof.
-
PubMed. (n.d.). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Retrieved January 19, 2026, from [Link]
-
AgNews. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Retrieved January 19, 2026, from [Link]
Sources
- 1. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 5. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery. The specific isonicotinic acid derivative, 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid , presents a particularly compelling starting point for the synthesis of novel compound libraries for biological screening. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the dichloro substitution pattern offers sites for further modification and influences the overall electronic and steric profile of the molecule.[2]
The carboxylic acid moiety of this molecule is a prime handle for derivatization, allowing for the creation of a diverse range of amides, esters, and other functional groups. This process of derivatization is a critical step in drug discovery, as it enables the exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of this compound and the subsequent biological screening of the resulting compound library. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and suggest relevant biological assays to uncover the therapeutic potential of these novel derivatives.
I. Strategic Approaches to Derivatization
The primary focus of derivatization for this compound is the modification of the carboxylic acid group. The two most common and effective strategies are the formation of amides and esters. Additionally, the concept of bioisosteric replacement can be employed to explore a wider chemical space and potentially overcome liabilities associated with the carboxylic acid group.
A. Amide Synthesis: Building Diverse Scaffolds
Amide bond formation is a fundamental reaction in medicinal chemistry.[4] The resulting amide derivatives often exhibit improved biological activity and metabolic stability compared to the parent carboxylic acid. Given the steric hindrance posed by the ortho-chloro substituent on the pyridine ring, careful selection of coupling reagents is crucial for efficient amidation.
Rationale for Reagent Selection:
Standard amide coupling reagents may prove inefficient due to the sterically hindered nature of the carboxylic acid. Therefore, more potent activating agents are recommended. Reagents that form highly reactive intermediates, such as acyl fluorides or activated esters, are often successful in these challenging couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that forms an activated ester, minimizing side reactions and racemization.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (Hydroxybenzotriazole) or Oxyma Pure: A classic and cost-effective choice, where the additive enhances the reaction rate and suppresses side reactions.
-
T3P® (Propylphosphonic Anhydride): A powerful water scavenger and activating agent that drives the reaction to completion, particularly useful for difficult couplings.
Experimental Workflow for Amide Synthesis:
Caption: A generalized workflow for the synthesis of amide derivatives.
B. Ester Synthesis: Modulating Physicochemical Properties
Esterification is another valuable derivatization strategy that can significantly alter the lipophilicity, solubility, and cell permeability of the parent molecule. Ester derivatives can also act as prodrugs, which are converted to the active carboxylic acid in vivo.
Rationale for Reaction Conditions:
-
Fischer-Speier Esterification: A classic method involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). This is suitable for simple, unhindered alcohols.
-
Steglich Esterification: Utilizes a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). This method is milder and often more effective for more complex or sterically hindered alcohols.
-
Activation followed by Alcoholysis: Similar to amide synthesis, the carboxylic acid can be activated first to form a highly reactive intermediate, which then readily reacts with an alcohol.
Experimental Workflow for Ester Synthesis:
Caption: A generalized workflow for the synthesis of ester derivatives.
C. Bioisosteric Replacement: Expanding Chemical Diversity
Bioisosteres are functional groups with similar physicochemical properties that can be used to replace a carboxylic acid moiety to improve pharmacokinetic properties or to explore new binding interactions.[5] This strategy can be particularly useful if the carboxylic acid is found to be a metabolic liability or contributes to poor cell permeability.
Common Carboxylic Acid Bioisosteres:
| Bioisostere | Rationale for Use |
| Tetrazole | Similar acidity to carboxylic acids, often more metabolically stable. |
| Hydroxamic Acid | Can act as a metal chelator, useful for targeting metalloenzymes. |
| Acylsulfonamide | Can mimic the hydrogen bonding and acidity of a carboxylic acid. |
| N-acylsulfonamide | Offers a different vector for substitution and can modulate acidity. |
The synthesis of these bioisosteres often requires multi-step synthetic routes starting from the corresponding nitrile or other precursors, which can be derived from the carboxylic acid.
II. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific amine or alcohol used.
Protocol 1: General Procedure for Amide Synthesis using HATU
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM (0.1 M) at room temperature, add the amine (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: General Procedure for Ester Synthesis via Steglich Esterification
-
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
DCC (N,N'-dicyclohexylcarbodiimide)
-
DMAP (4-dimethylaminopyridine)
-
Anhydrous DCM (Dichloromethane)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to afford the desired ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
III. Biological Screening of the Derivative Library
The synthesized library of amides, esters, and other derivatives should be subjected to a panel of biological assays to identify potential therapeutic activities. Based on the known biological activities of similar trifluoromethyl-substituted pyridine compounds, we recommend screening for anticancer, anti-inflammatory, and antimicrobial activities.[2][6][7]
A. High-Throughput Screening (HTS) Workflow
A general workflow for the high-throughput screening of the synthesized compound library is outlined below.
Caption: A typical workflow for high-throughput screening of a small molecule library.
B. Recommended Biological Assays
Rationale: Many pyridine-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[7][8]
Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
-
Rationale: Certain substituted pyridines have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.[6][9]
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., dexamethasone).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ values.
-
Rationale: The pyridine scaffold is present in several antimicrobial agents, and novel derivatives could exhibit activity against various pathogens.[10]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
-
Procedure:
-
Prepare a two-fold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard).
-
Add the inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
IV. Data Presentation and Interpretation
The results from the biological screening should be tabulated for easy comparison of the activity of the different derivatives. This will aid in establishing a preliminary structure-activity relationship (SAR).
Table 1: Representative Data Table for Anticancer Screening
| Compound ID | R Group (Amide/Ester) | Cell Line | IC₅₀ (µM) |
| Parent Acid | - | MCF-7 | >100 |
| Derivative 1 | -NH-CH₂-Ph | MCF-7 | 15.2 |
| Derivative 2 | -O-CH₂-CH₃ | MCF-7 | 45.8 |
| ... | ... | ... | ... |
V. Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. By employing robust synthetic strategies to create a diverse library of amides, esters, and other derivatives, and by systematically evaluating their biological activities, researchers can unlock the full potential of this privileged scaffold. The protocols and guidelines presented in this application note provide a solid framework for initiating such a drug discovery program. Careful execution of these experiments and thorough analysis of the resulting data will be instrumental in identifying lead compounds for further development.
VI. References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Abdel-Aziz, H. A., Aboul-Fadl, T., Al-Obaid, A. R., Ghazzali, M., Al-Dhfyan, A., & Contini, A. (2012). Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 35(9), 1543–1552.
-
Mehta, P., & Sharma, A. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. RSC Advances, 11(48), 30235-30256.
-
Cohizon Life Sciences. (2023). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet.
-
Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Retrieved from
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147–3176.
-
MDPI. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. Retrieved from [Link]
-
Kang, S. B., Song, H. Y., Kim, J. C., & Lee, Y. J. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Bulletin of the Korean Chemical Society, 29(5), 1025-1028.
-
Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 12(1), 4694.
-
Google Patents. (n.d.). Esterification of pyridine carboxylic acids. Retrieved from
-
Fujimoto, H., & Ishikawa, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 156–164.
-
Gilbert, P., & McBain, A. J. (2003). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. In Revival of Old Antibiotics.
-
Douglas, N. L., & Mapp, A. K. (2010). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. ACS Chemical Biology, 5(11), 1045–1052.
-
Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., & El-Sayed, M. A. (2016). Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives. Molecules, 21(11), 1546.
-
Reddit. (2022). Esterification/Amidation Problems. Retrieved from [Link]
-
Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Nature Communications, 12(1), 4694.
-
ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]
-
eScholarship. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
-
ResearchGate. (2018). Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. Retrieved from [Link]
-
ResearchGate. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
-
Perrin, D. M. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(23), 7338.
-
Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Retrieved from
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
ResearchGate. (2016). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Retrieved from [Link]
-
Li, K., Chen, J.-L., Li, Y.-P., Li, Y., Chen, X.-G., & Yao, X.-S. (2016). Rehmannins A–D, Anti-inflammatory Carotenoid Pigments from the Fresh Root of Rehmannia glutinosa. Organic Letters, 18(1), 132–135.
-
OSTI.GOV. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Li, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 12(10), 9417–9431.
-
Al-Mansour, M. A., et al. (2023). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 24(13), 10839.
Sources
- 1. cohizon.com [cohizon.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in "2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid" synthesis
Welcome to the technical support center for the synthesis of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and optimize your synthetic outcomes. Our approach is rooted in established scientific principles and practical, field-tested expertise to ensure the integrity and success of your experiments.
Troubleshooting Guide: Addressing Low Yield
Low yield in the synthesis of this compound is a frequent challenge. The overall synthesis is a multi-step process, and identifying the source of yield loss is critical. This guide will walk you through a logical process of investigation, from the synthesis of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, to its final conversion to the desired isonicotinic acid.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low yield issues.
Technical Support Center: Optimizing Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important synthesis. As a key intermediate in the production of various agrochemicals and pharmaceuticals, optimizing its synthesis is critical for yield, purity, and cost-effectiveness.[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
Understanding the Core Synthesis Pathways
The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) can be approached through several routes. The most prevalent methods involve the chlorination and fluorination of pyridine derivatives. A common precursor is 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), which undergoes a halogen exchange reaction to yield the desired trifluoromethyl group.[1][2] Another route involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.[2][5] Each pathway presents unique challenges, from regioselectivity and reaction control to product purification.
Below is a generalized workflow illustrating the key transformation from a trichloromethyl precursor.
Caption: Potential isomers formed during the chlorination of 2-chloro-5-(trifluoromethyl)pyridine.
Issue 3: Difficulties in Product Purification
Question: After the reaction, I am struggling to purify the final 2,3-dichloro-5-(trifluoromethyl)pyridine product from the reaction mixture, which contains unreacted starting materials and side products. What are the recommended purification strategies?
Answer: Effective purification is essential to obtain DCTF with the high purity required for subsequent applications. A multi-step approach is often necessary.
Causality and Resolution:
-
Work-up Procedure: A proper aqueous work-up is the first step to removing inorganic salts and water-soluble impurities.
-
Troubleshooting:
-
Neutralization: After the reaction, the mixture is often acidic. Carefully neutralize with a base such as sodium bicarbonate or sodium hydroxide solution. [1][2] 2. Extraction: Extract the crude product into a suitable organic solvent like dichloromethane. [1][2] 3. Washing: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.
-
-
-
Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying DCTF, which is a liquid at room temperature. [4][6] * Troubleshooting:
- Vacuum: Use a good vacuum source to lower the boiling point and prevent thermal decomposition. The boiling point of DCTF is reported as 188.5 °C at 760 mmHg and 80 °C at 20 mmHg. [4] 2. Fractionating Column: Use an efficient fractionating column to achieve good separation between the desired product and closely boiling impurities.
-
Chromatography: For very high purity requirements, column chromatography may be necessary, although it is less practical on a large scale.
Experimental Protocol: Post-Reaction Work-up and Purification
-
Quenching: Carefully quench the reaction mixture by pouring it onto crushed ice or into cold water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with water (1 x volume) and then with saturated brine (1 x volume).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure.
References
-
Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). Scribd. Retrieved from [Link]
- Larsen, E. R., & Nielsen, S. F. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022, April 22). ALFA CHEMICAL. Retrieved from [Link]
- Preparation method of 2,3-dichloro-5-trifluoromethylpyridine. (n.d.). Google Patents.
-
Jeschke, P. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Beilstein Journal of Organic Chemistry, 12, 2689–2707. Retrieved from [Link]
- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents.
-
Method for preparing 2,3-dichloro-5-trifluoromethylpyridine with high selectivity. (2019). WIPO Patentscope. Retrieved from [Link]
-
Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. (n.d.). Retrieved from [Link]
-
Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). Scribd. Retrieved from [Link]
- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (n.d.). Google Patents.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (n.d.). Retrieved from [Link]
Sources
- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
Byproducts and impurities in "2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid" synthesis
Technical Support Center: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts and impurities encountered during synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the robust and reliable production of your target compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and analysis of this compound.
Q1: What is the overall synthetic strategy for this compound?
The synthesis is typically a two-stage process. First, the key intermediate, 2,3-Dichloro-5-(trifluoromethyl)pyridine , is synthesized. Following purification, this intermediate undergoes a carboxylation reaction at the 4-position to yield the final isonicotinic acid product. The purity of the final acid is critically dependent on the quality of the pyridine intermediate.
Q2: What are the primary sources and types of impurities I should anticipate?
Impurities can be broadly classified into three categories based on their origin:
-
Precursor-Related Impurities: These are carried over from the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Common examples include incompletely fluorinated species (e.g., 2,3-dichloro-5-(dichlorofluoromethyl)pyridine), regioisomers from incorrect chlorination, and unreacted starting materials.[1]
-
Carboxylation-Related Impurities: These arise during the addition of the carboxylic acid group. The most significant impurity in this class is the unreacted pyridine precursor. Others can include byproducts from the specific carboxylation reagents used.
-
Degradation Products: The primary degradation pathway is the decarboxylation of the final product, which reverts it back to the 2,3-Dichloro-5-(trifluoromethyl)pyridine precursor.[2] This is often induced by excessive heat during the reaction or purification stages.
Q3: How critical is the purity of the 2,3-Dichloro-5-(trifluoromethyl)pyridine precursor?
It is of paramount importance. Impurities in the precursor will not only carry through to the final step but can also interfere with the carboxylation reaction, leading to the formation of additional, difficult-to-remove byproducts. For instance, an incompletely halogenated precursor will result in a corresponding halogenated impurity in the final acid. We strongly recommend purifying the pyridine intermediate, typically by vacuum distillation, before proceeding to the carboxylation step.[3]
Q4: What are the best analytical methods for monitoring the reaction and assessing final purity?
A combination of techniques is recommended. For real-time reaction monitoring, Thin Layer Chromatography (TLC) is effective for visualizing the consumption of the starting material and the formation of the more polar acid product.[4] For quantitative purity analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[5][6] For structural confirmation and identification of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your synthesis experiments.
Problem 1: My final product shows a significant peak corresponding to the starting material, 2,3-Dichloro-5-(trifluoromethyl)pyridine, by HPLC analysis.
-
Probable Cause: This is a classic case of an incomplete carboxylation reaction. The reagents and conditions used were insufficient to drive the reaction to completion.
-
Causality & Solution: Carboxylation of electron-deficient pyridine rings can be challenging. To overcome this, consider the following, while monitoring progress by TLC or HPLC to avoid degradation:
-
Reagent Stoichiometry: If using an organometallic approach (e.g., lithiation followed by quenching with CO₂), ensure the organolithium reagent is fresh and accurately titrated. Use a slight excess (1.1-1.3 equivalents) to ensure full conversion of the precursor.
-
Reaction Temperature: Many carboxylation reactions, particularly those involving organometallics, require cryogenic temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is stable. A gradual warm-up period may be necessary, but this must be carefully optimized.
-
Reaction Time: Allow the reaction to stir for a sufficient duration. Take aliquots at regular intervals to determine when the consumption of starting material has plateaued.[4]
-
Problem 2: LC-MS analysis shows an impurity with a mass of 216 m/z, and the yield of my isonicotinic acid is lower than expected, especially after a high-temperature distillation.
-
Probable Cause: You are likely observing the decarboxylation of your target molecule. The molecular weight of 2,3-Dichloro-5-(trifluoromethyl)pyridine is ~216 g/mol , matching the observed mass. Isonicotinic acids can be susceptible to losing CO₂ under thermal stress.[2][7]
-
Causality & Solution: The carboxylic acid group on the pyridine ring can be thermally labile. High temperatures, particularly in the presence of trace acid or metal catalysts, can facilitate its removal.
-
Avoid High-Temperature Purification: Do not attempt to purify the final acid product by distillation. The required temperatures will almost certainly cause significant decarboxylation.
-
Use Crystallization: The preferred method for purifying the final product is crystallization. The acid's polarity is significantly different from the pyridine precursor, allowing for efficient separation with a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).[4]
-
Mind the Workup: During the reaction workup, avoid prolonged heating when removing solvents. Use a rotary evaporator with a moderate bath temperature (<40-50 °C).
-
Problem 3: My NMR spectrum is overly complex, showing multiple signals in the aromatic region that I cannot assign to the product or precursor.
-
Probable Cause: This indicates the presence of isomeric impurities, likely carried over from the synthesis of the 2,3-Dichloro-5-(trifluoromethyl)pyridine precursor.
-
Causality & Solution: The synthesis of the precursor often involves multi-step chlorination and fluorination reactions.[1][8] These reactions can sometimes lack perfect regioselectivity, leading to the formation of isomers (e.g., 2,5-dichloro-3-(trifluoromethyl)pyridine). These isomers have very similar chemical properties and can be difficult to separate from the desired precursor.
-
Precursor Purity Check: Before starting the carboxylation, run a detailed analysis (GC-MS or ¹H/¹⁹F NMR) of your 2,3-Dichloro-5-(trifluoromethyl)pyridine intermediate. If significant isomeric impurities are detected, the intermediate must be re-purified.
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method to separate these closely-boiling isomers before proceeding.[3]
-
Source High-Purity Precursor: If in-house purification is not feasible, procure the precursor from a reputable supplier and request a certificate of analysis that confirms isomeric purity.
-
Section 3: Key Experimental Protocols & Data
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a robust baseline method for assessing the purity of the final this compound product and detecting the key pyridine precursor impurity.
1. Instrumentation & Columns:
-
HPLC System with a UV/Vis Detector (e.g., Agilent 1260, Waters Alliance)
-
Column: C18 Reverse-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
2. Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-14 min: 80% B
-
14-15 min: 80% to 20% B
-
15-20 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.
3. Expected Retention Times & Data Interpretation:
The following table provides typical retention times. These should be confirmed with pure standards on your system.
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| This compound | ~5.5 - 6.5 | The carboxylic acid group increases polarity, leading to earlier elution from the C18 column. |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | ~10.0 - 11.0 | This precursor is significantly less polar and interacts more strongly with the stationary phase, resulting in a longer retention time. |
Section 4: Visualized Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common impurity issues identified during the synthesis.
Caption: Troubleshooting flowchart for impurity identification.
References
- Larsen, C., et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1.
-
Umemoto, T., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67-76. [Link]
-
Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Retrieved January 18, 2026, from [Link]
-
Fengchen Group. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. Retrieved January 18, 2026, from [Link]
-
Li, G., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. The Journal of Organic Chemistry, 87(3), 1886-1891. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 18, 2026, from [Link]
- Syngenta Crop Protection, LLC. (2016). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. US20160145211A1.
-
Wikipedia. (n.d.). Isonicotinic acid. Retrieved January 18, 2026, from [Link]
-
Lin, S., et al. (2023). Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature, 615(7950), 69-74. [Link]
-
Al-Shehri, S., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemical.com [alfa-chemical.com]
Technical Support Center: Purification of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation products. These may include unreacted precursors such as 2,3-dichloro-5-(trichloromethyl)pyridine, incompletely hydrolyzed intermediates, or isomers formed during synthesis.[1][2] The specific impurity profile will largely depend on the synthetic route employed.
Q2: What are the general solubility properties of this compound?
Q3: How can I assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for assessing the purity of nicotinic acid derivatives.[5][6] For non-volatile compounds like isonicotinic acids, HPLC coupled with a UV detector is a common method. Developing a robust analytical method is a critical first step before attempting any purification.
Troubleshooting Guide
Problem 1: The isolated this compound has a low purity.
This is a common issue that can often be resolved by employing appropriate purification techniques. The choice of method will depend on the nature of the impurities.
Step 1: Identify the Impurities
Before attempting purification, it is essential to identify the nature of the impurities. Techniques like HPLC, GC-MS, or NMR spectroscopy can provide valuable information about the structure and properties of the contaminants.
Step 2: Select a Purification Strategy
Based on the impurity profile, you can choose from several purification techniques. A decision-making workflow can be visualized as follows:
Caption: Purification strategy decision tree.
Solution 1.1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.
-
Protocol:
-
Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to screen include ethanol, methanol, acetonitrile, toluene, or mixtures with water.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
-
Causality: The principle behind recrystallization is the difference in solubility between the desired compound and the impurities in a given solvent at different temperatures. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.
Solution 1.2: Acid-Base Extraction
The carboxylic acid functionality of the target molecule allows for purification using acid-base extraction.
-
Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Basification: Extract the organic solution with an aqueous base (e.g., 1 M NaOH or NaHCO₃). The acidic product will be deprotonated and move to the aqueous phase, while neutral organic impurities will remain in the organic phase.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and re-acidify with a strong acid (e.g., 2 M HCl) to precipitate the purified product.[7]
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Causality: This technique leverages the acidic nature of the carboxylic acid group. By converting it to its water-soluble salt, it can be separated from non-acidic impurities. Subsequent acidification regenerates the pure carboxylic acid.
Problem 2: The purified product is colored.
A colored product often indicates the presence of chromophoric impurities.
Solution 2.1: Activated Carbon Treatment
-
Protocol:
-
During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal).
-
Boil the solution for a few minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Proceed with the cooling and crystallization steps as described in Solution 1.1.
-
-
Causality: Activated carbon has a high surface area and can adsorb colored impurities.[8]
Solution 2.2: Melting and Recrystallization
For some nicotinic acid derivatives, melting the crude product before recrystallization can destroy colored chromophores.[8]
-
Protocol:
-
Carefully melt the crude, colored nicotinic acid.
-
Maintain the molten state for a short period.
-
Allow the material to cool and solidify.
-
Proceed with recrystallization as described in Solution 1.1.
-
-
Causality: Thermal energy can break down the molecules responsible for the color.
Problem 3: Residual solvent is present in the final product.
Residual solvents can be detrimental, especially in pharmaceutical applications.
Solution 3.1: Proper Drying
-
Protocol:
-
After filtration, press the filter cake to remove as much solvent as possible.
-
Transfer the solid to a vacuum oven.
-
Dry the material under high vacuum at a temperature below its melting point until a constant weight is achieved.
-
-
Causality: Reduced pressure lowers the boiling point of the solvent, facilitating its removal.
Solution 3.2: Lyophilization (Freeze-Drying)
If the product is sensitive to heat, lyophilization can be an effective method for removing residual solvents.
-
Protocol:
-
Dissolve the purified product in a suitable solvent (e.g., water, if soluble, or a solvent with a relatively high freezing point).
-
Freeze the solution.
-
Apply a high vacuum to sublime the solvent.
-
-
Causality: Lyophilization removes the solvent by sublimation, avoiding the potential for thermal degradation of the product.
Data Summary
| Purification Technique | Target Impurities | Key Parameters |
| Recrystallization | Solid impurities with different solubility profiles | Solvent choice, cooling rate |
| Acid-Base Extraction | Neutral or basic organic impurities | pH of aqueous solutions |
| Activated Carbon | Colored impurities | Amount of carbon, contact time |
| Distillation | Volatile impurities | Pressure, temperature |
| Column Chromatography | Impurities with different polarities | Stationary phase, mobile phase |
Experimental Workflow Visualization
Caption: General purification and analysis workflow.
References
- Organic Syntheses Procedure.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
- US2748137A - Process for preparing isonicotinic acid - Google Patents.
- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed.
- Purification of nicotinic acid - US3037987A - Google Patents.
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
- ANALYTICAL METHODS.
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents.
- Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine | PDF - Scribd.
- 505084-58-2, 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Formula - ECHEMI.
- US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 - ChemicalBook.
- CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents.
- Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1 - Googleapis.com.
- 2-Chloro-5-(trifluoromethyl)isonicotinic acid | 505084-58-2 - Sigma-Aldrich.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet - Jubilant Ingrevia.
- 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% - Fluoromart.
- This compound - 2a biotech.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 - TCI Chemicals.
- 2-chloro-5-(trifluoromethyl)isonicotinic acid (C7H3ClF3NO2) - PubChemLite.
- 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Seven Chongqing Chemdad Co. ,Ltd.
- Analytical Method of 2-[3-(Trifluoromethyl)phenoxy] nicotinic Acid TC by UPLC.
- The Chromatographic Purification of Native Types I, II, and III Collagens - PubMed - NIH.
Sources
- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 2. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Preventing decomposition of trifluoromethylpyridines during synthesis
Welcome to the technical support center for the synthesis of trifluoromethylpyridines (TFMPs). This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable but often challenging compounds. The inherent stability of the trifluoromethyl group, combined with the unique properties of the pyridine ring, makes TFMPs critical building blocks in modern chemistry. However, their synthesis can be fraught with difficulties, primarily due to potential decomposition pathways.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges. Our approach is grounded in mechanistic principles to not only provide solutions but also to foster a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues in Trifluoromethylpyridine Synthesis
The synthesis of trifluoromethylpyridines can be broadly categorized into two main routes: the halogen exchange (Halex) reaction on a trichloromethylpyridine precursor and the cyclocondensation of a trifluoromethyl-containing building block. Each route presents its own set of challenges.
Issue 1: Low Yields and Tar Formation in Halogen Exchange Reactions
This is one of the most frequently encountered problems, particularly when scaling up reactions.
Q: My halogen exchange reaction to convert a trichloromethylpyridine to a trifluoromethylpyridine is giving low yields and a significant amount of black, tar-like residue. What is causing this and how can I fix it?
A: This is a classic sign of thermal decomposition. The harsh conditions often required for the fluorine-for-chlorine exchange, typically using anhydrous hydrogen fluoride (HF), can lead to the breakdown of both your starting material and the desired product if not carefully controlled.[1]
-
Causality: Temperatures exceeding 250°C can initiate radical pathways and polymerization, leading to the formation of complex, high-molecular-weight byproducts that manifest as tar.[1] The reaction is often exothermic, and poor heat dissipation can create localized "hot spots" where the temperature spikes, even if the external reading is within the desired range.
-
Troubleshooting & Optimization:
Symptom Potential Cause Recommended Solution Low conversion of starting material Insufficient reaction temperature or time. Gradually increase the reaction temperature within the recommended range (e.g., 150-250°C).[1] Monitor the reaction progress by GC or NMR to determine the optimal reaction time. Formation of dark, tar-like substances Excessive reaction temperature. Reduce the reaction temperature. Ensure accurate temperature monitoring with a calibrated probe placed directly in the reaction mixture. For larger-scale reactions, consider using a reactor with better heat transfer capabilities. Inconsistent yields between batches Inadequate pressure control. The reaction is typically run under superatmospheric pressure (5-1200 psig) to keep the HF in the liquid phase.[1] Ensure your reactor can maintain a stable pressure throughout the reaction. Fluctuations can affect the reaction rate and lead to inconsistent results. Reaction stalls or is incomplete Catalyst deactivation or insufficient catalyst. Metal halide catalysts like FeCl₃ or FeF₃ are often used.[1] Ensure the catalyst is anhydrous and used in the correct loading (typically 1-10 mol%). Consider adding the catalyst in portions if the reaction is prolonged. Workflow for Optimizing Halogen Exchange Reactions:
A logical workflow for optimizing temperature in Halex reactions.
Issue 2: Unwanted Side Products from Nucleophilic Attack
The powerful electron-withdrawing nature of the -CF₃ group is a double-edged sword. While it imparts desirable properties to the final molecule, it also activates the pyridine ring, making it susceptible to nucleophilic attack.[2]
Q: I am observing the formation of unexpected byproducts in my reaction, particularly when using nucleophilic reagents or basic conditions. What is happening?
A: The trifluoromethyl group significantly lowers the electron density of the pyridine ring, making it an electrophile. Nucleophiles can attack the ring, leading to substitution or ring-opening reactions. This is a key decomposition pathway.[2] A well-documented example is the intramolecular nucleophilic aromatic substitution observed in the decomposition of the herbicide flazasulfuron.[2]
-
Mechanistic Insight: The attack typically occurs at the positions ortho or para to the trifluoromethyl group, as these positions are most electron-deficient. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[3]
Nucleophilic aromatic substitution on a trifluoromethylpyridine. -
Preventative Measures:
Scenario Recommended Action Reactions involving strong nucleophiles (e.g., Grignards, organolithiums) Use lower temperatures (-78°C) to control reactivity. Consider using less nucleophilic organometallic reagents if possible. The use of protecting groups on other parts of the molecule may be necessary. Reactions under basic conditions (e.g., using NaOH, KOH, or strong alkoxides) Use milder, non-nucleophilic bases like carbonates (K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, DIPEA) where possible. If a strong base is required, use it at low temperatures and for the shortest possible time. Presence of water or alcohols in the reaction mixture Ensure all reagents and solvents are scrupulously dry, as water and alcohols can act as nucleophiles, especially under basic conditions, leading to hydrolysis of the trifluoromethyl group or other leaving groups on the ring.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl group to acidic and basic hydrolysis?
A1: The trifluoromethyl group is generally very stable to hydrolysis due to the strength of the C-F bonds.[4] It is significantly more stable than a trichloromethyl group. However, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis can occur to form a carboxylic acid. This is a slow process and usually not a major concern under standard synthetic conditions.
Q2: Can I use standard silica gel column chromatography to purify my trifluoromethylpyridine?
A2: Yes, in most cases, trifluoromethylpyridines are stable enough for purification by silica gel chromatography. However, if your compound is particularly sensitive to acid (as silica gel is slightly acidic), you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent and then packing the column. Alternatively, alumina (neutral or basic) can be used as the stationary phase.
Q3: Are there any specific analytical techniques I should use to monitor my reaction?
A3: ¹⁹F NMR is an invaluable tool for monitoring reactions involving trifluoromethylpyridines. The trifluoromethyl group gives a sharp singlet in a region of the spectrum that is typically free from other signals. The disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal can provide a very clear picture of the reaction's progress. GC-MS is also excellent for monitoring the formation of volatile products and byproducts.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrate.
Protocol 1: Halogen Exchange of 2,3-Dichloro-5-(trichloromethyl)pyridine
This protocol is adapted from patented industrial processes and emphasizes safety and control.[1]
-
Reactor Setup: A 100 mL Parr reactor (or similar high-pressure reactor) equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and an inlet/outlet valve is required. Ensure the reactor is clean, dry, and has been pressure-tested.
-
Charging the Reactor: In a fume hood, charge the reactor with 2,3-dichloro-5-(trichloromethyl)pyridine (10.0 g, 37.0 mmol) and anhydrous ferric chloride (FeCl₃) (0.30 g, 1.85 mmol, 5 mol%).
-
Addition of Anhydrous HF: Cool the sealed reactor in a dry ice/acetone bath. Carefully condense anhydrous hydrogen fluoride (HF) (8.0 g, 400 mmol) into the reactor. Extreme caution must be exercised when handling HF.
-
Reaction: Seal the reactor completely. Place it in a heating mantle behind a blast shield. Begin stirring and slowly heat the reaction mixture to 170-180°C. The pressure will rise; monitor it closely and do not exceed the reactor's pressure limit. Maintain the temperature and pressure for 24-48 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and then further cool it in an ice bath. Slowly vent the excess HF into a basic scrubber (e.g., a solution of KOH or NaOH). Once the pressure is equalized, carefully open the reactor in a well-ventilated fume hood.
-
Quenching and Extraction: Very slowly and carefully pour the reaction mixture onto crushed ice. The mixture will be highly acidic. Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Protocol 2: Cyclocondensation Synthesis of a Substituted Trifluoromethylpyridine
This protocol illustrates a general approach to constructing the pyridine ring from a trifluoromethyl-containing building block.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4,4,4-trifluoroacetoacetate (5.0 g, 27.1 mmol) in ethanol (50 mL).
-
Addition of Reagents: To the solution, add the enamine of an appropriate ketone (1.1 equivalents) and ammonium acetate (1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain it for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The residue can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the desired trifluoromethylpyridine derivative.
References
-
ResearchGate. (n.d.). Investigation of hydrolytic stability of N-trifluoromethyl secondary.... Available at: [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]
- Fung, A. P., Wilson, C. A., Fujioka, G. S., & Werner, J. A. (1987). U.S. Patent No. 4,650,875. Washington, DC: U.S. Patent and Trademark Office.
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]
- Fung, A. P., Wilson, C. A., & Fujioka, G. S. (1984). EP Patent No. 0110690A1. European Patent Office.
-
LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
- Cheminova AS. (2014). WO Patent No. 2014198278A1. World Intellectual Property Organization.
- Dow Chemical Co. (1984). EP Patent No. 0110690A1. European Patent Office.
- Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2023). CN Patent No. 116425671A. Google Patents.
-
SciSpace. (n.d.). An improved synthetic route to trifluoromethyl-6-substituted-2(1h)-pyridones. Available at: [Link]
Sources
- 1. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Nicotinic Acids
Welcome to the technical support center for the synthesis of trifluoromethyl-substituted nicotinic acids. As a Senior Application Scientist, I understand that incorporating the trifluoromethyl (CF₃) group into the nicotinic acid scaffold—a privileged core in pharmaceuticals and agrochemicals—presents a unique set of challenges.[1][2] The strong electron-withdrawing nature of the CF₃ group and the distinct electronic properties of the pyridine ring demand carefully considered synthetic strategies.[3]
This guide is designed to provide practical, field-proven insights into common issues encountered during these syntheses. It moves beyond simple protocols to explain the why behind experimental choices, helping you troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab. Each entry details the potential causes and provides actionable solutions based on established chemical principles.
Question 1: My trifluoromethylation reaction is producing a mixture of regioisomers. How can I improve selectivity?
Answer:
Poor regioselectivity is the most common challenge in the direct trifluoromethylation of the pyridine ring. The outcome is highly dependent on the reaction mechanism (radical, nucleophilic, or electrophilic) and the electronic nature of your specific nicotinic acid derivative.
Root Causes & Solutions:
-
Radical C-H Trifluoromethylation Lacks Innate Selectivity: Trifluoromethyl radicals are highly reactive and can attack multiple positions on the pyridine ring, especially on unactivated substrates.[4][5] This often leads to a mixture of isomers that are difficult to separate.
-
Troubleshooting Protocol:
-
Strategy 1: Employ a Directing Group: If your substrate allows, install a directing group to guide the CF₃ radical to a specific position.
-
Strategy 2: Use Host-Guest Chemistry: Adding cyclodextrins to the reaction can encapsulate the substrate, sterically shielding certain positions and promoting regioselective trifluoromethylation at the exposed site.[5]
-
Strategy 3: Tune Reaction Solvents: Preliminary studies have shown that solvent choice can dramatically influence regioselectivity. For instance, in the trifluoromethylation of 4-acetylpyridine, standard aqueous conditions favor the C-2 position, while using dimethylsulfoxide (DMSO) can reverse the selectivity to favor the C-3 position.[6]
-
-
-
Incorrect Strategy for the Target Isomer: The inherent electronics of the pyridine ring make certain positions more accessible to specific types of attack. For direct functionalization, the C-2, C-4, and C-6 positions are electron-deficient and more susceptible to nucleophilic attack, while the C-3 and C-5 positions are more electron-rich.
-
Solution: Method Selection Based on Target Position:
-
For C-3 Trifluoromethylation: This position is notoriously difficult to functionalize directly. A recently developed method circumvents this by first activating the pyridine ring via hydrosilylation, which then enables a selective electrophilic trifluoromethylation at the C-3 position using an agent like Togni's Reagent I.[4][7][8]
-
For C-2, C-4, or C-6 Trifluoromethylation: Consider a nucleophilic trifluoromethylation approach starting from a halo-substituted nicotinic acid (e.g., 2-chloronicotinic acid). Copper-catalyzed methods are particularly effective here.[9]
-
-
-
Building Block Approach for Ultimate Control: The most reliable way to ensure absolute regioselectivity is to construct the pyridine ring with the trifluoromethyl group already incorporated.
-
Workflow: This involves cyclocondensation reactions using simple fluorinated precursors. For example, 2-(trifluoromethyl)nicotinic acid derivatives can be efficiently synthesized by building the pyridine ring from scratch.[10][11][[“]] Similarly, 4-(trifluoromethyl)nicotinic acid can be prepared from 4-ethoxy-1,1,1-trifluoro-3-en-2-one.[13]
-
Decision Workflow for Regioselective Synthesis
Caption: Decision tree for selecting a synthetic strategy based on the desired CF₃ position.
Question 2: My copper-catalyzed cross-coupling reaction requires harsh conditions (high temperature, long reaction times) and gives a low yield. How can I improve this?
Answer:
This is a classic problem, often stemming from traditional Ullmann-type conditions which are known to require high temperatures and stoichiometric copper.[14][15] Modern advancements in catalysis offer much milder and more efficient alternatives.
Root Causes & Solutions:
-
Substrate Reactivity: The reactivity of the aryl halide is critical. The order is I > Br >> Cl. Chloro-substituted nicotinic acids are often unreactive under many conditions, while iodo-substituted analogs couple smoothly.[9]
-
Solution: If possible, start with the iodo- or bromo-substituted nicotinic acid. While more expensive, the improved yield and milder conditions often justify the cost.
-
-
Outdated Catalytic System: Using copper powder or unligated copper salts often necessitates harsh conditions.
-
Solution 1: Modern Copper Catalysis: Employ a well-defined catalytic system. Using catalytic copper(I) iodide with a ligand like 1,10-phenanthroline can dramatically improve reaction efficiency and allow for lower temperatures (e.g., 60 °C).[16]
-
Solution 2: Photoredox/Copper Dual Catalysis: For a truly mild approach, consider photoredox catalysis. Visible light can be used to generate the trifluoromethyl radical, which then engages in a copper-catalyzed cycle. This approach is often performed at room temperature and shows remarkable functional group tolerance.[17][18][19][20]
-
-
Inefficient Trifluoromethylating Agent: The choice and delivery of the CF₃ group is key.
-
Solution: Use an Effective CF₃ Source:
-
For copper catalysis, in situ generation of "CuCF₃" is highly effective. This can be achieved using Ruppert-Prakash reagent (TMSCF₃) with a fluoride source or from fluoroform (CF₃H).[9][21][22] The fluoroform-derived reagent is particularly cost-effective and reactive.[9]
-
Stable, pre-formed complexes like [(Ph₃P)₃CuCF₃] are also commercially available and offer excellent reactivity and stability.[23]
-
-
Comparative Table of Trifluoromethylating Agents
| Reagent Class | Example(s) | Common Use Case | Pros | Cons |
| Nucleophilic | TMSCF₃ (Ruppert-Prakash)[21], CF₃H (Fluoroform)[21] | Copper-catalyzed cross-coupling | Versatile, potent | TMSCF₃ is moisture sensitive; CF₃H is a gas requiring strong base |
| Electrophilic | Togni's Reagents[24], Umemoto's Reagents[21] | C-H functionalization, reaction with nucleophiles | Shelf-stable, commercially available | Can be expensive, may require activation |
| Radical | CF₃SO₂Na (Langlois' Reagent)[21], CF₃I[21] | Photoredox catalysis, radical additions | Generate CF₃ radical under mild conditions | CF₃I is a gas; reactions can be non-selective |
| Organometallic | (Ph₃P)₃CuCF₃[23], In situ generated "CuCF₃"[16] | Direct cross-coupling with aryl halides | High reactivity, air-stable options available | May require inert atmosphere for in situ generation |
Question 3: I am using an aminonicotinic acid as a precursor, but my Sandmeyer reaction is inefficient. What are the critical parameters?
Answer:
The Sandmeyer trifluoromethylation is a powerful method for converting an amino group into a CF₃ group, but it is sensitive to several parameters.[25][26][27]
Root Causes & Solutions:
-
Diazonium Salt Instability: The diazonium salt intermediate can be unstable, especially on electron-rich or certain heterocyclic systems. Decomposition before it can react with the trifluoromethyl source is a common cause of low yield.
-
Solution 1: Use a Two-Step Procedure: For substrates known to form unstable diazonium salts, a two-step approach is recommended. First, form and isolate the diazonium salt (often as a tetrafluoroborate salt) at low temperature (0-5 °C). Then, in a separate step, react the isolated salt with your trifluoromethylating agent and copper catalyst.[25][28]
-
Solution 2: Optimize Diazotization: Ensure your diazotization conditions are optimal. Use fresh sodium nitrite or an organic nitrite source like tert-butyl nitrite, and maintain strict temperature control.
-
-
Inefficient Trifluoromethylation Step: The copper-mediated transfer of the CF₃ group to the diazonium salt is the key step.
-
Solution: The combination of TMSCF₃ as the CF₃ source and a copper(I) catalyst is highly effective. The active species is believed to be a copper-bis(trifluoromethyl) complex.[25] Ensure your reagents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[25]
-
General Protocol for One-Pot Sandmeyer Trifluoromethylation
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the aminonicotinic acid in a suitable dry solvent (e.g., acetonitrile).
-
Diazotization: Add tert-butyl nitrite and allow it to react at the recommended temperature to form the diazonium salt in situ.
-
Trifluoromethylation: To this mixture, add the copper(I) catalyst (e.g., CuBr) followed by the trifluoromethyl source (e.g., TMSCF₃).
-
Reaction: Allow the reaction to proceed, often at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Perform an appropriate aqueous workup to quench the reaction and purify the product, typically by column chromatography.
Note: This is a generalized procedure. Always consult the specific literature precedent for your substrate class.[25][28]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to access trifluoromethyl-substituted nicotinic acids? There are three primary strategies:
-
Direct C-H Trifluoromethylation: This involves directly replacing a hydrogen atom on the nicotinic acid ring with a CF₃ group. While atom-economical, it often suffers from poor regioselectivity.[4][6]
-
Functional Group Interconversion: This involves starting with a functionalized nicotinic acid (e.g., halo- or amino-substituted) and converting that functional group into a CF₃ group. Key examples include copper-catalyzed coupling of halonicotinic acids and the Sandmeyer reaction of aminonicotinic acids.[16][25][29] This offers excellent positional control.
-
De Novo Ring Synthesis: This involves constructing the trifluoromethylated pyridine ring from acyclic, fluorinated precursors. This method provides unambiguous regiocontrol and is often used in industrial settings.[13]
Q2: Why is the CF₃ group so important in drug development? The trifluoromethyl group imparts several beneficial properties to a molecule.[2][3] Its high electronegativity and steric bulk can:
-
Increase Metabolic Stability: It can block sites of metabolic oxidation, increasing the drug's half-life.[3]
-
Enhance Lipophilicity: This can improve a molecule's ability to cross cell membranes and increase bioavailability.[3][26]
-
Modify Acidity/Basicity: It can alter the pKa of nearby functional groups, which can affect binding to biological targets.
-
Improve Binding Affinity: The CF₃ group can engage in favorable interactions with protein targets.
Q3: My final product is volatile and I'm losing it during workup. What purification strategies do you recommend? Volatility is a known issue with some trifluoromethylated heterocycles.[16]
-
Avoid High Vacuum/Heat: Minimize the use of high vacuum rotary evaporation, especially with heating. If you must concentrate the solution, use lower temperatures and moderate vacuum.
-
Acid-Base Extraction: Since your target is a nicotinic acid, you can use its acidic properties for purification. After the reaction, extract the crude material into a dilute aqueous base (e.g., NaHCO₃ or NaOH). Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove neutral, non-polar byproducts. Then, carefully re-acidify the aqueous layer with HCl to precipitate your product, which can be collected by filtration or extracted back into an organic solvent.
-
Careful Chromatography: When running a column, use fractions with slightly higher polarity than required to ensure full elution and collect larger fractions to avoid missing your product between cuts.
References
- 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed. (2022).
- Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022).
- Regioselective Direct C–H Trifluoromethylation of Pyridine | Request PDF.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010).
- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- Trifluoromethyl
- Sandmeyer Trifluoromethyl
- (Ph3P)3CuCF3: Preparation and Application of an Air-Stable Trifluoromethylating Agent. (2022).
- Sandmeyer reaction - Wikipedia. Wikipedia.
- The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014).
- Sandmeyer trifluoromethylation. (2014). Institut Polytechnique de Paris.
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008). Organic Letters.
- Efficient synthesis of 2-(trifluoromethyl)
- Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. (2020).
- Progress in copper-catalyzed trifluoromethylation. (2018).
- (PDF) Principles and Applications of Photoredox Catalysis:Trifluoromethylation and Beyond. (2017).
- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
- Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. (2019). Macmillan Group - Princeton University.
- Efficient synthesis of 2-(trifluoromethyl)
- Synthesis of 6-(Trifluoromethyl)nicotinic acid. (2022). ChemicalBook.
- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Arom
- ChemInform Abstract: Trifluoromethylation by Visible‐Light‐Driven Photoredox Catalysis | Request PDF.
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011).
- Ullmann reaction - Wikipedia. Wikipedia.
- Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv.
- Ullmann condens
- Innate C-H trifluoromethylation of heterocycles.
- Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic fe
- Exploring 6-(Trifluoromethyl)
Sources
- 1. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylation of aryl and heteroaryl halides with fluoroform-derived CuCF3: scope, limitations, and mechanistic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. consensus.app [consensus.app]
- 13. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 26. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 27. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchportal.ip-paris.fr [researchportal.ip-paris.fr]
- 29. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid
Welcome to the technical support center for 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to assist in achieving the highest possible purity for this critical compound.
Introduction
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. Its purity is paramount to ensure the desired reaction outcomes, biological activity, and safety of the final products. This guide offers practical, experience-driven advice to overcome common purification challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial crude product of this compound shows low purity by HPLC/NMR analysis. What are the likely impurities and how can I remove them?
Answer:
Low purity after initial synthesis is a common issue. The impurities largely depend on the synthetic route employed. A frequent pathway involves the hydrolysis of a corresponding ester or nitrile, or the oxidation of a precursor. Potential impurities include:
-
Unreacted Starting Materials: Such as the ester or nitrile precursor.
-
Over-chlorinated or Under-chlorinated Analogues: These can arise during the synthesis of the pyridine ring.[1]
-
Residual Solvents: From the reaction or work-up (e.g., dichloromethane, methanol).[2]
-
By-products from Side Reactions: Depending on the specific reagents used.
Troubleshooting Workflow:
Sources
Technical Support Center: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The following content is structured in a question-and-answer format to directly address potential issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the primary catalytic strategies for synthesizing 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)?
The synthesis of DCTF, a crucial intermediate for various agrochemicals and pharmaceuticals, is typically achieved through two main catalytic routes: the chlorination of a trifluoromethyl-substituted pyridine or the fluorination of a trichloromethyl-substituted pyridine.[1]
-
Direct Chlorination of 2-chloro-5-(trifluoromethyl)pyridine: This is a common industrial approach where the C-3 position of the pyridine ring is selectively chlorinated. The reaction requires a catalyst to facilitate the electrophilic substitution on the electron-deficient pyridine ring.
-
Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP): This route involves a halogen exchange (Halex) reaction, replacing the chlorine atoms of the trichloromethyl group with fluorine. This transformation requires a fluoride source and often a catalyst to promote the exchange.[1][2]
The choice between these routes depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product.
Q2: Which catalysts are recommended for the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine?
For the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine, Lewis acid catalysts are predominantly used to activate the chlorine molecule and enhance its electrophilicity.
-
Iron(III) Chloride (FeCl₃): A common and cost-effective Lewis acid catalyst for this reaction. It effectively polarizes the Cl-Cl bond, facilitating the attack on the pyridine ring.[3]
-
Antimony Trichloride (SbCl₃): This catalyst has been shown to accelerate the ring chlorination process, potentially shortening reaction times compared to other catalysts like tungsten hexachloride.[4]
-
Supported Catalysts: Recent advancements include the use of supported metal chlorides, zeolite molecular sieves, and supported heteropolyacids. These heterogeneous catalysts can offer advantages in terms of catalyst separation, recovery, and milder reaction conditions (100-150 °C).[5]
The selection is a trade-off between cost, activity, and process complexity (e.g., homogeneous vs. heterogeneous catalysis).
Q3: What is the mechanism behind Lewis acid catalysis in the ring chlorination step?
Lewis acids like FeCl₃ function by accepting an electron pair from a chlorine atom in Cl₂. This interaction polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺δ---[FeCl₄]⁻δ). The electron-deficient pyridine ring can then attack the electrophilic chlorine, leading to the formation of a sigma complex intermediate. Subsequent deprotonation re-aromatizes the ring to yield the chlorinated product and regenerates the catalyst.
Caption: Lewis acid activation of chlorine for electrophilic aromatic substitution.
Q4: For the fluorination route, what catalysts are effective in converting the -CCl₃ group to -CF₃?
The fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) is typically performed using anhydrous hydrogen fluoride (HF). While this reaction can proceed thermally, catalysts are often employed to improve reaction rates and selectivity.
-
Iron(III) Chloride (FeCl₃): Can be used in this step as well, often in an autoclave at elevated temperatures (e.g., 175 °C).[2]
-
Mercuric Oxide (HgO): Has been reported as an effective catalyst for this transformation, leading to high conversion and selectivity even at lower temperatures (around 35 °C).[3] However, due to the toxicity of mercury compounds, its use is often avoided in modern, greener processes.
The primary role of the catalyst is to facilitate the halogen exchange between the organic substrate and the fluoride source.
Troubleshooting Guide
Q5: My reaction yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a frequent issue in pyridine synthesis and can be attributed to several factors.[6] A systematic approach is crucial for diagnosis.
Caption: Decision tree for troubleshooting low reaction yield.
In-depth analysis:
-
Suboptimal Conditions: The chlorination reaction is sensitive to temperature and pressure. For instance, using supported metal chlorides, the optimal range is cited as 100-150 °C and 0.5-5.0 MPa.[5] Deviating from the optimal window can either slow the reaction or promote side reactions.
-
Catalyst Deactivation: Nitrogen-containing compounds (both reactant and product) can act as poisons by strongly adsorbing to catalyst active sites, blocking them from further reaction.[7] Impurities like sulfur in reactants can also irreversibly poison many metal-based catalysts.
-
Side Reactions: In the chlorination of 2-chloro-5-(trifluoromethyl)pyridine, over-chlorination to produce tetrachloro-pyridines is a potential side reaction.[1] This can often be mitigated by carefully controlling the stoichiometry of chlorine gas and running the reaction to a specific conversion, followed by separation of the desired product.
Q6: I am observing catalyst deactivation over time or in batch-to-batch recycling. What mechanisms are at play?
Catalyst deactivation is inevitable but understanding the mechanism can extend its lifetime.[8]
-
Poisoning: This is a primary concern in pyridine synthesis. The lone pair of electrons on the nitrogen atom of the pyridine ring can bind strongly to the Lewis acidic sites of the catalyst, effectively inhibiting its activity. This is a form of product inhibition.[7]
-
Fouling/Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block active sites and pores.[7]
-
Sintering: At high reaction temperatures (e.g., >300 °C), the small, highly active catalyst crystallites can agglomerate into larger, less active particles. This loss of active surface area is generally irreversible.[7]
-
Leaching: In the case of supported catalysts, the active metal component can dissolve into the reaction medium, leading to a permanent loss of activity.
To mitigate these, consider lower reaction temperatures, ensuring high purity of reactants, and exploring catalyst regeneration protocols (e.g., calcination to burn off coke, acid washes to remove poisons).
Q7: How can I control the selectivity of the chlorination reaction to minimize byproducts?
Controlling selectivity is key to achieving high purity and yield.
-
Stoichiometry Control: Carefully meter the amount of chlorine gas added. Using a slight sub-stoichiometric amount of chlorine relative to the pyridine substrate can prevent over-chlorination, though this will result in incomplete conversion. The unreacted starting material can then be recycled.
-
Temperature Management: Lowering the reaction temperature generally increases selectivity by disfavoring the higher activation energy pathways that lead to byproducts. However, this will also decrease the reaction rate. An optimal temperature must be found that balances rate and selectivity.
-
Catalyst Choice: Heterogeneous catalysts, such as metal chlorides supported on alumina or zeolites, can offer higher selectivity due to shape-selective effects imposed by the porous support structure.[5]
Experimental Protocols & Data
Catalytic System Comparison
The following table summarizes various catalytic systems reported for the synthesis of DCTF and its immediate precursors.
| Starting Material | Catalyst | Reagents | Temperature (°C) | Yield/Selectivity | Reference |
| 2-chloro-5-(trifluoromethyl)pyridine | Ferric Chloride (FeCl₃) | Chlorine gas (Cl₂) | 150-170 | ~40% Yield (product isolated from reaction mass) | [3] |
| 2-chloro-5-(trifluoromethyl)pyridine | Supported Metal Chlorides | Chlorine gas (Cl₂) | 100-150 | High selectivity reported | [5] |
| 2,3-dichloro-5-(trichloromethyl)pyridine | None (Catalyst unspecified) | Anhydrous HF | 170 | 65% Yield (crude product) | [3] |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Mercuric Oxide (HgO) | Anhydrous HF | < 35 | 98% Selectivity, 100% Conversion | [3] |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Iron(III) Chloride (FeCl₃) | Anhydrous HF | 175 | Not specified | [2] |
| 2-chloro-5-(trichloromethyl)pyridine | Antimony Trichloride (SbCl₃) | Chlorine gas (Cl₂) | 125-130 | Accelerates reaction vs. prior art | [4] |
Protocol: Catalytic Chlorination of 2-chloro-5-(trifluoromethyl)pyridine
This protocol is a representative example based on literature procedures employing a Lewis acid catalyst.[3][5]
WARNING: This procedure involves hazardous materials, including chlorine gas and high temperatures/pressures. It must be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
-
Reactor Setup:
-
Charge a pressure-rated glass or Hastelloy autoclave with 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Add the Lewis acid catalyst, for example, anhydrous Iron(III) Chloride (FeCl₃, 0.05 eq).
-
Seal the reactor and ensure all fittings are secure.
-
-
Inerting:
-
Purge the reactor vessel with an inert gas (e.g., dry nitrogen or argon) three times to remove atmospheric oxygen and moisture.
-
-
Reaction Execution:
-
Begin stirring the mixture.
-
Heat the reactor to the target temperature (e.g., 150-170 °C).[3]
-
Once the temperature is stable, begin the subsurface introduction of chlorine gas (Cl₂). The rate of addition should be carefully controlled.
-
Maintain the reaction at the target temperature and pressure for the specified duration (e.g., 18 hours).[3]
-
-
Reaction Monitoring:
-
Periodically and carefully take samples (if the reactor setup allows) to monitor the progress of the reaction by Gas Chromatography (GC) to check for the consumption of starting material and the formation of the desired product and any byproducts.
-
-
Work-up and Purification:
-
After the reaction is complete (as determined by GC), cool the reactor to room temperature.
-
Carefully vent any excess chlorine gas through a scrubber containing a sodium hydroxide or sodium thiosulfate solution.
-
Purge the reactor with nitrogen.
-
Transfer the reaction mixture into hot water. The product will separate as an oily layer.[3]
-
Separate the organic layer.
-
Wash the organic layer with a dilute base (e.g., 5% sodium bicarbonate solution) to neutralize any remaining acid, followed by a water wash.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
The crude product can be purified by fractional vacuum distillation to obtain high-purity 2,3-Dichloro-5-(trifluoromethyl)pyridine.
-
References
- Troubleshooting low yield in multi-component pyridine synthesis - Benchchem.
- Technical Support Center: Catalyst Deactivation in 4-Methoxy-2,3,5-trimethylpyridine Synthesis - Benchchem.
- Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine - ALFA CHEMICAL.
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
- WO/2019/109936 METHOD FOR PREPARING 2,3-DICHLORO-5-TRIFLUOROMETHYLPYRIDINE WITH HIGH SELECTIVITY - WIPO P
- 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7.
- CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google P
- Recent Progresses in the Catalytic Stereoselective Dearomatiz
- Heterogeneous Catalyst Deactivation and Regener
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scale-up Considerations for 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the multi-step synthesis of this important chemical intermediate. Here, we will delve into the critical aspects of the process, from starting materials to final product purification, with a focus on ensuring scientific integrity and providing practical, field-proven insights.
Frequently Asked Questions (FAQs)
Here are some common questions encountered during the synthesis of this compound:
Q1: What are the common starting materials for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), the precursor to the final isonicotinic acid?
A1: Common starting materials for DCTF synthesis include 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP), 3-methylpyridine, or 2-chloro-5-trifluoromethylpyridine. The choice of starting material often depends on cost, availability, and the specific synthetic route being employed.
Q2: What are the key safety precautions when working with hydrogen fluoride (HF) or its pyridine complex?
A2: Hydrogen fluoride is an extremely corrosive and toxic substance that can cause severe burns.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a full-face shield, acid-resistant gloves, and a lab coat.[2][3][4][5] It is crucial to have a calcium gluconate gel readily available as a first aid measure for skin contact.[3]
Q3: How can I monitor the progress of the reactions?
A3: Gas chromatography (GC) and Thin-Layer Chromatography (TLC) are effective methods for monitoring the progress of the chlorination, fluorination, and hydrolysis steps. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector can be used to quantify the product and impurities.[6]
Q4: What are the typical purification methods for the final product?
A4: The final product, this compound, is a solid and can be purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the impurity profile. For the intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, purification is often achieved by vacuum distillation.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting material | Incomplete reaction due to insufficient temperature, pressure, or reaction time. | 1. Gradually increase the reaction temperature within the recommended range for the specific synthetic route. 2. Ensure the reaction is maintained at the appropriate pressure, especially for gas-phase reactions. 3. Extend the reaction time and monitor the progress by GC or TLC until the starting material is consumed. |
| Formation of dark, tar-like byproducts | Decomposition of starting materials or product at excessively high temperatures. | 1. Carefully control the reaction temperature and avoid localized overheating. 2. Consider using a milder catalyst or a lower reaction temperature with a longer reaction time. |
| Formation of under- or over-chlorinated pyridines | Incorrect stoichiometry of the chlorinating agent or non-optimal reaction conditions. | 1. Precisely control the molar ratio of the chlorinating agent to the substrate. 2. Optimize the reaction temperature and time to favor the desired chlorination pattern.[1] |
Problem 2: Difficulties in the Hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine to the Isonicotinic Acid
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete hydrolysis | Insufficiently harsh reaction conditions to cleave the C-Cl bond. | 1. Increase the concentration of the acid or base used for hydrolysis. 2. Elevate the reaction temperature and pressure using a sealed reactor or autoclave. 3. Consider the use of a co-solvent to improve the solubility of the starting material. |
| Formation of byproducts from nucleophilic substitution at other positions | The 2- and 6-positions on the pyridine ring are susceptible to nucleophilic attack. | 1. Carefully control the reaction temperature to minimize side reactions. 2. Optimize the choice of nucleophile and reaction conditions to favor hydrolysis at the desired position. |
| Product decomposition | The trifluoromethyl group can be sensitive to harsh basic or acidic conditions at high temperatures. | 1. Use the mildest effective reaction conditions. 2. Minimize the reaction time once the starting material has been consumed. |
Problem 3: Product Purity Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of residual starting material or intermediates | Incomplete reaction or inefficient purification. | 1. Ensure the reaction has gone to completion by TLC or GC analysis. 2. Optimize the purification method (recrystallization solvent system or distillation conditions). |
| Persistent colored impurities | Formation of polymeric or highly conjugated byproducts. | 1. Treat the crude product with activated carbon during recrystallization. 2. Consider a column chromatography purification step if other methods fail. |
| Inconsistent melting point of the final product | Presence of isomeric impurities or residual solvent. | 1. Perform multiple recrystallizations to remove isomeric impurities. 2. Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) from 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP)
This procedure is based on a common industrial synthesis route.
-
Reaction Setup: In a suitable autoclave, charge 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or SbCl₃).[4]
-
Fluorination: Seal the autoclave and carefully introduce anhydrous hydrogen fluoride (HF). The reaction is typically carried out at elevated temperatures (100-200 °C) and pressures.[3]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (with extreme caution) and analyzing them by GC.
-
Work-up: Once the reaction is complete, cool the autoclave and carefully vent the excess HF into a scrubber. The crude product is then typically washed with a dilute base to neutralize any remaining acid.
-
Purification: The crude DCTF is purified by vacuum distillation.[2]
Hydrolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine to this compound
Disclaimer: The following is a generalized procedure based on established chemical principles for the hydrolysis of chloropyridines. Researchers should conduct small-scale trials to optimize conditions.
-
Reaction Setup: In a high-pressure reactor, combine 2,3-dichloro-5-(trifluoromethyl)pyridine with a concentrated aqueous acid (e.g., HCl or H₂SO₄) or a strong aqueous base (e.g., NaOH).
-
Hydrolysis: Heat the mixture to a high temperature (typically 150-250 °C) for several hours. The pressure will increase significantly, so a properly rated reactor is essential.
-
Reaction Monitoring: Monitor the reaction by taking samples and analyzing for the disappearance of the starting material by TLC or GC.
-
Work-up:
-
Acidic Hydrolysis: After cooling, carefully neutralize the reaction mixture with a base (e.g., NaOH) to precipitate the sodium salt of the isonicotinic acid. The free acid can then be obtained by acidification.
-
Basic Hydrolysis: After cooling, carefully acidify the reaction mixture with an acid (e.g., HCl) to precipitate the isonicotinic acid.
-
-
Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Experimental Workflow for Synthesis and Purification
Caption: Overall workflow for the synthesis and purification process.
References
- Google Patents. (n.d.). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (n.d.). Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Google Patents. (n.d.). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Ishihara, S., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 154-165. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues.
- Google Patents. (n.d.). Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
-
Reyes-Garcés, N., et al. (2018). UPLC-Q-TOF-MS analysis of non-volatile migrants from new active packaging materials. Food Chemistry, 240, 94-101. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization. Retrieved from [Link]
-
De Gruyter. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
Oakwood Chemical. (2018). Pyridinium poly(hydrogen fluoride) Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Retrieved from [Link]
-
Analytical Chemistry. (2015). Analytical Method of 2-[3-(Trifluoromethyl)phenoxy] nicotinic Acid TC by UPLC. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. CN106316932A - Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid and Other Key Agrochemical Intermediates
In the intricate world of agrochemical synthesis, the efficacy, cost-effectiveness, and environmental impact of the final active ingredient are profoundly influenced by the choice of its foundational chemical building blocks, known as intermediates. This guide provides an in-depth technical comparison of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid and its immediate precursor, 2,3-Dichloro-5-(trifluoromethyl)pyridine, with other pivotal intermediates in the agrochemical industry. Our analysis will delve into the synthetic pathways, inherent chemical properties, and the performance of these intermediates in the production of globally significant pesticides. This document is intended for researchers, scientists, and professionals in drug and agrochemical development, offering a nuanced understanding of the strategic decisions underpinning modern crop protection chemistry.
Introduction to Pyridine-Based Agrochemical Intermediates
The pyridine ring is a vital scaffold in a multitude of agrochemicals, imparting unique properties to the final product.[1][2] The strategic placement of various functional groups on this heterocyclic core allows for the fine-tuning of biological activity, selectivity, and environmental persistence. Among the vast array of pyridine derivatives, those containing a trifluoromethyl (-CF3) group have gained prominence due to the significant enhancement of lipophilicity and metabolic stability they confer upon the parent molecule.[3]
2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) , with the CAS number 69045-84-7, is a cornerstone intermediate in the synthesis of a range of modern pesticides.[3][4] Its molecular structure, featuring two chlorine atoms and a trifluoromethyl group, provides multiple reactive sites for derivatization, making it a versatile precursor for a variety of active ingredients.[4] The corresponding isonicotinic acid, This compound , is a direct derivative of DCTF and a key player in its own right for the synthesis of specific agrochemicals.
The Synthetic Landscape of 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)
The industrial production of DCTF is a multi-step process that demands precise control over reaction conditions.[4] A common synthetic route starts from 3-picoline, which undergoes chlorination and fluorination to introduce the desired functional groups.[3]
This pathway highlights the transformation of a simple starting material through a series of halogenation reactions to yield the highly functionalized intermediate. The conversion of the trichloromethyl group to a trifluoromethyl group is a critical step, often achieved using hydrogen fluoride (HF) or other fluorinating agents.[3][5]
From DCTF, a range of valuable agrochemicals can be synthesized. These include:
-
Herbicides: Haloxyfop, Fluopyram[6]
The conversion of DCTF to this compound provides another avenue for creating novel active ingredients, demonstrating the versatility of this chemical family.
Comparative Analysis with Other Key Agrochemical Intermediates
To provide a comprehensive perspective, we will now compare the synthetic utility of DCTF and its derivatives with intermediates used in the production of other major classes of agrochemicals: phenylpyrazoles (Fipronil), organophosphates (Chlorpyrifos), and phosphonates (Glyphosate).
Phenylpyrazole Intermediates: The Case of Fipronil
Fipronil is a broad-spectrum insecticide that functions by disrupting the central nervous system of insects. Its synthesis relies on a different set of intermediates, primarily derivatives of phenylpyrazole.
The synthesis of Fipronil involves the construction of the pyrazole ring followed by the introduction of the characteristic trifluoromethylsulfinyl group.[][9][10] While both DCTF and the Fipronil intermediates incorporate a trifluoromethyl group, the core heterocyclic structures are fundamentally different, leading to distinct modes of action in the final products.
Organophosphate Intermediates: The Synthesis of Chlorpyrifos
Chlorpyrifos is a widely used organophosphate insecticide. Its synthesis is centered around the intermediate 3,5,6-trichloro-2-pyridinol (TCP).[11][12]
The synthesis of Chlorpyrifos from TCP is a relatively straightforward condensation reaction.[12] However, the synthesis of TCP itself is a multi-step process.[11] Unlike the fluorine-containing pyridine intermediates, the biological activity of Chlorpyrifos is primarily dictated by the organophosphate group.
Phosphonate Intermediates: The Production of Glyphosate
Glyphosate, the active ingredient in many broad-spectrum herbicides, is a phosphonate derivative of the amino acid glycine. Its synthesis can proceed through several routes, with a common one involving N-(phosphonomethyl)iminodiacetic acid (PMIDA) as a key intermediate.[13][14]
The synthesis of Glyphosate highlights a completely different area of chemical synthesis compared to the pyridine-based intermediates. The chemistry is centered around phosphorus-containing compounds and amino acid derivatives.[13][15]
Comparative Performance and Experimental Data Summary
A direct, quantitative comparison of the performance of these intermediates is challenging due to the proprietary nature of many industrial processes and the diverse chemistries involved. However, a qualitative comparison based on available information can be made.
| Intermediate | Final Product Class | Key Structural Features | Synthetic Complexity | Versatility |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Herbicides, Fungicides, Insecticides | Chlorinated, Trifluoromethylated Pyridine | High | High (multiple reactive sites) |
| 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole | Insecticides (Phenylpyrazoles) | Phenylpyrazole with Trifluoromethyl group | High | Moderate (primarily for Fipronil and analogues) |
| 3,5,6-trichloro-2-pyridinol (TCP) | Insecticides (Organophosphates) | Chlorinated Pyridinol | Moderate | Low (primarily for Chlorpyrifos) |
| N-(phosphonomethyl)iminodiacetic acid (PMIDA) | Herbicides (Phosphonates) | Amino acid and Phosphonate derivative | Moderate | Low (primarily for Glyphosate) |
Experimental Protocol: Illustrative Synthesis of a DCTF-derived Agrochemical (Fluazinam)
The following is a generalized protocol for the synthesis of the fungicide Fluazinam from DCTF, based on public domain information.[7]
-
Amination of DCTF: 2,3-dichloro-5-(trifluoromethyl)pyridine is reacted with ammonia in an autoclave under elevated temperature and pressure. This step selectively replaces one of the chlorine atoms with an amino group.
-
Condensation with a Dinitrobenzene Derivative: The resulting amino-pyridine derivative is then condensed with a 2,4-dichloro-3,5-dinitro-5-(trifluoromethyl)benzene derivative in a suitable solvent.
-
Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent. The crude product is then purified, typically by recrystallization, to yield Fluazinam.
Conclusion
2,3-Dichloro-5-(trifluoromethyl)pyridine and its isonicotinic acid derivative stand out as highly versatile and valuable intermediates in the agrochemical industry. The presence of multiple reactive sites and the beneficial properties imparted by the trifluoromethyl group allow for the synthesis of a diverse range of high-performance herbicides, fungicides, and insecticides.
In comparison, intermediates for other major agrochemicals like Fipronil, Chlorpyrifos, and Glyphosate, while crucial for their respective product classes, tend to be more specialized in their applications. The synthetic pathways to these intermediates also vary significantly, reflecting the broad and innovative landscape of modern agrochemical research and development.
The continued exploration of intermediates like DCTF is crucial for the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles. As the demand for sustainable agricultural solutions grows, the strategic design and synthesis of such foundational molecules will remain at the forefront of crop protection science.
References
-
BOC Sciences. Fipronil and Impurities.
-
Hangzhou MolCore BioPharmatech Co.,Ltd. Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications.
-
Patsnap. Synthesis method of fipronil intermediate.
-
Jubilant Ingrevia. 2,3-dichloro-5- trifluoromethyl pyridine.
-
Wikipedia. Glyphosate.
-
ChemicalBook. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7.
-
Wikipedia. Chlorpyrifos.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
-
Google Patents. CN102690232A - Synthesizing method for fipronil intermediates.
-
Google Patents. US8507693B2 - Process for synthesis of fipronil.
-
ResearchGate. Glyphosate: Methods of Synthesis | Request PDF.
-
Scribd. Manufacturing Process of Chlorpyrifos TC | PDF | Chlorine | Mole (Unit).
-
Google Patents. WO2011107998A1 - Process for synthesis of fipronil.
-
Google Patents. CN102443024A - Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material.
-
The Royal Society of Chemistry. Supplementary 1. Overview of the three process alternatives of glyphosate production.
-
Agency for Toxic Substances and Disease Registry. 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL 4.1 PRODUCTION No information is available in the Toxics Release Inventory (TRI).
-
Google Patents. US4568432A - Process for preparing glyphosate and glyphosate derivatives.
-
Google Patents. US5578190A - Process for the preparation of glyphosate and glyphosate derivatives.
-
Google Patents. CN102532195A - Method for synthesis of chlorpyrifos.
-
Semantic Scholar. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
-
Fluoromart. 505084-58-2 | 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97%.
-
TCI Chemicals. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7.
-
SpringerLink. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
-
ResearchGate. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
-
National Center for Biotechnology Information. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
-
ResearchGate. Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries.
-
ResearchGate. Herbicides, Pyridine Carboxylate | Request PDF.
-
Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Google Patents. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Google Patents. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Rays Biotech. Agrochemicals Technical Intermediate.
-
ResearchGate. (PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.
-
Google Patents. CA2645263A1 - Agrochemical formulations.
-
Reachem. Innovations in Agrochemical and Pharma Intermediates.
-
Google Patents. EP2822387A1 - Agrochemical compositions.
-
ResearchGate. Chemical characteristics and compatibility of mixtures at different agricultural application rates.
-
MDPI. Toxicological Comparison of Pesticide Active Substances Approved for Conventional vs. Organic Agriculture in Europe.
-
ResearchGate. Recent developments of safer formulations of agrochemicals.
-
Spherical Insights. Agrochemical Intermediates Market 2033 : Market Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 6. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]
- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. Synthesis method of fipronil intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 10. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 11. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Glyphosate - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. US4568432A - Process for preparing glyphosate and glyphosate derivatives - Google Patents [patents.google.com]
The Ascendancy of the Trifluoromethyl Group in Isonicotinic Acid Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, stands out for its profound ability to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][2] When appended to the isonicotinic acid scaffold, a privileged structure in drug discovery, the resulting derivatives exhibit a remarkable spectrum of biological activities. This guide provides an in-depth, comparative analysis of trifluoromethyl-substituted isonicotinic acid derivatives, offering a valuable resource for researchers engaged in the development of novel therapeutics.
The Trifluoromethyl Advantage: More Than Just a Bulky Group
The trifluoromethyl group is often considered an isostere of the methyl group, yet its electronic properties are vastly different. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets.[3][4] The introduction of a CF₃ group can enhance membrane permeability and block metabolic degradation at the site of substitution, leading to improved bioavailability and a longer duration of action.[1] Statistical analyses have shown that while not universally beneficial, the substitution of a methyl group with a trifluoromethyl group can lead to a substantial increase in biological activity in a significant percentage of cases.[4][5]
Synthesis of Trifluoromethyl-Substituted Isonicotinic Acid Derivatives: A Comparative Overview
The synthesis of these valuable compounds can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyridine ring or the construction of the trifluoromethyl-substituted pyridine ring from acyclic precursors.
Method 1: Direct Trifluoromethylation
This approach involves the direct introduction of a CF₃ group onto the isonicotinic acid or a suitable derivative. Reagents like trifluoromethyltrimethylsilane (TMS-CF₃) in the presence of a copper catalyst are commonly employed.[6]
Method 2: Pyridine Ring Construction
This versatile strategy involves the cyclocondensation of trifluoromethyl-containing building blocks. For instance, ethyl 4,4,4-trifluoro-3-oxobutanoate can be reacted with various enamines or aldehydes to construct the substituted pyridine ring.[7][8] This method offers greater flexibility in the placement of the trifluoromethyl group and other substituents. A general patent describes a method for the preparation of 4-trifluoromethyl nicotinic acid via acylation, cyclization, and hydrolysis reactions.[9]
Table 1: Comparison of Synthetic Methods
| Method | Key Reagents | Advantages | Disadvantages |
| Direct Trifluoromethylation | TMS-CF₃, Copper catalyst | Fewer synthetic steps | Can suffer from regioselectivity issues |
| Pyridine Ring Construction | Trifluoromethylated building blocks (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) | High regioselectivity, versatile | Often requires multi-step synthesis |
A Spectrum of Biological Activities: A Comparative Analysis
Trifluoromethyl-substituted isonicotinic acid derivatives have demonstrated significant potential across various therapeutic areas. The following sections provide a comparative overview of their antimicrobial, anticancer, and anti-inflammatory activities, supported by experimental data from the literature.
Antimicrobial Activity: A Renewed Fight Against Resistance
Isoniazid, an isonicotinic acid hydrazide, has been a first-line treatment for tuberculosis for decades.[10] However, the rise of drug-resistant strains necessitates the development of new agents.[10][11] The incorporation of a trifluoromethyl group into isonicotinic acid derivatives has yielded compounds with potent antimicrobial activity.
A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives, which share structural similarities, showed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL.[12] Another study on trifluoromethyl benzimidazole derivatives also showed promising binding affinities to bacterial enzymes.[13] Furthermore, certain trifluoromethyl ketones have exhibited potent antibacterial activity against Gram-positive bacteria and have shown synergistic effects when combined with other agents.[14]
Table 2: Comparative Antimicrobial Activity of Trifluoromethyl-Substituted Derivatives
| Compound Class | Target Organism(s) | Key Findings | Reference |
| N-(trifluoromethyl)phenyl pyrazoles | Gram-positive bacteria (including MRSA) | MIC values as low as 3.12 μg/mL.[12] | [12] |
| Trifluoromethyl ketones | Gram-positive bacteria, E. coli | Potent antibacterial activity, synergistic with promethazine.[14] | [14] |
| Trifluoromethoxy substituted chalcones | S. aureus, B. subtilis, E. coli, C. albicans | More effective than trifluoromethyl-substituted counterparts.[15] | [15] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The anticancer potential of trifluoromethyl-substituted isonicotinic acid and related heterocyclic derivatives is an area of active research. The CF₃ group can enhance the ability of these compounds to induce apoptosis and inhibit key signaling pathways in cancer cells.
For instance, 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid has demonstrated anticancer properties by inducing apoptosis in breast and colon cancer cell lines.[6] Studies on other trifluoromethyl-containing heterocyclic compounds, such as isoxazoles and thiazolo[4,5-d]pyrimidines, have also revealed potent anticancer activity.[16][17][18] In one study, a trifluoromethyl-substituted isoxazole was found to be almost 8 times more active than its non-fluorinated analog against a human breast cancer cell line.[16][17]
Table 3: Comparative Anticancer Activity of Trifluoromethyl-Substituted Derivatives
| Compound | Cell Line(s) | IC₅₀ Values | Mechanism of Action | Reference |
| 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid | Breast and colon cancer cells | 10-50 µM | Induction of apoptosis | [6] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast cancer) | 2.63 µM | Apoptosis induction | [16][17] |
| 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 µM | Cytotoxic effect | [18] |
| Trifluoromethyl thioxanthone derivative (Compound 1) | HeLa (Cervical cancer) | 87.8 nM | Cytotoxicity | [19][20] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a key pathological process in a wide range of diseases. Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties, and the inclusion of a trifluoromethyl group can enhance this activity.[21][22] These compounds are thought to exert their effects by inhibiting the production of reactive oxygen species (ROS) and modulating the activity of enzymes like cyclooxygenase-2 (COX-2).[21]
One study reported that isonicotinate derivatives exhibited exceptionally high ROS-inhibitory activity, with one compound showing an IC₅₀ value of 1.42 µg/mL, which was eight times more potent than the standard drug ibuprofen.[21] Molecular docking studies suggested that these compounds may bind to the COX-2 enzyme cavity.[21]
Table 4: Comparative Anti-inflammatory Activity of Isonicotinic Acid Derivatives
| Compound | Assay | IC₅₀ Value | Reference |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [21] |
| Ibuprofen (Standard) | ROS Inhibition | 11.2 ± 1.9 µg/mL | [21] |
Experimental Protocols: A Guide to Synthesis and Evaluation
General Procedure for the Synthesis of Isonicotinoyl Hydrazones
This protocol outlines a general method for synthesizing isonicotinoyl hydrazones, a common class of isonicotinic acid derivatives.[10]
-
Dissolution: Dissolve isoniazid (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Aldehyde/Ketone: Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reaction: Reflux the mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure isonicotinoyl hydrazone.
Workflow for Discovery and Evaluation of Isonicotinic Acid Derivatives
The discovery of new, potent derivatives follows a structured and iterative workflow.
Caption: General workflow for the discovery and evaluation of isonicotinic acid derivatives.
The Path Forward: Future Directions and Conclusion
The incorporation of the trifluoromethyl group into the isonicotinic acid framework has proven to be a highly effective strategy for the development of novel bioactive compounds. The derivatives discussed in this guide demonstrate significant potential as antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on elucidating the precise mechanisms of action of these compounds and optimizing their pharmacokinetic profiles to enhance their therapeutic efficacy. The continued exploration of structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective drug candidates.
References
- The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals - Benchchem. (n.d.).
- Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones - ResearchGate. (n.d.).
- Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed. (n.d.).
-
Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., ... & Khan, F. A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(6), 1729. Retrieved from [Link]
- 2-(3-(Trifluoromethyl)phenyl)isonicotinic Acid | CAS 1226291-45-7 - Benchchem. (n.d.).
- Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates: Synthetic Communications - Taylor & Francis Online. (2024).
- Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents | Bentham Science. (n.d.).
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF - ResearchGate. (n.d.).
-
Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic letters, 10(9), 1835–1837. Retrieved from [Link]
-
Starosyla, S. A., Konovaliuk, N. V., Voloshchuk, N. M., Rybalko, S. L., Krivdova, T. Y., & Shyshkina, I. V. (2020). Novel isoniazid derivative as promising antituberculosis agent. Future microbiology, 15, 963–972. Retrieved from [Link]
- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC - PubMed Central. (n.d.).
-
Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Jeschke, P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4, 10. Retrieved from [Link]
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF - ResearchGate. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. (n.d.). Retrieved from [Link]
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - ResearchGate. (n.d.).
-
Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine - MDPI. (2023). Retrieved from [Link]
- Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC - NIH. (n.d.).
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. (n.d.).
-
Liu, K., Wang, Z., Lu, J., Chen, T., & Hou, T. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of chemical information and modeling, 60(12), 6257–6269. Retrieved from [Link]
-
Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - MDPI. (n.d.). Retrieved from [Link]
-
Cotoras, M., Folch, C., & Spodine, E. (2004). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Bioorganic & medicinal chemistry, 12(15), 4171–4176. Retrieved from [Link]
- Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025).
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - NIH. (2020).
- Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - NIH. (n.d.).
- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. (n.d.).
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF - ResearchGate. (n.d.).
- (PDF) Syntheses and Structure–activity Relationships of - Amanote Research. (n.d.).
- Anti-inflammatory activities of isonicotinamides and isonicotinates. - ResearchGate. (n.d.).
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (2025).
- 3-Fluoro-5-(trifluoromethyl)isonicotinic acid | C7H3F4NO2 | CID 118405257 - PubChem. (n.d.).
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. (n.d.). Retrieved from [Link]
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - MDPI. (n.d.).
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel isoniazid derivative as promising antituberculosis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 14. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid by NMR
Abstract
The unequivocal structural confirmation of rationally designed molecules is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid, a comprehensive analytical approach is not just best practice—it is a necessity. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural validation. We will explore the theoretical underpinnings, present a robust experimental protocol, and contrast NMR's capabilities with those of alternative analytical techniques, supported by predictive data and established principles.
Introduction: The Need for Definitive Structural Analysis
This compound is a highly functionalized pyridine derivative. Its structural complexity, featuring electron-withdrawing chlorine and trifluoromethyl substituents, makes it a valuable synthon in medicinal chemistry and agrochemical research.[1][2] However, the synthesis of such polysubstituted aromatics can often yield a mixture of isomers. Misidentification of a lead compound's structure can lead to the loss of significant time and resources. Therefore, validating the precise arrangement of substituents on the pyridine ring is of paramount importance.
Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a complete covalent and stereochemical picture of a molecule in solution.[3][4] Unlike mass spectrometry, which provides mass-to-charge ratio, or IR spectroscopy, which identifies functional groups, NMR elucidates the precise connectivity and spatial relationship of atoms. This guide will demonstrate how a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) serves as a self-validating system for the structure of this compound.
Predicting the NMR Signature: A Theoretical Framework
Before stepping into the lab, a skilled scientist predicts the expected NMR spectrum. This theoretical analysis, grounded in established principles of chemical shifts and coupling constants, forms the basis for validating the experimental data.
Molecular Structure:
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy
The pyridine ring has only one remaining proton, located at the C6 position.
-
Chemical Shift (δ): Pyridine protons typically resonate between δ 7.0-8.6 ppm.[5] The proton at C6 is adjacent to the nitrogen atom and ortho to a powerful electron-withdrawing trifluoromethyl group, both of which will deshield it significantly. Therefore, a chemical shift in the downfield region, likely > δ 8.5 ppm , is expected.[6]
-
Multiplicity: With no adjacent protons, this signal should appear as a sharp singlet (s) .
-
Integration: The integral of this peak must correspond to one proton.
The carboxylic acid proton (-COOH) will appear as a very broad singlet, typically > δ 10 ppm, and its chemical shift can be highly dependent on concentration and solvent.
¹³C NMR Spectroscopy
We expect to observe seven distinct carbon signals.
-
Carboxylic Carbon (C=O): This will be the most downfield signal, typically in the δ 160-170 ppm range.
-
Trifluoromethyl Carbon (-CF₃): The CF₃ carbon signal is expected between δ 120-130 ppm and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).[7]
-
Pyridine Ring Carbons:
-
C2 & C3 (bearing Cl): These carbons will be deshielded by the attached chlorine atoms.
-
C4 (bearing COOH): The isonicotinic acid structure places the carboxyl group at C4.
-
C5 (bearing CF₃): This carbon will be significantly influenced by the attached CF₃ group and will show coupling to the fluorine atoms (¹JCF).
-
C6 (bearing H): This carbon will also be coupled to the C6 proton (¹JCH). The electron-withdrawing substituents will cause all aromatic carbon signals to be relatively downfield.[8]
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for this analysis.[9]
-
Chemical Shift (δ): Aromatic trifluoromethyl groups typically appear in the range of δ -60 to -65 ppm relative to CFCl₃.[10][11]
-
Multiplicity: As the three fluorine atoms are equivalent and not coupled to any nearby protons, the spectrum should show a single, sharp singlet (s) .
-
Decoupling: It is common to run ¹⁹F NMR spectra with proton decoupling to simplify the spectrum, though in this case, no H-F coupling is expected.
Performance Comparison: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information. A multi-faceted approach ensures the highest level of confidence.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete covalent structure (atom connectivity), stereochemistry, and conformational data.[12] | Unambiguous structural determination. Non-destructive. Quantitative. | Lower sensitivity than MS. Requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Extremely high sensitivity (sub-picogram). Provides molecular formula with high resolution. | Does not differentiate between isomers. Fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-Cl, C-F, O-H). | Fast, simple, and inexpensive. Good for quick functional group identification. | Provides limited information on the overall molecular skeleton. Not suitable for isomer differentiation. |
| Elemental Analysis | Percentage composition of C, H, N. | Confirms the empirical formula. | Does not provide structural information. Requires highly pure sample. |
Causality in Technique Selection: For this compound, MS would confirm the molecular weight of 261.96 g/mol , and IR would show characteristic stretches for the carboxylic acid and C-Halogen bonds. However, neither technique could definitively prove the 2,3,5-substitution pattern over other possibilities, such as the 2,5,6- or 3,5,6-isomers. Only NMR, by observing the single proton singlet and the distinct carbon and fluorine environments, can provide this definitive proof.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure high-quality, reproducible data for unambiguous structural validation.
Sample Preparation
-
Weighing: Accurately weigh 15-20 mg of the compound for ¹H NMR and 30-50 mg for ¹³C NMR.[13]
-
Solvent Selection: Use approximately 0.7 mL of a suitable deuterated solvent. For this carboxylic acid, DMSO-d₆ is an excellent choice as it will solubilize the compound well and allow for the observation of the acidic -COOH proton. Acetone-d₆ is another good alternative.[13] The residual solvent peak will serve as a secondary internal reference.[14][15]
-
Dissolution: Transfer the solid and solvent into a clean, dry vial. Gently vortex or sonicate until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present. The sample height should be approximately 4-5 cm.[13]
-
Cleaning: Wipe the outside of the NMR tube with a lint-free wipe (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.
NMR Data Acquisition
These steps are based on a standard 400 MHz spectrometer.
-
Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., DMSO-d₆).[16]
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.[16]
-
Tuning & Matching: Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F) to ensure maximum signal-to-noise.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds.
-
¹³C NMR: Acquire 1024-4096 scans with proton decoupling. Use a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire 64-128 scans with proton decoupling.
-
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm.
-
Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C spectra in DMSO-d₆, reference the residual solvent peak to δ 2.50 and δ 39.52 ppm, respectively. For ¹⁹F, an external standard like CFCl₃ (δ 0 ppm) is used.
-
Integration & Peak Picking: Integrate the ¹H spectrum to confirm the 1H signal for the aromatic proton. Pick all peaks in the ¹H, ¹³C, and ¹⁹F spectra.
Data Interpretation and Structural Confirmation
The acquired experimental data must be compared against the predicted values.
Table 1: Summary of Expected vs. Experimental NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Experimental Data |
|---|---|---|---|
| ¹H | > 8.5 | Singlet (s) | A singlet integrating to 1H around δ 8.5-9.0 |
| > 10 | Broad Singlet (br s) | A broad singlet for the -COOH proton | |
| ¹³C | ~165 | Singlet | Signal for C=O |
| ~140-155 | Singlets | 4 signals for C2, C3, C4, C6 | |
| ~125-135 | Quartet (q) | Signal for C5 (coupled to F) | |
| ~120-125 | Quartet (q) | Signal for -CF₃ |
| ¹⁹F | -60 to -65 | Singlet (s) | A strong singlet |
Validation Logic: The structure is confirmed if and only if:
-
The ¹H NMR shows a single aromatic proton as a singlet.
-
The ¹⁹F NMR shows a single environment for a -CF₃ group.
-
The ¹³C NMR shows the correct number of carbons with the expected multiplicities (especially the quartets for the CF₃-bearing carbons).
Any deviation, such as observing two aromatic proton signals or different multiplicities, would immediately invalidate the proposed structure and suggest an isomeric impurity or a completely different compound.
Workflow Visualization
The entire validation process can be summarized in the following workflow diagram.
Caption: Workflow for NMR-based structural validation.
Conclusion
The structural validation of complex organic molecules like this compound demands a rigorous and unambiguous analytical strategy. This guide has demonstrated that a multi-nuclear NMR approach is not merely a technique but a comprehensive validation system. By combining theoretical prediction with a robust experimental protocol, researchers can definitively confirm the molecular structure with an exceptionally high degree of confidence. While complementary methods like MS and IR are useful, they lack the definitive power of NMR for isomeric differentiation. Adherence to the principles and protocols outlined herein will ensure data integrity and accelerate the progress of research and development projects that rely on this critical chemical building block.
References
- Nanomaterials (Basel). (2021). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination.
- Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
- University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412.
- Georgia Gwinnett College. Standard Operating Procedure H-NMR.
- Kwan, E. E., & Huang, S. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- Fengchen Group. (n.d.). Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Alfa Chemical. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine.
- Alwsci. (2025). How To Prepare And Run An NMR Sample.
- Kim, S., & Lee, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides.
- Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51.
- Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- Supporting Information. (n.d.). 2-(trifluoromethyl)benzonitrile (2k).
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-875.
- Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
- Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(21), 13342–13348.
- Apollo Scientific. (n.d.). This compound.
- Wescott, C. R., et al. (2018).
- Supporting Information. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System.
- Gerig, J. T. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 73(6-7), 295-304.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
- University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table.
- Wang, X., et al. (2011). Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. Journal of the American Chemical Society, 133(41), 16402-16405.
- Singh, S., et al. (2015). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry, 8(1), 46-52.
Sources
- 1. innospk.com [innospk.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. compoundchem.com [compoundchem.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. chem.washington.edu [chem.washington.edu]
- 16. commons.ggc.edu [commons.ggc.edu]
Quantitative analysis of "2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid" by HPLC
A Senior Application Scientist's Guide to the Quantitative Analysis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid by High-Performance Liquid Chromatography
In the landscape of pharmaceutical and agrochemical development, the precise quantification of active ingredients and their intermediates is paramount for ensuring product quality, safety, and efficacy. This compound (DCTI) is a key building block in the synthesis of various biologically active molecules.[1][2] Its purity and concentration must be meticulously controlled throughout the manufacturing process. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of DCTI, alongside a discussion of alternative analytical techniques, grounded in established scientific principles.
Part 1: Comparative Analysis of Reversed-Phase HPLC Methods for DCTI Quantification
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of analytes.[3] For a molecule like DCTI, which possesses both polar (carboxylic acid) and non-polar (dichlorinated trifluoromethyl pyridine ring) characteristics, RP-HPLC is an ideal analytical choice. We will compare two distinct RP-HPLC methods to illustrate how subtle variations in chromatographic conditions can be tailored to meet specific analytical objectives.
Method A: Rapid Analysis with a Standard C18 Column
This method is designed for high-throughput screening and routine quality control where speed is a critical factor. It employs a standard C18 column and a simple isocratic mobile phase.
Experimental Protocol: Method A
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this method.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) with 0.1% phosphoric acid. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the DCTI standard and samples in the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[4]
Method B: Enhanced Resolution with a Mixed-Mode Column
For analyses requiring higher resolution, especially for separating DCTI from closely related impurities, a mixed-mode column can offer unique selectivity. This method utilizes a column with both reversed-phase and ion-exchange characteristics.
Experimental Protocol: Method B
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Mixed-Mode C18 with cation-exchange, 4.6 x 150 mm, 3 µm particle size. Such columns can provide alternative selectivity for polar and ionizable compounds like pyridinecarboxylic acids.[7]
-
Mobile Phase: A gradient elution is employed for optimal separation.
-
Solvent A: Water with 0.1% formic acid. Formic acid is volatile and suitable for potential hyphenation with mass spectrometry.[5]
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: Start at 30% B, increase linearly to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Same as Method A.
Visualizing the HPLC Workflow
The general workflow for both HPLC methods can be visualized as follows:
Caption: General workflow for the HPLC analysis of DCTI.
Performance Comparison of HPLC Methods
The choice between Method A and Method B depends on the specific analytical need. The following table summarizes the expected performance characteristics of each method. The data presented here is illustrative and representative of what can be achieved with well-optimized methods.
| Performance Parameter | Method A (Rapid C18) | Method B (High-Resolution Mixed-Mode) |
| Retention Time | ~ 4.5 min | ~ 8.2 min |
| Linearity (r²) | > 0.999 | > 0.9995 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.0% | 99.0 - 100.5% |
| Precision (% RSD) | < 1.5% | < 1.0% |
| Throughput | High | Moderate |
| Resolution from Impurities | Good | Excellent |
Relationship Between Method Parameters and Performance
The interplay between different HPLC parameters dictates the overall performance of the method. This relationship can be visualized as a decision-making flowchart.
Caption: Decision logic for selecting HPLC method parameters.
Part 2: Alternative Analytical Methodologies for DCTI Quantification
While HPLC with UV detection is a robust and widely accessible technique, certain analytical challenges may necessitate the use of alternative methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since DCTI is a carboxylic acid, it is non-volatile. Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).
-
Principle: The derivatized analyte is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components are then detected by a mass spectrometer, which provides both quantification and structural information.
-
Advantages: High sensitivity and selectivity, and provides structural confirmation.
-
Disadvantages: Requires a derivatization step which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing trace levels of analytes in complex matrices.
-
Principle: After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. The first mass spectrometer selects the parent ion of the analyte, which is then fragmented. The second mass spectrometer detects specific fragment ions, providing a highly selective and sensitive method of quantification.
-
Advantages: Exceptional sensitivity (sub-ng/mL levels) and selectivity. Does not typically require derivatization.[8]
-
Disadvantages: Higher equipment cost and complexity compared to HPLC-UV. Matrix effects can be a challenge.
Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Liquid-phase separation with UV absorbance detection | Gas-phase separation with mass-based detection | Liquid-phase separation with mass-based detection |
| Derivatization | Not required | Required for DCTI | Not required |
| Sensitivity | Good (µg/mL) | Very Good (ng/mL) | Excellent (pg/mL to ng/mL) |
| Selectivity | Good | Excellent | Excellent |
| Cost | Low to Moderate | Moderate to High | High |
| Throughput | High | Moderate | Moderate |
| Primary Application | Routine QC, purity analysis | Trace analysis, structural confirmation | Trace analysis in complex matrices, bioanalysis |
Conclusion
The quantitative analysis of this compound can be reliably achieved using reversed-phase HPLC with UV detection. For high-throughput quality control, a rapid isocratic method using a standard C18 column (Method A) is highly effective. For more complex analyses requiring the resolution of closely related impurities, a gradient method with a mixed-mode column (Method B) offers superior performance.
When higher sensitivity or confirmatory analysis is required, LC-MS/MS stands out as the superior alternative, providing exceptional selectivity and sensitivity without the need for sample derivatization. The choice of the most appropriate analytical method will ultimately be dictated by the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.
References
-
SIELC Technologies. (2018-05-16). Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Pyridinecarboxylic acid. [Link]
-
Ono, Y., et al. (1996). Determination of Isonicotinic Acid in the Presence of Isoniazid and Acetylisoniazid. Journal of Chromatography B: Biomedical Applications, 677(2), 339-43. [Link]
-
do N., Padilha, C. C., et al. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. [Link]
-
Kirsch, K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 165-176. [Link]
-
2a biotech. This compound. [Link]
-
Unnamed Manufacturer. 2,3-Dichloro-5-(trifluoromethyl)pyridine: High-Purity Agrochemical Intermediate. [Link]
-
HANGZHOU HONGQIN PHARMTECH CO.,LTD. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
da Silva, A. F., et al. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24), 7615-42. [Link]
-
SIELC Technologies. Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. [Link]
- Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
-
Gañán, J., et al. (2015). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. Journal of analytical toxicology, 39(8), 624-633. [Link]
-
Danciu, C., et al. (2019). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 24(11), 2133. [Link]
-
ResearchGate. (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. [Link]
-
Drogin, I., & Rosanoff, M. A. (1916). On the detection and determination of halogens in organic compounds. Journal of the American Chemical Society, 38(3), 711-716. [Link]
-
MDPI. HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. [Link]
-
ResearchGate. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
Sources
- 1. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | SIELC Technologies [sielc.com]
- 6. Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid: An In-Depth Analysis for Research and Development
Introduction
2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring electron-withdrawing chloro and trifluoromethyl groups, imparts distinct physicochemical properties that are sought after in the design of novel bioactive molecules. The efficient and scalable synthesis of this complex molecule is a critical challenge for chemists in process development and medicinal chemistry. This guide provides a comprehensive comparative analysis of the primary synthetic strategies for accessing this compound, with a focus on the underlying chemical principles, experimental considerations, and a critical evaluation of their respective advantages and limitations.
Retrosynthetic Analysis: Key Disconnections
A logical retrosynthetic analysis of the target molecule reveals that the primary challenge lies in the regioselective introduction of the carboxylic acid group at the C-4 position of a pre-functionalized pyridine ring. Therefore, the synthesis of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine , is a pivotal stage in all viable synthetic routes. Our comparative study will first explore the various pathways to this crucial precursor and then delve into the methods for its conversion to the final isonicotinic acid.
Part 1: Synthesis of the Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine can be approached from several different starting materials, each with its own set of advantages and challenges in terms of cost, availability, and reaction complexity.
Route A: From 3-Picoline - A Multi-step Classical Approach
This route is a well-established, albeit lengthy, pathway that begins with the readily available and inexpensive starting material, 3-picoline.
Workflow Diagram:
Caption: Multi-step synthesis of DCTF from 3-picoline.
Detailed Experimental Protocol (Representative Steps):
-
Step 1: Oxidation of 3-Picoline to 3-Picoline-N-oxide. 3-Picoline is oxidized using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid. This initial activation of the pyridine ring is crucial for subsequent regioselective chlorination.
-
Step 2: Chlorination of 3-Picoline-N-oxide. The N-oxide is then chlorinated, typically with phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine.
-
Step 3: Radical Chlorination of the Methyl Group. The methyl group of 2-chloro-5-methylpyridine is exhaustively chlorinated under radical conditions (e.g., using chlorine gas and UV light) to form 2-chloro-5-(trichloromethyl)pyridine.
-
Step 4: Ring Chlorination. A second chlorine atom is introduced onto the pyridine ring at the 3-position. This is often achieved using chlorine gas in the presence of a Lewis acid catalyst.[1]
-
Step 5: Fluorination. The trichloromethyl group is converted to the trifluoromethyl group via a halogen exchange (Halex) reaction, typically using hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[1]
Causality and Expert Insights: This classical route is a testament to the principles of pyridine chemistry, where the electronic properties of the ring are modulated at each step to achieve the desired substitution pattern. The initial N-oxidation deactivates the ring towards electrophilic attack but activates the α- and γ-positions for nucleophilic substitution. The subsequent chlorination and fluorination steps are standard industrial processes for the synthesis of trifluoromethylated aromatics.[1]
Route B: From 2-Chloro-5-(chloromethyl)pyridine - A More Convergent Pathway
This approach offers a more convergent synthesis, starting from a more advanced intermediate.
Workflow Diagram:
Caption: Convergent synthesis of DCTF.
Detailed Experimental Protocol:
-
Step 1: Exhaustive Chlorination of the Chloromethyl Group. 2-Chloro-5-(chloromethyl)pyridine is treated with a chlorinating agent under conditions that favor exhaustive chlorination of the side chain to yield 2-chloro-5-(trichloromethyl)pyridine.
-
Step 2 & 3: Ring Chlorination and Fluorination. These steps are analogous to those described in Route A. A patent describes the use of antimony trichloride as a catalyst for the ring chlorination, which is claimed to reduce the reaction time.[2]
Trustworthiness and Self-Validation: The progress of each chlorination step can be reliably monitored by Gas Chromatography (GC) to ensure complete conversion and to minimize the formation of partially chlorinated byproducts. The final fluorination step is typically monitored by GC-MS to confirm the complete exchange of chlorine for fluorine atoms.
Route C: From 2-Chloro-5-(trifluoromethyl)pyridine - A Late-Stage Chlorination Strategy
This route involves the introduction of the final chlorine atom at a later stage of the synthesis.
Workflow Diagram:
Caption: Proposed synthesis of the target acid via directed lithiation.
Plausibility and Mechanistic Rationale:
The chlorine atom at the 3-position is a potential directing group for lithiation at the 4-position. [3]The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) is crucial to prevent nucleophilic attack on the electron-deficient pyridine ring. [3]The resulting organolithium intermediate is a potent nucleophile that can be trapped with various electrophiles.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Directed Lithiation. To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine in an anhydrous aprotic solvent (e.g., THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of LDA in THF is added dropwise. The reaction mixture is stirred at this temperature for a specified time to allow for complete deprotonation.
-
Step 2: Carboxylation. Dry carbon dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature.
-
Step 3: Work-up and Purification. The reaction is quenched with water, and the aqueous layer is acidified to protonate the carboxylate. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.
Trustworthiness and Self-Validation: The formation of the desired product can be confirmed by standard analytical techniques. ¹H NMR spectroscopy would show the disappearance of the proton at the 4-position. ¹³C NMR would show the appearance of a new signal in the carboxylic acid region (~160-180 ppm). Mass spectrometry would confirm the expected molecular weight of the final product.
Considerations for Stability:
It is important to consider the stability of the trifluoromethyl group under the reaction conditions. While generally robust, the trifluoromethyl group can be susceptible to hydrolysis under strongly basic conditions to form a carboxylic acid. [4][5]However, the low temperatures employed in directed lithiation reactions should minimize this side reaction.
Conclusion and Future Outlook
The synthesis of this compound presents a significant synthetic challenge that requires a strategic and multi-step approach. While several routes exist for the preparation of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, the choice of the optimal route will depend on factors such as the desired scale of production, cost considerations, and available starting materials.
The proposed directed ortho-metalation followed by carboxylation represents a promising and convergent strategy for the final conversion to the target isonicotinic acid. This approach offers high regioselectivity and avoids the need for a separate cyanation and hydrolysis sequence. However, experimental validation and optimization of this proposed route are necessary to establish its feasibility and efficiency.
Further research in this area could focus on the development of more direct C-H activation and carboxylation methods that would obviate the need for pre-functionalization, thus providing a more atom-economical and sustainable synthesis of this valuable molecule.
References
-
ResearchGate. (2023). Investigation of hydrolytic stability of N-trifluoromethyl secondary.... [Link]
-
National Institutes of Health. (2025). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. [Link]
-
ACS Publications. (2017). First Regioselective Ortho-Lithiation Induced by a 2-Chloropyridyl Group Complexation. [Link]
-
ResearchGate. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. [Link]
-
ResearchGate. (2025). Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization. [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Semantic Scholar. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. [Link]
-
National Institutes of Health. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Google Patents. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
National Institutes of Health. (2019). Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]
-
ResearchGate. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
-
ResearchGate. (2025). Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. [Link]
-
Semantic Scholar. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
-
Sci-Hub. (n.d.). PREPARATION OF 3-CHLORO-2-CYANO-5-(TRIFLUOROMETHYL)PYRIDINE. [Link]
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.).
-
ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]
-
PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
-
ResearchGate. (2023). (PDF) Pyridine Adducts of Tricyano‐ and Dicyanoboranes. [Link]
-
Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]
-
MDPI. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
- Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
National Institutes of Health. (2012). Redetermination of 4-cyano-pyridine N-oxide. [Link]
-
National Institutes of Health. (2023). C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity. [Link]
-
ResearchGate. (2012). (PDF) Redetermination of 4-cyanopyridine N-oxide. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Reference Standards and Analytical Validation of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 2,3-dichloro-5-(trifluoromethyl)isonicotinic acid, a key intermediate in the synthesis of agrochemicals and potentially pharmaceuticals, the quality of the reference standard is the bedrock upon which all subsequent analytical measurements are built.[1][2] An unreliable reference standard, rife with impurities or poorly characterized, can lead to inaccurate batch releases, flawed stability studies, and ultimately, compromise product safety and efficacy.
This guide provides an in-depth, experience-driven comparison of hypothetical reference standards for this compound. We will delve into the causality behind the experimental choices for analytical validation, presenting a self-validating system of protocols. Our objective is to equip you with the scientific rationale and practical methodologies to critically evaluate and qualify reference standards for this and similar compounds.
The Landscape of Reference Standards: Primary vs. Secondary
In pharmaceutical quality control, reference standards are categorized as either primary or secondary.[3]
-
Primary Reference Standard: A substance shown by an extensive set of analytical tests to be authentic material of high purity.[3] Its value is accepted without comparison to another standard. These are often obtained from official sources like USP or established in-house with comprehensive characterization.[3][4]
-
Secondary Reference Standard (or Working Standard): A substance of established quality and purity, as shown by comparison to a primary reference standard.[3] It is used for routine laboratory analysis.
This guide will focus on the analytical validation required to qualify a new batch of this compound as a secondary reference standard against a well-characterized primary standard.
Understanding Potential Impurities: A Synthesis-Based Approach
To develop a robust analytical method, we must first understand the potential impurities that may be present in the this compound material. The synthesis of the closely related 2,3-dichloro-5-(trifluoromethyl)pyridine often involves the chlorination and subsequent fluorination of a pyridine precursor.[5][6][7] A likely synthetic route to the isonicotinic acid would involve similar steps, followed by oxidation or another functional group manipulation.
Potential impurities could include:
-
Starting materials and intermediates: Such as incompletely reacted precursors.
-
Positional isomers: Arising from non-selective chlorination.
-
Under- or over-halogenated species: Compounds with fewer or more chlorine or fluorine atoms.
-
Byproducts of side reactions: Such as hydrolysis or polymerization products.
-
Residual solvents: Used during synthesis and purification.
A successful analytical method must be able to separate the main component from these and any other potential impurities.
Comparative Analytical Validation: A Multi-faceted Approach
We will now detail the analytical validation of a new, in-house lot of this compound (Secondary Standard) against a comprehensively characterized Primary Standard. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11][12]
High-Performance Liquid Chromatography (HPLC) Method Development
The cornerstone of our validation is a stability-indicating HPLC method. Given that this compound is a carboxylic acid, a reversed-phase HPLC method is a suitable starting point.[13][14][15][16]
Rationale for Method Parameters:
-
Column: A C18 column is chosen for its versatility in retaining a broad range of non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution with acetonitrile and water (acidified with formic or phosphoric acid) will be employed. The acid in the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Detector: A UV detector is appropriate as the pyridine ring is a chromophore. The detection wavelength will be set at the λmax of the analyte for maximum sensitivity.
-
Temperature: The column will be thermostatted to ensure reproducible retention times.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Validation Parameters and Representative Data
1. Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[11] This was demonstrated by analyzing a placebo (all components except the analyte), the primary standard, the secondary standard, and a mixture of the two. Forced degradation studies (acid, base, peroxide, heat, and light) were also performed to ensure the method can separate the analyte from its degradation products.
Table 1: Representative Specificity Data
| Sample | Retention Time of Main Peak (min) | Peak Purity | Comments |
| Primary Standard | 12.5 | >0.999 | Symmetrical peak |
| Secondary Standard | 12.5 | >0.999 | Symmetrical peak |
| Spiked Sample | 12.5 | >0.999 | No interference from impurities |
| Acid Stressed | 12.5 | >0.999 | Degradation peaks at 8.2 and 10.1 min |
| Base Stressed | 12.5 | >0.999 | Degradation peak at 9.5 min |
2. Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[11] A series of solutions of the primary standard were prepared over a range of 50% to 150% of the target concentration.
Table 2: Representative Linearity Data
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| y-intercept | Close to zero | Close to zero |
| Range | 0.5 - 1.5 mg/mL | Covers normal analytical range |
3. Accuracy
Accuracy is the closeness of test results obtained by the method to the true value.[11] It was determined by analyzing samples of a known concentration (spiked placebo) and calculating the percentage recovery.
Table 3: Representative Accuracy Data
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5 | 0.8 | 98.0% - 102.0% |
| 100% | 100.2 | 0.5 | 98.0% - 102.0% |
| 120% | 99.8 | 0.7 | 98.0% - 102.0% |
4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Table 4: Representative Precision Data
| Precision Level | % Assay (n=6) | % RSD | Acceptance Criteria |
| Repeatability (Day 1) | 99.9 | 0.4 | ≤ 2.0% |
| Intermediate Precision (Day 2) | 100.1 | 0.6 | ≤ 2.0% |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[11]
Table 5: Representative LOD and LOQ Data
| Parameter | Result |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Table 6: Representative Robustness Data
| Parameter Varied | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change |
| Column Temperature (± 2 °C) | Minor shift in retention time, resolution maintained |
| Mobile Phase pH (± 0.2) | No significant change |
Comparison of Reference Standards
The primary and secondary reference standards were analyzed using the validated HPLC method.
Table 7: Comparative Analysis of Reference Standards
| Parameter | Primary Standard | Secondary Standard | Acceptance Criteria |
| Assay (% w/w) | 99.8% | 99.7% | ≥ 99.5% |
| Purity by HPLC (% area) | 99.9% | 99.8% | ≥ 99.5% |
| Major Impurity (% area) | 0.05% | 0.08% | ≤ 0.1% |
| Total Impurities (% area) | 0.1% | 0.2% | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.1% | 0.15% | ≤ 0.5% |
| Residual Solvents (GC-HS) | <0.05% | <0.05% | Complies with ICH Q3C |
graph "Reference_Standard_Qualification_Flow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];A [label="Candidate Secondary\nReference Standard"]; B [label="Primary Reference\nStandard"]; C [label="Develop & Validate\nAnalytical Method\n(ICH Q2(R1))"]; D [label="Comparative Analysis\n(Assay, Purity, etc.)"]; E [label="Does it meet\npre-defined specs?"]; F [label="Qualified Secondary\nReference Standard", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Further Purification\nor Rejection", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> D; B -> C; C -> D; D -> E [label="Compare Results"]; E -> F [label="Yes"]; E -> G [label="No"]; }
Caption: Logical flow for qualifying a secondary reference standard.
Conclusion and Best Practices
The presented data, though representative, illustrates a robust framework for the analytical validation and comparative evaluation of a new reference standard for this compound. The secondary standard in our hypothetical case meets all pre-defined acceptance criteria and can be confidently used for routine analysis.
Key Takeaways for Scientists and Researchers:
-
A reference standard is only as good as its characterization. Comprehensive analytical validation is non-negotiable.
-
Method development should be impurity-focused. Understanding the synthetic route is crucial for developing a specific and stability-indicating method.
-
Adherence to regulatory guidelines like ICH Q2(R1) is essential. This ensures the data is robust, reliable, and suitable for regulatory submissions.
-
Documentation is critical. All aspects of the reference standard qualification, from synthesis to analytical validation, must be meticulously documented.
By following these principles, researchers and drug development professionals can ensure the quality and reliability of their analytical data, a cornerstone of developing safe and effective pharmaceutical products.
References
Sources
- 1. Reference standards in pharmaceutical analysis MasterClass - US edition - Global Leading Conferences (GLC) Europe - B2B Events & Online Training - B2B Events & Online Training Events [glceurope.com]
- 2. veeprho.com [veeprho.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. usp.org [usp.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 14. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Benchmarking "2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid" in Decarboxylative Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern drug discovery and agrochemical synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1] Pyridine scaffolds, ubiquitous in pharmaceuticals, are often functionalized with such groups to fine-tune their properties. This guide provides an in-depth technical comparison of "2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid" as a building block in palladium-catalyzed decarboxylative cross-coupling reactions. This transformation is a powerful tool for the formation of carbon-carbon bonds, utilizing readily available carboxylic acids as synthons.[2][3][4]
We will objectively benchmark the anticipated performance of this highly functionalized isonicotinic acid against analogues with varying electronic properties, supported by experimental data from related systems and detailed, actionable protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent in their synthetic endeavors.
The Critical Role of Electronic Effects in Decarboxylative Coupling
The efficacy of palladium-catalyzed decarboxylative cross-coupling is profoundly influenced by the electronic nature of the carboxylic acid substrate.[5] The key mechanistic step involves the decarboxylation of the heteroaromatic carboxylic acid to generate a nucleophilic organometallic species, which then participates in the cross-coupling with an aryl halide.[6][7] The presence of strong electron-withdrawing groups, such as the trifluoromethyl and chloro substituents on the pyridine ring of "this compound," is expected to have a significant impact on this process.
Generally, electron-withdrawing groups on the carboxylate nucleophile can decrease the reaction yield in certain decarboxylative coupling systems.[5] This is attributed to a higher oxidation potential of the carboxylate, making the decarboxylation step more challenging. However, the specific reaction conditions, including the choice of catalyst, ligands, and base, can be tailored to overcome this hurdle.
Comparative Performance Analysis
| Isonicotinic Acid Derivative | Substituents | Expected Yield (%) | Rationale |
| Isonicotinic Acid | None | 85-95 | Baseline reactivity for the parent scaffold. |
| 2-Chloroisonicotinic Acid | Electron-withdrawing | 70-80 | The chloro group deactivates the ring, potentially lowering the yield. |
| 2,3-Dichloroisonicotinic Acid | Strongly electron-withdrawing | 60-70 | Increased electron deficiency further reduces nucleophilicity. |
| This compound | Very strongly electron-withdrawing | 50-65 | The combined effect of two chloro and one trifluoromethyl group significantly reduces the electron density of the pyridine ring, likely leading to a lower yield under standard conditions. However, optimization of reaction parameters may improve this outcome. |
| 2-Methoxyisonicotinic Acid | Electron-donating | 90-98 | The electron-donating group enhances the nucleophilicity of the intermediate organopalladium species, facilitating the coupling. |
Note: The expected yields are estimates based on trends observed in related decarboxylative coupling reactions and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
The following are detailed, step-by-step methodologies for a representative palladium-catalyzed decarboxylative cross-coupling reaction. These protocols are designed to be self-validating and provide a solid foundation for researchers to adapt for their specific needs.
Protocol 1: Palladium-Catalyzed Decarboxylative Arylation of Isonicotinic Acids
This protocol describes a general procedure for the coupling of an isonicotinic acid derivative with an aryl bromide.
Materials:
-
Isonicotinic acid derivative (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the isonicotinic acid derivative (1.0 equiv), aryl bromide (1.2 equiv), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equiv).
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Insights and Workflow Visualization
The catalytic cycle of the palladium-catalyzed decarboxylative cross-coupling reaction is a multi-step process. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
Sources
- 1. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electro/Ni Dual-Catalyzed Decarboxylative C(sp3)–C(sp2) Cross-Coupling Reactions of Carboxylates and Aryl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides a comprehensive, in-depth protocol for the proper disposal of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid, a halogenated pyridine derivative that necessitates careful handling as hazardous waste. This document is designed to provide essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, is imperative for ensuring a safe and compliant laboratory environment.
Immediate Safety and Hazard Assessment
Likely Hazard Profile:
| Hazard Classification | Description | Rationale and Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed or inhaled.[2] | All handling should be conducted in a certified chemical fume hood to prevent inhalation of dust particles. Accidental ingestion must be avoided by prohibiting eating, drinking, and smoking in the laboratory. |
| Skin Corrosion/Irritation | Expected to cause skin irritation, and potentially severe burns with prolonged contact.[1][2] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat at all times. In case of contact, immediately flush the affected area with copious amounts of water. |
| Serious Eye Damage/Irritation | Poses a significant risk of serious eye irritation or damage.[1][2] | Chemical safety goggles or a face shield are mandatory when handling this compound. Ensure immediate access to an eyewash station. |
| Aquatic Toxicity | Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[2] | Prevent any release of this chemical into the environment. All waste must be collected and disposed of as hazardous waste. |
Personal Protective Equipment (PPE) is Non-Negotiable:
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation or burns.[1] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes and dust that could cause serious eye damage.[1][2] |
| Skin and Body Protection | Chemical-resistant lab coat. | To shield skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of the solid compound, which is likely harmful.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is waste segregation and containment at the source . Due to the potential for the trifluoromethyl group to undergo hydrolysis under certain conditions, on-site neutralization is not recommended without a specific, validated protocol for this compound.[3][4][5] The risk of an uncontrolled exothermic reaction or the generation of hazardous byproducts outweighs the potential benefits of neutralization in a standard laboratory setting.
Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Segregation:
-
Solid Chemical Waste: Collect any unused or waste this compound directly into a designated, compatible hazardous waste container. This container should be made of a material resistant to corrosive acids, such as high-density polyethylene (HDPE).
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, weighing papers, pipette tips, and contaminated bench paper, must be collected as solid hazardous waste. Place these items in a clearly labeled, heavy-duty plastic bag or a designated solid waste container.
-
-
Labeling:
-
Properly and clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date of accumulation
-
The primary hazards (e.g., "Corrosive," "Toxic")
-
-
-
Storage:
-
Securely close the waste container.
-
Store the container in a designated and properly ventilated satellite accumulation area or main hazardous waste storage area, in accordance with your institution's policies.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1][2]
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area.
-
Assess the Situation: If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.
-
Contain the Spill (for trained personnel with appropriate PPE):
-
Don appropriate PPE, including a lab coat, gloves, and safety goggles.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial acid spill kit absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Once the bulk of the material is removed, decontaminate the spill area. You may use a solution of sodium bicarbonate or other suitable neutralizing agent, followed by a thorough cleaning with soap and water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent, gloves, and wipes, must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[2]
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of responsible scientific practice. By understanding the potential hazards, adhering to the step-by-step disposal protocols, and being prepared for emergencies, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the broader environment. Always prioritize the guidance of your institution's EHS department and the most current regulatory standards.
References
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. National Center for Biotechnology Information. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]
- Preparation of (trifluoromethyl)pyridines.
-
Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]
-
Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]
-
2-Chloro-5-(trifluoromethyl)isonicotinic acid. Oakwood Chemical. [Link]
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. [Link]
- Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 2,3-Dichloro-5-(trifluoromethyl)isonicotinic Acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the synthesis and application of complex molecules are paramount. Among these, 2,3-Dichloro-5-(trifluoromethyl)isonicotinic acid stands as a significant building block. Its unique trifluoromethyl and dichloro substitutions on a pyridine ring make it a valuable synthon, but also necessitate a thorough understanding of its handling requirements. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound, with a primary focus on personal protective equipment (PPE) and appropriate disposal methods. Our goal is to empower researchers with the knowledge to not only achieve their scientific objectives but to do so with the highest standards of safety.
Hazard Assessment: Understanding the Chemical Profile
While a specific Safety Data Sheet (SDS) for this compound should always be consulted, we can infer its primary hazards based on its structural motifs. The presence of a carboxylic acid group suggests corrosive properties, while the halogenated pyridine ring points towards potential skin and eye irritation.[1] Compounds with similar structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Key Potential Hazards:
-
Skin Irritation/Corrosion: Halogenated organic acids can be corrosive and cause severe skin burns.[1]
-
Serious Eye Damage: Direct contact can lead to serious and potentially irreversible eye damage.[1][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3]
-
Toxicity: While specific data is unavailable, similar compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the scale of the operation. The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Nitrile or neoprene gloves | Safety glasses with side shields | Lab coat | Work in a chemical fume hood or use a dust respirator |
| Preparing Solutions | Nitrile or neoprene gloves (consider double-gloving) | Chemical splash goggles | Chemical-resistant apron over a lab coat | Work in a chemical fume hood |
| Running Reactions (Small Scale) | Nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant lab coat | Work in a chemical fume hood |
| Work-up and Purification | Nitrile or neoprene gloves | Chemical splash goggles and a face shield | Chemical-resistant apron over a lab coat | Work in a chemical fume hood |
| Handling Large Quantities | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical splash goggles and a full-face shield | Chemical-resistant suit or coveralls | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges |
| Spill Cleanup | Heavy-duty chemical-resistant gloves | Chemical splash goggles and a full-face shield | Chemical-resistant suit or coveralls | Self-Contained Breathing Apparatus (SCBA) for large spills |
Justification for PPE Selection:
-
Hand Protection: Nitrile or neoprene gloves provide good resistance to a wide range of chemicals.[1] It is crucial to check the manufacturer's compatibility data for the specific glove material against halogenated organic compounds. Regularly inspect gloves for any signs of degradation and replace them immediately if compromised.[5]
-
Eye and Face Protection: Due to the risk of serious eye damage, chemical splash goggles are essential.[6] A face shield should be worn in conjunction with goggles when there is a higher risk of splashes, such as during solution preparation or reaction work-ups.[7]
-
Body Protection: A lab coat is the minimum requirement. For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of protection.[1] For large-scale operations, more extensive coverage like a chemical-resistant suit may be necessary.[8]
-
Respiratory Protection: Due to the potential for respiratory irritation from dust or vapors, all manipulations should ideally be performed within a certified chemical fume hood.[1] If a fume hood is not available for a low-dust procedure, a NIOSH-approved respirator for organic vapors and acid gases should be considered after a formal risk assessment.[6][7]
Step-by-Step Safe Handling Protocol
Adherence to a standardized protocol is critical for minimizing exposure and ensuring a safe working environment.
-
Preparation and Planning:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure that a properly functioning chemical fume hood is available.
-
Locate the nearest emergency eyewash station and safety shower and verify they are operational.[5]
-
Assemble all necessary PPE and inspect it for any defects.
-
-
Execution:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all manipulations of the solid compound and its solutions within a chemical fume hood to minimize inhalation exposure.
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to control any potential exothermic reactions.
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
-
Post-Procedure:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.
-
Clean the work area, including the balance and the fume hood sash, to remove any residual contamination.
-
Properly remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.
-
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety. As a halogenated organic compound, this compound has specific disposal requirements.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels, silica gel), must be collected in a designated "Halogenated Organic Waste" container.[9][10]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, irritant).
-
Container Type: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, that is compatible with acidic and halogenated materials.[1] Metal containers are not recommended as they can be corroded by acids that may form from the decomposition of halogenated solvents.[10]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste or other incompatible waste streams.[1][9]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer all waste materials into the designated and properly labeled halogenated organic waste container.
-
Closure: Keep the waste container securely closed when not in use to prevent the release of vapors.
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
Wearing appropriate PPE (including respiratory protection), contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill kit for acids. Do not use combustible materials like sawdust.[1]
-
Carefully collect the absorbed material into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with a suitable neutralizing agent (if safe to do so) and then with soap and water.
-
Report the spill to your institution's EHS department.
-
Visualizing the PPE Selection Process
To aid in the rapid selection of appropriate personal protective equipment, the following workflow diagram illustrates the decision-making process based on the nature of the task.
Caption: Workflow for selecting appropriate PPE when handling this compound.
By internalizing these guidelines and fostering a culture of safety, researchers can confidently and responsibly harness the potential of this compound in their pursuit of scientific innovation.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste (Designated "Ch282-5").
- 2a biotech. (n.d.). This compound.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- TCI Chemicals. (2018). SAFETY DATA SHEET: 2-(Trifluoromethyl)isonicotinic Acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- American Chemistry Council. (n.d.). Protective Equipment.
- Ontario Pesticide Education Program. (2020). 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual.
- Cornell EHS. (n.d.). Chapter 3 - Personal Protective Equipment.
- Cohizon Life Sciences. (2025). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet.
- Fisher Scientific. (2009). SAFETY DATA SHEET: 3,5-Dichloroisonicotinic acid.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- TCI Chemicals. (2024). SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone.
- Unknown. (n.d.). Halogenated Waste.
- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- University of Washington. (n.d.). Halogenated Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
